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Core Science & Biosynthesis

Foundational

5-(Azetidine-1-carbonyl)-2-methylaniline: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the transition from planar, sp2-hybridized molecules to sp3-rich, conformationally restricted scaffolds is a foundational strategy for improving cli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the transition from planar, sp2-hybridized molecules to sp3-rich, conformationally restricted scaffolds is a foundational strategy for improving clinical success rates. 5-(Azetidine-1-carbonyl)-2-methylaniline (IUPAC: (3-amino-4-methylphenyl)(azetidin-1-yl)methanone) represents a highly versatile, bifunctional building block designed specifically for this paradigm.

By integrating a nucleophilic aniline with a metabolically stable azetidine amide, this compound serves as an advanced intermediate for synthesizing targeted therapeutics, including kinase inhibitors and GPCR modulators. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and self-validating synthetic protocols, empowering drug development professionals to leverage this scaffold effectively.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthesis and its ultimate impact on the pharmacokinetic (PK) profile of the final drug candidate.

Quantitative Data Summary

The following table summarizes the core chemical identifiers and physicochemical properties of 5-(Azetidine-1-carbonyl)-2-methylaniline[1],[2]:

PropertyValueImplication for Drug Design
CAS Number 1863681-74-6Commercially available for scalable synthesis.
IUPAC Name (3-amino-4-methylphenyl)(azetidin-1-yl)methanoneDefines the exact regiochemistry (1,3,4-substitution).
Molecular Formula C11H14N2OEfficient heavy-atom count (HAC = 14).
Molecular Weight 190.25 g/mol Low molecular weight, ideal for fragment-based growth.
MDL Number MFCD32632896Unique database identifier for cheminformatics.
Structural Features Aniline, Ortho-Methyl, Azetidine AmideBifunctional handle with built-in conformational control.

Mechanistic Utility in Drug Design

The architectural logic of 5-(Azetidine-1-carbonyl)-2-methylaniline is not accidental; it is engineered to solve specific liabilities commonly encountered in lead optimization.

The Azetidine Amide: Escaping Flatland

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery[3]. Historically, medicinal chemists utilized larger rings like piperidine or morpholine, or open-chain dialkyl amides. However, the azetidine ring offers superior advantages:

  • Enhanced Metabolic Stability: The compact, strained nature of the azetidine ring reduces the likelihood of oxidative metabolism (e.g., via CYP450 enzymes) compared to larger, more flexible rings[4].

  • Vector Projection: The high ring strain and sp3-rich character lock the amide bond into a rigid conformation[3]. This predictably projects the carbonyl oxygen into a specific vector, which is highly advantageous for designing precise hydrogen-bond acceptors in kinase hinge regions.

  • Reduced Lipophilicity: Azetidines lower the overall logP of the molecule relative to larger saturated heterocycles, thereby improving aqueous solubility and reducing non-specific protein binding[4].

The Ortho-Methyl Aniline: Conformational Control

The aniline moiety provides a highly reactive nucleophilic handle for diversification (e.g., forming amides, ureas, or participating in Buchwald-Hartwig aminations). Crucially, the methyl group at the 2-position (ortho to the amine) exerts steric shielding . When the aniline is converted into an amide or urea, this ortho-methyl group forces the adjacent functional group out of coplanarity with the phenyl ring. This conformational lock is a proven strategy in designing highly selective kinase inhibitors (e.g., stabilizing the "DFG-out" conformation).

StructuralLogic Core 5-(Azetidine-1-carbonyl)- 2-methylaniline Azetidine Azetidine Amide • High Fsp3 • Metabolic Stability • Rigid Vector Core->Azetidine Position 5 Aniline Aniline (NH2) • Nucleophilic Handle • Cross-coupling Site Core->Aniline Position 1 Methyl Ortho-Methyl • Steric Shielding • Conformational Lock Core->Methyl Position 2

Figure 1: Pharmacophoric deconstruction and vector logic of 5-(Azetidine-1-carbonyl)-2-methylaniline.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, experimental workflows utilizing this scaffold must be designed as self-validating systems . This means every critical step contains an inherent, observable metric that confirms success before proceeding.

Protocol: Regioselective Urea Formation via Carbamate Activation

Ureas are privileged hydrogen-bond donors/acceptors. Directly reacting the aniline with an isocyanate is often problematic due to the toxicity, moisture sensitivity, and dimerization potential of isocyanates. Instead, we employ a two-step, self-validating phenyl carbamate intermediate strategy.

Causality & Rationale: Phenyl chloroformate is chosen over triphosgene because it generates a bench-stable, isolable phenyl carbamate. This prevents the formation of symmetric homoureas—a common liability when activating anilines directly.

Step 1: Formation of the Phenyl Carbamate Intermediate
  • Preparation: Dissolve 5-(Azetidine-1-carbonyl)-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add pyridine (1.5 eq) to act as an acid scavenger. Causality: Pyridine is preferred over aliphatic bases like triethylamine to prevent competitive side reactions with the chloroformate.

  • Activation: Cool the mixture to 0°C. Dropwise, add phenyl chloroformate (1.1 eq).

  • Self-Validation Check: Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is validated when the starting material peak disappears and a new peak corresponding to [M+H]+ = 311.1 (the phenyl carbamate) emerges.

  • Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry over Na2SO4 and concentrate to yield the stable intermediate.

Step 2: Displacement to Form the Target Urea
  • Coupling: Dissolve the isolated phenyl carbamate (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired primary or secondary amine (R-NH2, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Thermal Activation: Heat the reaction to 60°C. Causality: The displacement of the phenoxide leaving group requires thermal energy, ensuring that the reaction does not occur prematurely during storage.

  • Self-Validation Check: Monitor the reaction via UV-Vis or TLC. The successful displacement is validated by the stoichiometric release of phenol, which can be tracked distinctly from the product.

  • Purification: Precipitate the final urea product by adding the DMF solution dropwise into cold water, followed by filtration and washing.

SyntheticWorkflow SM Starting Material (Aniline) Act Activation (Phenyl Chloroformate) SM->Act DCM, Pyridine 0°C to RT Int Intermediate (Phenyl Carbamate) Act->Int LC-MS Validation [M+H]+ Check Coup Coupling (R-NH2 Addition) Int->Coup DMF, DIPEA 60°C Prod Target Compound (Urea Derivative) Coup->Prod UV Monitoring Phenol Release

Figure 2: Self-validating synthetic workflow for urea derivatization via carbamate activation.

Conclusion

5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6) is far more than a simple chemical building block; it is a strategically designed scaffold that addresses critical challenges in modern drug discovery. By combining the metabolic stability and precise vector projection of an azetidine ring[5] with the conformational control of an ortho-methyl aniline, researchers can systematically design highly selective, sp3-enriched therapeutics. When coupled with self-validating synthetic protocols, this scaffold significantly de-risks the lead optimization process.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs , PubMed (National Institutes of Health). Available at:[Link]

  • Recent advances in the chemistry of metallated azetidines , Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Exploratory

Molecular weight and formula of 5-(Azetidine-1-carbonyl)-2-methylaniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of the novel compound 5-(Azetidine-1-carbonyl)-2-methylaniline. This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of the novel compound 5-(Azetidine-1-carbonyl)-2-methylaniline. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering a centralized resource for its structural elucidation and potential utility.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their unique structural characteristics, including high ring strain and a sp3-rich three-dimensional architecture, confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of an azetidine ring can enhance metabolic stability, improve solubility, and provide a rigid scaffold for precise interactions with biological targets.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, highlighting its importance in contemporary medicinal chemistry.[1] This guide focuses on 5-(Azetidine-1-carbonyl)-2-methylaniline, a compound that combines the privileged azetidine scaffold with an aniline core, suggesting its potential as a valuable building block for novel therapeutics.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is essential for its application in research and development.

Chemical Structure and Formula

The structure of 5-(Azetidine-1-carbonyl)-2-methylaniline consists of a 2-methylaniline core where the hydrogen atom at the 5-position is substituted with an azetidine-1-carbonyl group.

Molecular Formula: C₁₁H₁₄N₂O

Molecular Weight (Molar Mass): 190.24 g/mol

IUPAC Name: (azetidin-1-yl)(3-amino-4-methylphenyl)methanone

Table 1: Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Topological Polar Surface Area (TPSA) 49.49 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Synthesis and Purification

While a specific synthetic procedure for 5-(Azetidine-1-carbonyl)-2-methylaniline is not extensively documented in the public literature, a plausible and efficient synthesis can be designed based on established amide bond formation protocols.

Proposed Synthetic Pathway: Amide Coupling

The most direct route involves the coupling of 2-methyl-5-nitrobenzoyl chloride with azetidine, followed by the reduction of the nitro group. A more convergent approach, however, would be the direct acylation of 2-methylaniline with an activated azetidine-1-carbonyl species, though this may present challenges with regioselectivity. A robust and reliable method is the coupling of a suitable aniline precursor with azetidine using a peptide coupling agent.

Scheme 1: Proposed Synthesis of 5-(Azetidine-1-carbonyl)-2-methylaniline

Synthesis_of_5-(Azetidine-1-carbonyl)-2-methylaniline cluster_0 Step 1: Amide Coupling 3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic Acid Product 5-(Azetidine-1-carbonyl)-2-methylaniline 3-amino-4-methylbenzoic_acid->Product Azetidine Azetidine Azetidine->Product Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product

Caption: Proposed synthetic workflow for 5-(Azetidine-1-carbonyl)-2-methylaniline.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a peptide coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Azetidine Addition: Add azetidine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Azetidine-1-carbonyl)-2-methylaniline.

Spectroscopic Characterization

Structural elucidation of the synthesized compound is critical for confirming its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HAr-H
~6.85dd1HAr-H
~6.70d1HAr-H
~4.20t4H-N-CH₂- (Azetidine)
~3.80br s2H-NH₂
~2.30p2H-CH₂- (Azetidine)
~2.15s3HAr-CH₃

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~145.0Ar-C (C-NH₂)
~135.0Ar-C (C-CH₃)
~130.0Ar-C
~120.0Ar-C
~118.0Ar-C
~115.0Ar-C
~50.0-N-CH₂- (Azetidine)
~18.0-CH₂- (Azetidine)
~17.0Ar-CH₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of aromatic amides typically shows a prominent molecular ion peak.[6][7] The fragmentation pattern is often characterized by cleavage of the amide bond.[6]

Predicted Fragmentation Pattern:

  • Molecular Ion [M]⁺: m/z = 190

  • Fragment 1: Loss of the azetidine ring (C₃H₅N) leading to an acylium ion at m/z = 134.

  • Fragment 2: Cleavage of the carbonyl group from the acylium ion (loss of CO) to give a fragment at m/z = 106.

  • Fragment 3: α-cleavage at the azetidine ring.

Mass_Spec_Fragmentation M_plus [M]⁺˙ m/z = 190 Acylium [M - C₃H₅N]⁺ m/z = 134 M_plus->Acylium - C₃H₅N Aryl_cation [M - C₃H₅N - CO]⁺ m/z = 106 Acylium->Aryl_cation - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Applications in Drug Discovery

The unique structural features of 5-(Azetidine-1-carbonyl)-2-methylaniline make it an attractive scaffold for the development of novel therapeutic agents. The azetidine moiety can act as a bioisostere for other cyclic and acyclic groups, potentially improving pharmacokinetic properties.[8]

Central Nervous System (CNS) Disorders

Azetidine derivatives have shown promise as modulators of CNS targets.[1][8] The rigid conformation of the azetidine ring can provide a well-defined orientation for substituents to interact with receptors and enzymes in the brain. The aniline core of this compound could be further functionalized to target a variety of CNS receptors.

Anticancer Agents

The azetidine scaffold is present in anticancer drugs like cobimetinib.[1] The 2-methylaniline portion of the molecule is a common feature in kinase inhibitors. Therefore, derivatives of 5-(Azetidine-1-carbonyl)-2-methylaniline could be explored as potential inhibitors of protein kinases involved in cancer signaling pathways.

Antimicrobial Agents

While the azetidine ring is famously a component of β-lactam antibiotics, non-β-lactam azetidines are also being investigated for their antimicrobial properties.[8] The lipophilicity and hydrogen bonding capabilities of 5-(Azetidine-1-carbonyl)-2-methylaniline could be tuned through further chemical modification to develop novel antibacterial or antifungal agents.

Conclusion

5-(Azetidine-1-carbonyl)-2-methylaniline is a compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through standard amide coupling reactions, and its structure can be readily confirmed by modern spectroscopic techniques. The combination of the privileged azetidine scaffold with a versatile aniline core makes this molecule a promising starting point for the design and discovery of new drugs targeting a wide range of diseases. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

  • Silva, T. M. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available from: [Link]

  • Fariña, M. J., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES (QUINOLINIMIDES). HETEROCYCLES, 75(2), 335. Available from: [Link]

  • Silva, T. M. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8, 21407. Available from: [Link]

  • ACETINALIDE MASS SPECTRUM FRAGMENTATION PATTERN FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available from: [Link]

  • Shapiro, S. L., et al. (1959). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. The Journal of Organic Chemistry, 24(9), 1301-1304. Available from: [Link]

  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. The Journal of Chemical Physics, 38(6), 1415-1422. Available from: [Link]

  • Aaltonen, N., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9647-9661. Available from: [Link]

  • Molar Mass Calculator. Available from: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available from: [Link]

  • Grygorenko, O. O., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5556-5600. Available from: [Link]

  • PubChem. 2,N-Dimethylaniline. Available from: [Link]

  • Molecular Weight Calculator. Available from: [Link]

  • SpectraBase. 2-Methyl-N,N-di(prop-2-en-1-yl)aniline. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Molecular Weight Calculator. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • PubChem. Azetidine, 1-acetyl-2-methyl-. Available from: [Link]

  • ResearchGate. Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. Available from: [Link]

Sources

Foundational

Executive Summary: The Azetidine-Carbonyl Aniline Pharmacophore

In modern medicinal chemistry, the drive to escape "flatland" (planar, sp2-hybridized aromatic systems) has led to the widespread adoption of sp3-rich heterocycles. Azetidines—four-membered, nitrogen-containing saturated...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the drive to escape "flatland" (planar, sp2-hybridized aromatic systems) has led to the widespread adoption of sp3-rich heterocycles. Azetidines—four-membered, nitrogen-containing saturated rings—offer a high fraction of sp3 carbons (Fsp3), which significantly improves aqueous solubility, lowers lipophilicity, and enhances metabolic stability compared to traditional planar scaffolds. When coupled with a carbonyl group and an aniline moiety, the resulting "azetidine-carbonyl aniline" derivatives form a highly privileged pharmacophore. The rigid conformation of the strained azetidine ring minimizes the entropic penalty upon target binding, while the carbonyl and aniline NH provide critical hydrogen bond acceptor and donor interactions, respectively.

This guide explores the three primary structural classes of this pharmacophore: Azetidin-2-ones (β-lactams), Azetidine-1-carboxamides (ureas), and Azetidine-3-carboxamides (amides), detailing their mechanistic roles, therapeutic potentials, and the causality behind their synthetic protocols.

Class 1: Azetidin-2-ones (β-Lactams) via Aniline Schiff Bases

Mechanistic Grounding: Historically recognized for their irreversible inhibition of bacterial transpeptidases (penicillin-binding proteins)[1], the azetidin-2-one core has evolved beyond antibiotics. By incorporating an aniline-derived nitrogen at the N1 position or via a side chain, these compounds exhibit potent anticancer, anti-inflammatory, and antioxidant activities[1][2]. The strain of the four-membered cyclic amide makes the carbonyl carbon highly susceptible to nucleophilic attack, a feature that can be tuned by the electronic effects of the aniline substituent[1].

Self-Validating Synthetic Protocol: The Staudinger [2+2] Cycloaddition The most robust method for synthesizing N-aryl azetidin-2-ones is the Staudinger reaction between an aniline-derived Schiff base and a ketene.

  • Schiff Base Formation: React the target aniline with an aromatic aldehyde in ethanol under reflux. Validation: The reaction is complete when a distinct color change occurs (often yellow/orange) and TLC confirms the disappearance of the primary amine.

  • Ketene Generation & Cycloaddition:

    • Causality: Dissolve the Schiff base and triethylamine (Et3N) in anhydrous dichloromethane (DCM) at 0 °C. The low temperature is critical; ketenes are highly reactive and will dimerize into diketenes if thermal kinetic energy is too high.

    • Execution: Add the acid chloride (e.g., chloroacetyl chloride) dropwise over 30 minutes. Et3N deprotonates the acid chloride to generate the ketene in situ.

    • Validation: The immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual, self-validating indicator that the ketene is being generated and the [2+2] cycloaddition is proceeding[1].

  • Isolation: Filter the precipitate, wash the organic layer with saturated NaHCO3 to remove unreacted acid, dry over Na2SO4, and concentrate. Recrystallize from ethanol to yield the pure azetidin-2-one.

Class 2: Azetidine-1-Carboxamides (Urea Derivatives)

Mechanistic Grounding: Azetidine-1-carboxamides feature an exocyclic urea linkage where the azetidine nitrogen is bonded to a carbonyl, which in turn is bonded to an aniline. This motif is highly effective in kinase inhibition. The carbonyl oxygen acts as a potent hydrogen bond acceptor, and the aniline NH acts as a hydrogen bond donor, perfectly complementing the hinge region of kinases such as c-Met and JAK1[3][4]. For instance, the c-Met inhibitor LAH-1 utilizes this motif to achieve nanomolar potency against non-small cell lung cancer (NSCLC)[3]. Similarly, compound 16 demonstrates gut-restricted selective JAK1 inhibition for Inflammatory Bowel Disease, where the aniline NH and carbonyl mediate crucial interactions absent in JAK2 and TYK2, providing structural selectivity[4].

Self-Validating Synthetic Protocol: Sequential Urea Formation

  • Isocyanate Generation:

    • Causality: To avoid symmetrical urea byproducts, a sequential addition strategy using triphosgene or phenyl chloroformate is employed[3].

    • Execution: Dissolve the aniline derivative in anhydrous DCM with a non-nucleophilic base (e.g., DIPEA) at 0 °C. Add triphosgene (0.35 eq) slowly.

    • Validation: Monitor via TLC. The transition of the mixture to a homogenous solution and the disappearance of the polar aniline spot validates the formation of the reactive isocyanate (or carbamate) intermediate.

  • Nucleophilic Addition:

    • Execution: Add the 3-substituted azetidine derivative to the reaction mixture and warm to room temperature. The high nucleophilicity of the azetidine nitrogen ensures rapid attack on the isocyanate.

    • Validation: LC-MS analysis of an aliquot should show the mass of the desired urea[M+H]+ and the absence of the isocyanate mass.

Class 3: Azetidine-3-Carboxamides (Amides)

Mechanistic Grounding: In this class, the carbonyl is attached to the C3 position of the azetidine ring, forming an amide bond with the aniline. This topology projects the aniline into deep hydrophobic pockets of target proteins. This structural class has shown remarkable efficacy as Interleukin-2-inducible T-cell kinase (ITK) inhibitors[5] and VEGFR-2 inhibitors[6]. For example, compound 8, a nicotinamide-azetidine hybrid, exhibited an IC50 of 77.02 nM against VEGFR-2, utilizing the N,N-dimethyl aniline tail to occupy a hydrophobic allosteric site[6].

Self-Validating Synthetic Protocol: Amide Coupling

  • Activation: React 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with HATU and DIPEA in DMF at room temperature for 15 minutes. Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient anilines[5].

  • Coupling: Add the aniline derivative. Stir for 12 hours.

  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) to remove the Boc group. Validation: The complete dissolution of the starting material and the shift in retention time on HPLC validates the deprotection, yielding the free azetidine ready for further functionalization (e.g., Suzuki coupling)[5].

Quantitative Data Presentation

Table 1: Comparative in vitro efficacy of azetidine-carbonyl aniline derivatives.

Compound ClassTarget / Cell LineEfficacy (IC50 / MIC)Primary IndicationReference
Azetidine-1-carboxamide (LAH-1)c-Met / EBC-1NanomolarNon-Small Cell Lung Cancer[3]
Azetidine-1-carboxamide (Cmpd 16)JAK1< 100 nMInflammatory Bowel Disease[4]
Azetidine-3-carboxamide (Cmpd 8)VEGFR-2 / HCT-11677.02 nM / 5.4 µMColorectal Cancer[6]
Azetidin-2-one (Cmpd 4b)Gram-positive bacteria< 10 µg/mLBacterial Infections[2]
Azetidin-2-one (Cmpd 17)MCF-7~ 28 µMBreast Cancer[7]

Mandatory Visualizations

KinasePathway Ligand Extracellular Ligand (HGF / Cytokines) Receptor Receptor Tyrosine Kinase (c-Met / JAK1) Ligand->Receptor Activation Downstream Downstream Signaling (STAT / PI3K / AKT) Receptor->Downstream Phosphorylation Inhibitor Azetidine-1-Carboxamide Aniline Derivative Inhibitor->Receptor ATP-Competitive Inhibition Transcription Gene Transcription (Proliferation / Inflammation) Downstream->Transcription Nuclear Translocation

Figure 1: Mechanism of action for azetidine-1-carboxamides in kinase inhibition pathways.

SyntheticWorkflow Step1 1. Schiff Base Formation (Aniline + Aldehyde) Step3 3. [2+2] Cycloaddition (Staudinger Reaction) Step1->Step3 Step2 2. Ketene Generation (Acid Chloride + Et3N) Step2->Step3 Step4 4. Isolation & Purification (Recrystallization) Step3->Step4 Self-Validation: Precipitate Formation Product Azetidin-2-one Derivative (β-Lactam) Step4->Product

Figure 2: Self-validating synthetic workflow for azetidin-2-ones via the Staudinger reaction.

Conclusion

The azetidine-carbonyl aniline motif is a versatile and highly tunable pharmacophore. Whether constrained within a β-lactam ring for antibacterial/anticancer applications, or utilized as an exocyclic urea/amide for precise kinase hinge-binding, this structural class leverages the unique sp3 geometry of the azetidine ring to achieve superior physicochemical properties, metabolic stability, and target selectivity.

References

  • Hashim O.S., et al. "Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity." Journal of Medicinal and Chemical Sciences. URL:[1]

  • "Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer." NIH/PubMed. URL:[3]

  • "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." ACS Publications. URL:[4]

  • "Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2." MDPI. URL:[6]

  • "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." RSC Publishing. URL:[5]

  • "A REVIEW ON 2-AZETEDINONES." Journal of Global Trends in Pharmaceutical Sciences. URL:[2]

  • "2-azetidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies." ResearchGate. URL:[7]

Sources

Exploratory

Strategic Utilization of 5-(Azetidine-1-carbonyl)-2-methylaniline in Medicinal Chemistry

The following is an in-depth technical guide on the role and utility of 5-(Azetidine-1-carbonyl)-2-methylaniline in medicinal chemistry. Executive Summary 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6), als...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role and utility of 5-(Azetidine-1-carbonyl)-2-methylaniline in medicinal chemistry.

Executive Summary

5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6), also known as (3-amino-4-methylphenyl)(azetidin-1-yl)methanone , has emerged as a high-value pharmacophore building block in modern drug discovery. Its structural architecture combines a reactive aniline "handle" for scaffold attachment with a solvent-exposed azetidine amide "tail."

This guide analyzes the molecule’s role in optimizing Structure-Activity Relationships (SAR) , specifically for kinase inhibitors (BCR-ABL, SRC, JAK, SYK) and GPCR modulators (CCR4, CCR10). It details the physicochemical advantages of the azetidine moiety—such as lowered lipophilicity (


) and enhanced metabolic stability—over traditional pyrrolidine or piperidine analogs.

Chemical Identity & Physicochemical Profile[1]

The molecule functions as a bifunctional linker-fragment . The aniline amine (


) serves as the primary attachment point to heteroaromatic cores (e.g., pyrimidines, quinazolines), while the azetidine amide acts as a rigid, polar surface-recognition element.
Structural Properties
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1863681-74-6Unique identifier for sourcing.
Formula

Low molecular weight (

Da) allows for efficient ligand efficiency (LE).
H-Bond Donors 1 (Aniline

)
Critical for H-bond interaction with kinase hinge regions or aspartate residues.
H-Bond Acceptors 2 (Carbonyl O, Amide N)Facilitates solvent interaction; the amide oxygen often accepts H-bonds from water networks.
Topological Polar Surface Area (TPSA)

Ideal for CNS penetration and oral bioavailability (Rule of 5 compliant).
LogP (Predicted)

Moderate lipophilicity ensures good membrane permeability without solubility issues.
The "Azetidine Advantage"

Replacing a dimethylamide or pyrrolidine group with an azetidine ring is a proven strategy in Lead Optimization .

  • Conformational Rigidity: The 4-membered ring reduces the entropic penalty upon binding compared to flexible diethyl amides.

  • Metabolic Stability: Azetidines are generally less susceptible to oxidative metabolism (e.g.,

    
    -hydroxylation) than pyrrolidines or piperidines due to ring strain and orbital alignment.
    
  • Solubility: The amide functionality, combined with the compact polar footprint of the azetidine, lowers

    
     relative to larger saturated heterocycles.
    

Synthetic Utility & Manufacturing

The synthesis of 5-(Azetidine-1-carbonyl)-2-methylaniline is a robust, two-stage process starting from 3-nitro-4-methylbenzoic acid . This route avoids the use of unstable aniline intermediates until the final step.

Synthesis Pathway (Graphviz Diagram)

SynthesisPathway Start 3-Nitro-4-methylbenzoic acid (Starting Material) Activation Acid Chloride/Activated Ester (COCl2 or HATU) Start->Activation Activation Coupling Amide Coupling (+ Azetidine HCl) Activation->Coupling Nucleophilic Acyl Substitution Intermediate (3-Nitro-4-methylphenyl)(azetidin-1-yl)methanone (Stable Intermediate) Coupling->Intermediate Formation of Amide Reduction Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Reduction Product 5-(Azetidine-1-carbonyl)-2-methylaniline (Final Building Block) Reduction->Product Isolation

Caption: Step-wise synthesis of 5-(Azetidine-1-carbonyl)-2-methylaniline from nitro-benzoic acid precursors.

Experimental Protocol: Large-Scale Preparation

Step 1: Amide Coupling

  • Reagents: 3-Nitro-4-methylbenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq), Azetidine hydrochloride (1.1 eq).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Procedure:

    • Dissolve the acid in DMF at

      
      . Add DIPEA and HATU. Stir for 30 mins to activate.
      
    • Add Azetidine HCl. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with

      
      , saturated 
      
      
      
      , and brine. Dry over
      
      
      .
    • Yield: Typically 85–95% of the nitro-amide intermediate.

Step 2: Nitro Reduction

  • Reagents: Nitro-amide intermediate,

    
     (
    
    
    
    ), Hydrogen gas (
    
    
    , balloon pressure).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve intermediate in MeOH. Purge with

      
      . Add Pd/C catalyst carefully.
      
    • Stir under

      
       atmosphere for 2–4 hours. Monitor by LC-MS (Disappearance of Nitro peak, appearance of Aniline peak 
      
      
      
      ).
    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

    • Purification: Recrystallization from EtOH/Heptane or usage as crude if purity

      
      .
      

Medicinal Chemistry Applications

This building block is primarily used to construct Type II Kinase Inhibitors and Allosteric Modulators .

Mechanism of Action in Kinase Inhibition

In many kinase inhibitors (e.g., Imatinib, Nilotinib analogs), the aniline nitrogen binds to the kinase hinge region or a conserved glutamate/aspartate residue in the


C-helix.
  • The Methyl Group (Position 2): Provides steric bulk that forces the phenyl ring to twist relative to the heteroaromatic core. This "ortho-effect" is crucial for inducing selectivity by locking the inhibitor into a conformation that fits the inactive (DFG-out) state of the kinase.

  • The Azetidine-Carbonyl (Position 5): Projects into the solvent-exposed region. This allows the drug to maintain water solubility while the rest of the molecule is buried in the hydrophobic pocket.

SAR Logic Diagram (Graphviz)

SAR_Logic cluster_effects Pharmacological Effects Core Heteroaromatic Core (Pyrimidine/Quinazoline) Aniline Aniline NH (H-Bond Donor) Core->Aniline C-N Bond Formation Linker Phenyl Ring (Spacer) Aniline->Linker Attached Methyl 2-Methyl Group (Conformational Lock) Selectivity Selectivity (via Atropisomerism) Methyl->Selectivity Linker->Methyl Ortho Position (Steric Clash) Tail Azetidine Amide (Solvent Interaction) Linker->Tail Meta/Para Position (Solubility) ADME Improved ADME (Low LogD, High Sol) Tail->ADME

Caption: SAR contribution of the 5-(Azetidine-1-carbonyl)-2-methylaniline moiety in kinase inhibitor design.

Case Studies & Target Classes
  • BCR-ABL/SRC Inhibitors: Derivatives using this aniline have shown nanomolar potency against CML cell lines (e.g., K562).[1] The azetidine tail replaces the morpholine tail found in older generations, reducing P-gp efflux liability.

  • GPCR Antagonists (CCR4/CCR10): Used in the synthesis of sulfonamide derivatives for atopic dermatitis. The azetidine improves the pharmacokinetic profile (half-life and clearance) compared to flexible alkyl chains.

  • SYK/JAK Inhibitors: The fragment is used to tune the selectivity profile of JAK inhibitors by exploiting subtle differences in the solvent channels of JAK1 vs JAK2.

References

  • Synthesis and SAR of Azetidine-Containing Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link](General reference for azetidine utility in kinase SAR)

  • Discovery of CHMFL-ABL-053: A Potent BCR-ABL/SRC Inhibitor Source: ResearchGate / J. Med. Chem. URL:[Link]

  • Patent WO2014084330A1: Nitrogen-containing heterocyclic compounds (CCR Antagonists) Source: Google Patents URL:[2]

  • Azetidines in Medicinal Chemistry: Emerging Applications Source: Future Medicinal Chemistry (NIH) URL:[Link]

Sources

Foundational

Structural and Functional Profiling of 5-(Azetidine-1-carbonyl)-2-methylaniline: A Comprehensive Guide for Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both the pharmacodynamics (PD) and pharmacokinetics (PK) of novel t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both the pharmacodynamics (PD) and pharmacokinetics (PK) of novel therapeutics. 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6) has emerged as a highly versatile intermediate [1]. Featuring a rigid four-membered azetidine ring conjugated via a carbonyl to an ortho-toluidine core, this scaffold is specifically engineered to introduce conformational restriction while maintaining low lipophilicity.

This whitepaper provides an in-depth technical analysis of its structural informatics, the mechanistic rationale behind its use, and field-proven experimental protocols for its incorporation into high-throughput library synthesis.

Chemical Identity & Structural Informatics

Accurate structural representation is the foundation of computational drug design and cheminformatics. The precise connectivity of 5-(Azetidine-1-carbonyl)-2-methylaniline is defined by its SMILES and InChI string.

  • SMILES String: Cc1ccc(C(=O)N2CCC2)cc1N

    • Deconstruction: The string denotes a central benzene ring (c1ccccc1). The methyl group (C) is at position 2, adjacent to the primary amine (N) at position 1. The azetidine-1-carbonyl moiety (C(=O)N2CCC2) is positioned para to the methyl group, establishing the 1,2,5-substitution pattern characteristic of this scaffold.

  • InChI String: InChI=1S/C11H14N2O/c1-8-2-3-9(6-10(8)12)11(14)13-4-5-7-13/h2-3,6H,4-5,7,12H2,1H3

  • InChIKey: The InChIKey is a fixed-length (27-character) digital representation generated via a SHA-256 cryptographic hash of the InChI string. For this specific connectivity, standard cheminformatics toolkits compute the hash to yield a unique identifier (e.g., XXXXXXXXXXXXXX-UHFFFAOYSA-N), which ensures collision-free database querying across global repositories.

Physicochemical Properties Summary

To facilitate rapid assessment for Lipinski's Rule of Five compliance, the core quantitative data is summarized below:

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₄N₂OLow molecular weight (Lead-like space).
Molecular Weight 190.25 g/mol Leaves ample "budget" for further elaboration.
Hydrogen Bond Donors 1 (-NH₂)Optimal for maintaining permeability.
Hydrogen Bond Acceptors 2 (N, O)Favorable for aqueous solubility.
Topological Polar Surface Area ~46 ŲExcellent probability of blood-brain barrier (BBB) penetration if required.

Mechanistic Insights: The Azetidine Advantage

The inclusion of the azetidine ring is not arbitrary; it is a calculated design choice driven by the need to balance metabolic stability with structural rigidity [2].

Causality Behind the Scaffold: Historically, medicinal chemists utilized open-chain amides (e.g., dimethylamides) or larger heterocycles (e.g., pyrrolidines or piperidines). However, open-chain amides suffer from high conformational flexibility, leading to entropic penalties upon target binding. Furthermore, the exposed N-methyl groups are highly susceptible to rapid N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes.

By constraining the nitrogen within a four-membered azetidine ring, the molecule achieves two critical outcomes:

  • Steric Shielding: The ring strain and compact geometry sterically hinder the approach of the CYP450 heme-oxo intermediate to the α-carbon, drastically reducing the rate of oxidative metabolism [3].

  • Vectorial Projection: The azetidine ring forces the carbonyl oxygen into a defined vector, pre-organizing the molecule for optimal hydrogen bonding within a target protein's active site without the entropic cost associated with flexible chains.

MetabolicStability A Azetidine-1-carbonyl Derivative B CYP450 Enzymes (Liver Microsomes) A->B Exposure C High Conformational Rigidity (Steric Shielding) B->C Interaction G Rapid N-Dealkylation B->G High Flexibility D Reduced N-Dealkylation C->D Mechanism E Prolonged Half-Life (t1/2) D->E PK Outcome F Open-chain Amide (Control) F->B H Short Half-Life G->H

Mechanistic pathway of CYP450 resistance conferred by the azetidine ring.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale and a built-in quality control checkpoint.

Protocol 1: Amide Coupling for Library Generation

This protocol details the conjugation of the primary amine of 5-(Azetidine-1-carbonyl)-2-methylaniline with a target carboxylic acid using HATU and DIPEA.

Rationale: HATU is selected over EDC/HOBt due to its superior kinetics and ability to drive reactions to completion with sterically hindered or electron-deficient anilines[4]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester intermediate.

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive OAt-ester before the introduction of the aniline, minimizing side reactions.

  • Coupling: Add 5-(Azetidine-1-carbonyl)-2-methylaniline (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Self-Validation (Reaction Monitoring): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is deemed complete only when the peak corresponding to the starting aniline (m/z 191.1 [M+H]+) is <5% relative to the product peak.

  • Workup & Purification: Quench with saturated NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. Purify the crude residue via Preparative HPLC.

SynthesisWorkflow A 5-(Azetidine-1-carbonyl) -2-methylaniline (Starting Material) C Amide Coupling Reaction (Room Temp, 2h) A->C B Electrophile / Acid Partner + HATU / DIPEA B->C D LC-MS Reaction Monitoring (Self-Validation Step) C->D D->C Incomplete E Preparative HPLC Purification D->E Conversion > 90% F Final Target Compound (>95% Purity) E->F

Workflow for amide coupling using 5-(Azetidine-1-carbonyl)-2-methylaniline.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic stability conferred by the azetidine ring, compounds synthesized from this building block must undergo human liver microsome (HLM) profiling.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Self-Validation (Control Inclusion): Concurrently run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Validation Check: If Verapamil is not degraded by >80% within 30 minutes, the microsomes are inactive, and the assay must be voided.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Comparative Pharmacokinetic Data

The table below illustrates the typical enhancement in pharmacokinetic parameters when an open-chain dimethylamide is replaced with the azetidine-1-carbonyl moiety, highlighting the empirical value of this building block in lead optimization.

Structural MotifHLM Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Intrinsic Clearance (

)
Lipophilicity (LogD{7.4})
Dimethylamide (Control) 18 minutes85 µL/min/mg2.8
Azetidine-1-carbonyl > 120 minutes< 15 µL/min/mg2.4
Net Impact6.6x Increase 82% Reduction Improved Solubility

Note: Data represents generalized findings for azetidine vs. dimethylamide matched molecular pairs in standard HLM assays.

References

  • National Sun Yat-sen University (NSYSU). "NSYSU developed the world's first drug molecule synthesis strategy and was published in an authoritative international journal." NSYSU News & Research, March 2024. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Design, synthesis, and biochemical and computational screening of novel oxindole derivatives... in the presence of amide coupling (HATU/DIPEA)." PubMed Central, 2023. Available at:[Link]

Exploratory

Predicted Metabolic Stability of Azetidine-Substituted Anilines

Executive Summary: The High-Reward, High-Risk Bioisostere In modern medicinal chemistry, the azetidine-substituted aniline (specifically N-aryl azetidine) represents a high-value structural motif. By constraining the nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The High-Reward, High-Risk Bioisostere

In modern medicinal chemistry, the azetidine-substituted aniline (specifically N-aryl azetidine) represents a high-value structural motif. By constraining the nitrogen lone pair into a four-membered ring, drug designers can significantly modulate the physicochemical properties of a parent aniline—lowering lipophilicity (LogD), altering the vector of the nitrogen lone pair, and modifying the pKa.

However, this structural constraint introduces unique metabolic and chemical liabilities.[1] Unlike standard dialkyl anilines (e.g., N,N-dimethylaniline), azetidine analogs are subject to ring-strain-driven metabolic pathways . While they often show superior resistance to CYP450-mediated N-dealkylation, they possess a "blind spot" liability: Glutathione S-Transferase (GST)-mediated ring opening and acid-catalyzed decomposition.

This guide details the mechanistic basis of these instabilities, computational prediction strategies, and the specific experimental protocols required to validate them.

Mechanistic Foundation: Electronic & Steric Causality

To predict stability, one must understand the competing forces acting on the N-aryl azetidine moiety.

The Stability Trade-off

Replacing a diethyl- or piperidinyl- group with an azetidine typically lowers the ClogP and reduces the pKa of the aniline nitrogen.

  • CYP450 Resistance: The steric bulk and ring constraint hinder the approach of CYP450 iron-oxo species to the

    
    -carbon, often reducing the rate of N-dealkylation compared to flexible diethyl analogs.
    
  • The Strain Penalty: The azetidine ring possesses ~25 kcal/mol of ring strain.[2][3][4] This makes the

    
    -carbons highly electrophilic, susceptible to nucleophilic attack by endogenous thiols (Glutathione) or hydrolysis under acidic conditions.
    
Metabolic Pathways

The metabolic fate of azetidine-substituted anilines diverges from standard anilines.

  • Oxidative Metabolism (CYP450):

    • N-Oxidation: Common in electron-rich anilines.

    • Ring Hydroxylation: Occurs on the phenyl ring, directed by the ortho/para directing nature of the azetidine nitrogen.

  • Conjugative Metabolism (GST - The "Hidden" Pathway):

    • Unlike unstrained amines, N-aryl azetidines can undergo nucleophilic ring opening by Glutathione (GSH) without prior bioactivation. This is catalyzed by cytosolic GSTs.

    • Critical Implication: Standard microsomal stability assays (HLM) often miss this pathway because microsomes lack the cytosolic fraction where GSTs are most abundant.

Visualizing the Divergent Pathways

MetabolicPathways Substrate N-Aryl Azetidine CYP CYP450 (Microsomes) Substrate->CYP Oxidation GST GST (Cytosol) Substrate->GST Nucleophilic Attack Acid Acidic pH (Stomach/Lysosome) Substrate->Acid Protonation & Strain Release Metab1 N-Oxide / Hydroxylated Metabolite CYP->Metab1 Metab2 GSH-Conjugated Ring-Opened Amine GST->Metab2 Major Liability Metab3 Hydrolytic Ring Opening Acid->Metab3

Figure 1: Divergent metabolic and chemical degradation pathways for N-aryl azetidines. Note the distinct GST-mediated pathway.

Computational Prediction Framework

Before synthesis, computational triage should focus on Bond Dissociation Energy (BDE) and Transition State Energy for ring opening.

Structural Alerts & QM Profiling

Standard QSAR models often fail to predict the GST liability of azetidines because the training sets are biased toward CYP-mediated clearance.

Recommended In Silico Workflow:

  • QM-Calculated Activation Energy (

    
    ):  Calculate the barrier for nucleophilic attack by a thiolate anion (mimicking GSH) on the azetidine 
    
    
    
    -carbon.
    • Threshold: If

      
       kcal/mol, the compound is at high risk for GST conjugation.
      
  • pKa Prediction: Calculate the pKa of the aniline nitrogen.

    • Insight: Lower pKa (< 4.0) correlates with higher stability against acid-mediated decomposition, as protonation of the nitrogen activates the ring for cleavage.

  • Site of Metabolism (SOM): Use tools like StarDrop or Schrödinger's FEP+ to predict if the phenyl ring oxidation is faster than the azetidine ring opening.

Experimental Validation Protocols

To accurately assess the stability of azetidine-substituted anilines, you must use a Self-Validating Screening Cascade . Relying solely on Human Liver Microsomes (HLM) is a critical error for this chemotype.

Protocol A: The "Cytosol-Inclusive" Stability Assay

Standard HLM assays miss cytosolic enzymes (GSTs, Aldehyde Oxidase). You must use Hepatocytes or S9 Fraction supplemented with cofactors.

Step-by-Step Methodology:

  • System Preparation:

    • Test System: Pooled Human Liver S9 Fraction (contains both microsomes and cytosol).

    • Cofactors: NADPH (for CYPs) AND GSH (Glutathione, 5 mM) + PAPS (optional, for sulfotransferases).

    • Control: Heat-inactivated S9 (to distinguish chemical vs. enzymatic instability).

  • Incubation:

    • Pre-incubate 1

      
      M test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
      
    • Initiate reaction with Cofactor Mix.

    • Time points: 0, 15, 30, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Centrifuge (3000g, 20 min).

    • Analysis: LC-MS/MS (Triple Quadrupole). Monitor for parent depletion.[5]

  • Metabolite Trapping (High-Res MS):

    • Run a parallel sample on Q-TOF or Orbitrap.

    • Search Trigger: Look for +307 Da shift (Glutathione addition) or +325 Da (GSH + H2O).

    • Validation: If the +307 metabolite appears in S9 but not in HLM, the instability is GST-driven.

Protocol B: Chemical Stability (Acid Challenge)

Azetidines can decompose in the stomach (pH 1-2).

  • Buffer Setup: Prepare Simulated Gastric Fluid (SGF) pH 1.2 and PBS pH 7.4.

  • Incubation: Incubate compound (10

    
    M) at 37°C.
    
  • Sampling: Analyze at T=0, 1, 4, and 24 hours via HPLC-UV.

  • Criteria: >90% remaining at 1 hour is required for oral viability without enteric coating.

Data Presentation & Analysis

When analyzing results, compare the azetidine scaffold against standard bioisosteres.

Table 1: Comparative Stability Profile (Hypothetical Data)
ScaffoldLogD (7.4)HLM

(min)
S9 (+GSH)

(min)
Primary Liability
N,N-Dimethylaniline 2.81515CYP-mediated N-dealkylation
N-Phenylpiperidine 3.24542Ring hydroxylation
N-Phenylazetidine 1.9 >60 25 GST-mediated ring opening
3-Fluoro-N-phenylazetidine 1.7>6055Stabilized against GST (Steric/Electronic)

Note: The unsubstituted azetidine shows false stability in HLM but rapid clearance in S9, highlighting the GST liability.

Screening Cascade Logic

ScreeningCascade Tier1 Tier 1: Chemical Stability (pH 1.2 & pH 7.4) Tier2 Tier 2: Metabolic Stability (Human Liver S9 + GSH) Tier1->Tier2 >90% Stable Fail1 Discard / Enteric Coat Tier1->Fail1 <50% Stable Tier3 Tier 3: Metabolite ID (HRMS for GSH Adducts) Tier2->Tier3 Cl_int < Threshold Fail2 Block Alpha-Carbons Tier2->Fail2 High Clearance (GST) Decision Decision: Lead Optimization Tier3->Decision No Reactive Metabolites

Figure 2: Optimal screening cascade for azetidine-containing lead compounds.

References

  • Pfizer Inc. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • AstraZeneca. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.[6]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications.

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.

  • PharmaBlock. (2020). Azetidines in Drug Discovery: A Privileged Scaffold.

Sources

Foundational

The Ortho-Methyl Aniline Scaffold in Drug Discovery: Balancing Potency and Safety

This guide serves as a technical whitepaper for researchers in medicinal chemistry and drug discovery, focusing on the application, synthesis, and safety modulation of 2-methylaniline (o-toluidine) derivatives. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers in medicinal chemistry and drug discovery, focusing on the application, synthesis, and safety modulation of 2-methylaniline (o-toluidine) derivatives.

Executive Summary: The "Magic Methyl" Paradox

In medicinal chemistry, the 2-methylaniline moiety represents a classic "privileged scaffold" capable of inducing profound conformational control through the "Magic Methyl" effect . By restricting bond rotation via steric clash with the ortho-proton or heteroatoms, this substructure can lock a drug molecule into its bioactive conformation, significantly enhancing potency and selectivity (e.g., in Type I/II kinase inhibitors).

However, this scaffold presents a critical challenge: Structural Toxicity Alerts .[1][2] The parent compound, o-toluidine, is a Group 1 carcinogen. Therefore, the successful application of this moiety requires a rigorous understanding of how to retain its pharmacodynamic benefits while mitigating its metabolic liability—specifically the formation of reactive quinone-imines.

This guide analyzes the successful integration of 2-methylaniline derivatives in FDA-approved therapeutics (e.g., Dasatinib ) and provides validated protocols for their synthesis and safety assessment.

Medicinal Chemistry Strategy: Conformational Control

The 2-methyl group is rarely just a lipophilic filler; it is a conformational lock .

Mechanism of Action

In kinase inhibitors, the aniline nitrogen typically forms a hydrogen bond with the kinase hinge region. The ortho-methyl group forces the phenyl ring to twist out of coplanarity with the adjacent heterocycle (e.g., the aminothiazole in Dasatinib).

  • Entropic Advantage: By pre-organizing the molecule into a conformation that mimics the bound state, the entropic penalty of binding is reduced.[3][4]

  • Selectivity Filter: The twisted conformation allows the inhibitor to fit into specific hydrophobic pockets (e.g., the gatekeeper region) that are inaccessible to planar analogs.

Case Study: Dasatinib (Sprycel)

Dasatinib, a multi-targeted kinase inhibitor (BCR-ABL, SRC), utilizes a 2-chloro-6-methylaniline moiety.[5]

  • The 2-Methyl Role: Locks the phenyl ring perpendicular to the thiazole amide bond, optimizing fit within the ABL kinase ATP-binding site.

  • The 2-Chloro Role: Occupies a distinct hydrophobic pocket and, crucially, blocks the other ortho position from metabolic attack, though bioactivation can still occur at the para position.

Validated Synthetic Protocols

Two primary methods are employed to install the 2-methylaniline moiety: Amide Coupling (common for Dasatinib-like structures) and Buchwald-Hartwig Amination (for direct C-N aryl bonds).

Protocol A: Amide Coupling (Dasatinib Intermediate Synthesis)

Target: Coupling of 2-substituted thiazole carboxylic acid with 2-chloro-6-methylaniline.[5][6]

Reagents:

  • Carboxylic Acid Component: 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid.[5][7][8]

  • Amine: 2-Chloro-6-methylaniline (1.2 equiv).

  • Coupling Agent: HATU (1.3 equiv) or PDCP.

  • Base: DIPEA or Triethylamine (2.5 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the thiazole carboxylic acid in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 30 minutes at

    
     to form the activated ester.
    
  • Addition: Dropwise add 2-chloro-6-methylaniline. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check reaction progress via LC-MS (Target mass: [M+H]+).

  • Workup: Quench with ice-cold water. The product typically precipitates. Filter the solid, wash with water and diethyl ether.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (General)

Target: Coupling 2-methylaniline to an aryl bromide/triflate.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: XPhos or BINAP (depending on steric bulk).

  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane (

    
    ).
    

Visualization: Synthesis & Metabolic Pathways

Figure 1: Dasatinib Amide Coupling Workflow

The following diagram illustrates the convergent synthesis step installing the critical aniline pharmacophore.

DasatinibSynthesis Acid Thiazole Carboxylic Acid (Scaffold Core) Activation Activation (HATU/DIPEA, DMF) Acid->Activation Aniline 2-Chloro-6-methylaniline (Pharmacophore) Coupling Amide Coupling (RT, 12h) Aniline->Coupling Intermediate Activated Ester Intermediate Activation->Intermediate Intermediate->Coupling Product Dasatinib (Final Drug) Coupling->Product Precipitation & Filtration

Caption: Convergent synthesis of Dasatinib via HATU-mediated amide coupling of the thiazole core with 2-chloro-6-methylaniline.

Figure 2: Metabolic Bioactivation Pathway (The Toxicity Risk)

The 2-methylaniline moiety is a structural alert because it can be metabolized into reactive species.

Metabolism Parent 2-Methylaniline Derivative (Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Hydroxylamine N-Hydroxylamine Metabolite CYP->Hydroxylamine Nitroso Nitroso-arene Hydroxylamine->Nitroso Oxidation QuinoneImine Quinone Imine (Reactive Electrophile) Nitroso->QuinoneImine GSH Glutathione (GSH) Conjugation QuinoneImine->GSH Detoxification Toxicity Covalent Binding to Proteins/DNA QuinoneImine->Toxicity If GSH Depleted Detox GSH-Adduct (Excreted/Safe) GSH->Detox

Caption: Bioactivation pathway of aniline derivatives. CYP450-mediated oxidation can generate reactive quinone imines, leading to toxicity if not trapped by Glutathione (GSH).

Scientific Integrity: Safety & Toxicology

To ensure the safety of a drug candidate containing this scaffold, the following "Self-Validating" assays are mandatory:

Reactive Metabolite Trapping (GSH Adduct Assay)
  • Rationale: Detects the formation of transient electrophilic quinone imines.

  • Protocol: Incubate the test compound (

    
    ) with human liver microsomes (HLM) and NADPH in the presence of Glutathione (GSH) or Potassium Cyanide (KCN).
    
  • Analysis: Analyze via LC-MS/MS. The detection of [M+GSH]+ adducts confirms bioactivation.

  • Interpretation: High levels of adducts suggest a high risk of idiosyncratic toxicity (IADR).[9]

Ames Test (Mutagenicity)
  • Rationale: Parent 2-methylaniline is mutagenic. Derivatives must be proven negative.

  • Note: Many kinase inhibitors (like Dasatinib) are negative in Ames tests because the aniline nitrogen is acylated (amide form) or sterically hindered, preventing the specific DNA intercalation or N-hydroxylation required for mutagenicity.

Quantitative Data: Kinase Inhibitors with Aniline Motifs
Drug NameAniline SubstructureTargetIndicationBioactivation Risk
Dasatinib 2-chloro-6-methylanilineBCR-ABL, SRCCML, ALLLow (GSH adducts detected but clinically manageable)
Bosutinib 2,4-dichloro-5-methoxyanilineBCR-ABL, SRCCMLLow/Moderate (GI toxicity common)
Gefitinib 3-chloro-4-fluoroanilineEGFRNSCLCLow (Metabolized via CYP3A4)

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., & Dalvie, D. (2015).[1] "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery.

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Top 200 Drugs." Chemical Research in Toxicology.

  • U.S. EPA. (2025). "Toxicological Review of 2-Methylaniline (o-Toluidine)." Integrated Risk Information System (IRIS).

  • Tokarski, J. S., et al. (2006).[7] "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants."[7] Cancer Research.

Sources

Exploratory

Escaping Flatland: Bioisosteric Properties of Azetidine Carbonyl Groups in Drug Design

Executive Summary & Mechanistic Rationale The transition from planar (sp²-hybridized) to three-dimensional (sp³-hybridized) architectures is a cornerstone of modern medicinal chemistry. Carbonyl groups—ubiquitous in amid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from planar (sp²-hybridized) to three-dimensional (sp³-hybridized) architectures is a cornerstone of modern medicinal chemistry. Carbonyl groups—ubiquitous in amides, esters, and ketones—often present severe metabolic liabilities, such as rapid enzymatic hydrolysis and oxidative degradation[1]. Furthermore, their planar geometry can lead to suboptimal physicochemical properties, including poor aqueous solubility and off-target promiscuity due to non-specific hydrophobic interactions.

Azetidines, highly strained four-membered nitrogenous heterocycles, have emerged as powerful bioisosteres for carbonyl-containing moieties[2]. By acting as a rigid, 3D surrogate, the azetidine ring mimics the spatial dimensions of a carbonyl or gem-dimethyl group while fundamentally altering the molecule's electronic and metabolic profile[3].

Causality of the Bioisosteric Shift

Replacing a flat ester or amide with a 3,3-disubstituted azetidine ether or amine achieves three mechanistic goals:

  • Metabolic Shielding: The robust C-O or C-N bonds within the sterically encumbered azetidine framework resist esterases and amidases, drastically improving half-life[2].

  • Fsp³ Enhancement: Increasing the fraction of saturated carbons (Fsp³) correlates directly with improved clinical success rates, enhancing solubility and reducing melting points[4].

  • Vectorial Projection: The azetidine ring provides novel exit vectors for substituents, allowing medicinal chemists to probe unique receptor sub-pockets that a planar carbonyl cannot reach[5].

Quantitative Impact on Physicochemical Properties

To understand the tangible benefits of this substitution, we must evaluate the quantitative shifts in ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the typical property shifts when transitioning from a standard aromatic ester/amide to an azetidine-based bioisostere.

PropertyPlanar Carbonyl (Ester/Amide)Azetidine Bioisostere (Ether/Amine)Mechanistic Consequence
Fsp³ (Saturation) LowHighImproved aqueous solubility; lower melting point[4].
cLogP (Lipophilicity) Moderate to HighReduced (typically -0.5 to -1.5)Decreased lipophilicity; lower off-target toxicity and improved PK[2].
Metabolic Half-Life (t₁/₂) Short (susceptible to esterases/amidases)Significantly ExtendedProlonged systemic circulation and sustained in vivo efficacy[1].
Dipole Moment Highly polarized (C=O)Diffuse polarity (N-heterocycle)Altered hydrogen bonding networks; improved membrane permeability[3].

Visualizing the Bioisosteric Logic

BioisostereLogic A Planar Carbonyl (Ester/Amide) B Metabolic Liability (Hydrolysis/Oxidation) A->B Susceptible to C Azetidine Bioisostere (e.g., Azetidine Ether/Amine) A->C Bioisosteric Replacement D Increased Fsp3 (3D Geometry) C->D E Improved ADME (Metabolic Stability) C->E F Altered Lipophilicity (Lower cLogP) C->F

Conceptual mapping of carbonyl replacement with azetidine bioisosteres.

Experimental Workflows: Synthesizing Azetidine Bioisosteres

The primary historical barrier to utilizing azetidines has been their synthetic intractability due to inherent ring strain (~26 kcal/mol)[6]. Traditional basic or nucleophilic conditions often result in ring-opening. To circumvent this, modern protocols rely on mild, highly specific catalytic systems.

Protocol A: Synthesis of Azetidine Ethers as Ester Bioisosteres via Brønsted Acid Catalysis

This protocol details the synthesis of 3,3-disubstituted azetidine ethers from 3-aryl-azetidinols, avoiding strong bases that would degrade the strained ring[2].

Rationale: Brønsted acid catalysis selectively activates the tertiary benzylic alcohol of the azetidinol, generating a stabilized carbocation intermediate that is rapidly intercepted by an aliphatic alcohol. This prevents the ring-opening pathways typically seen with Lewis acids or strong bases[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-protected 3-aryl-azetidin-3-ol (1.0 equiv) and the target aliphatic alcohol (3.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Cool the reaction mixture to -78°C. Dropwise, add a catalytic amount (5-10 mol%) of a strong Brønsted acid, such as triflimide (HNTf₂).

    • Causality Check: The low temperature is critical to suppress premature ring-expansion or elimination reactions driven by the highly strained four-membered ring.

  • Nucleophilic Trapping: Allow the reaction to stir, slowly warming to -20°C over 4 hours. The acid selectively protonates the hydroxyl group, facilitating water loss and generating a transient, sterically shielded carbocation. The excess aliphatic alcohol attacks this center.

  • Quenching & Isolation: Quench the reaction with triethylamine (Et₃N) to neutralize the Brønsted acid and prevent late-stage ring opening before warming to room temperature.

  • Purification & QC (Self-Validation): Concentrate under reduced pressure and purify via flash chromatography. Confirm ring integrity via ¹H NMR (verifying the characteristic AB quartet of the azetidine protons around 3.8-4.2 ppm) and ¹³C NMR (C3 quaternary carbon typically at 70-80 ppm).

SyntheticWorkflow Step1 3-Aryl-Azetidinol Precursor Step2 Brønsted Acid Catalysis (HNTf2) Step1->Step2 -78°C, DCM Step3 Nucleophilic Attack (Aliphatic Alcohol) Step2->Step3 Carbocation Intermediate Step4 Azetidine Ether (Ester Bioisostere) Step3->Step4 Et3N Quench

Brønsted acid-catalyzed synthesis workflow for azetidine ethers.

Protocol B: Strain-Release Azetidinylation for Amide Surrogates

For generating amide bioisosteres, azetidine sulfonyl fluorides (ASFs) or azabicyclo[1.1.0]butane (ABB) reagents are utilized to functionalize complex molecules late-stage[3].

  • Activation: React the ASF precursor with a secondary amine nucleophile in the presence of a mild base (e.g., DIPEA) in acetonitrile at 60°C[3].

  • Coupling: The thermal activation drives a defluorosulfonylation (deFS) pathway, generating a reactive intermediate that couples with the nucleophile[3].

  • Validation: LC-MS monitoring ensures the extrusion of SO₂ and fluoride, confirming the formation of the azetidine-amine linkage without ring degradation.

Conclusion

The strategic replacement of planar carbonyl groups with azetidine bioisosteres represents a paradigm shift in structure-based drug design. By leveraging mild catalytic workflows, medicinal chemists can access these highly strained, sp³-rich scaffolds to rescue metabolically labile leads, fine-tune lipophilicity, and explore entirely novel chemical space[2][3].

References

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: Organic & Biomolecular Chemistry (PubMed / NIH) URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (PMC - NIH) URL:[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]

Sources

Foundational

Hydrogen Bond Donor/Acceptor Analysis: 5-(Azetidine-1-carbonyl)-2-methylaniline

Executive Summary In the context of medicinal chemistry and lead optimization, accurate determination of hydrogen bond donors (HBD) and acceptors (HBA) is critical for predicting oral bioavailability, membrane permeabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of medicinal chemistry and lead optimization, accurate determination of hydrogen bond donors (HBD) and acceptors (HBA) is critical for predicting oral bioavailability, membrane permeability, and blood-brain barrier (BBB) penetration.

For 5-(Azetidine-1-carbonyl)-2-methylaniline , the hydrogen bond counts are defined as follows:

MetricCountRationale
H-Bond Donors (HBD) 2 Derived exclusively from the primary aniline amine (-NH₂).[1]
H-Bond Acceptors (HBA) 2 (Functional)3 (Lipinski)Functional: Carbonyl oxygen (Strong) + Aniline nitrogen (Weak).Lipinski: Sum of all N and O atoms.
LogP Implications ModerateThe tertiary amide and methyl group contribute to lipophilicity, balanced by the polar aniline.

This guide details the structural justification for these counts, distinguishing between rigid "Rule of 5" heuristics and quantum-mechanical realities required for high-precision drug design.

Structural Analysis & Atom Mapping

To accurately assign H-bond properties, we must first decompose the molecule into its functional pharmacophores.[1]

IUPAC Name: 5-(azetidine-1-carbonyl)-2-methylaniline Core Scaffold: 2-Methylaniline (o-Toluidine derivative) Substituent (Position 5): Azetidine-1-carbonyl (A tertiary amide linked to a 4-membered azetidine ring).[1]

Functional Group Breakdown
  • Primary Amine (Aniline) at C1:

    • Contains two N-H bonds.[1][2]

    • The nitrogen atom possesses a lone pair, though partially delocalized into the aromatic ring.

  • Methyl Group at C2:

    • Lipophilic, non-polar.[1] No H-bonding potential.[1]

  • Tertiary Amide Linker at C5:

    • Connects the phenyl ring to the azetidine.[1]

    • Carbonyl (C=O): Highly polarized; strong H-bond acceptor.[1][3]

    • Amide Nitrogen: Involved in resonance with the carbonyl; planar geometry.[1][3]

  • Azetidine Ring:

    • Saturated 4-membered nitrogen heterocycle.[1]

    • In this molecule, the nitrogen is part of the amide bond, neutralizing its basicity.

Detailed Hydrogen Bond Counting

Hydrogen Bond Donors (HBD)

Definition: A heteroatom (typically N or O) covalently bonded to a hydrogen atom.[3][4][5]

  • Aniline (-NH₂):

    • The nitrogen is bonded to two hydrogen atoms.[1][2]

    • Both hydrogens are available for donation to acceptors (e.g., water, receptor pockets).

    • Count: 2

  • Amide/Azetidine:

    • The amide is tertiary (no H attached to N).[4]

    • The azetidine ring carbons have hydrogens (C-H), but these are too weakly polarized to act as classical H-bond donors.

    • Count: 0

Total HBD Count: 2

Hydrogen Bond Acceptors (HBA)

Definition: An electronegative atom with an accessible lone pair of electrons.[1][6]

Here, a distinction must be made between Lipinski's Rule (heuristic) and Functional Pharmacophore (mechanistic).

A. Lipinski's Rule of 5 (Heuristic)

Lipinski defined HBA simply as the sum of all Nitrogen and Oxygen atoms in the molecule, regardless of hybridization or resonance.

  • Nitrogen atoms: 2 (Aniline N + Amide N)

  • Oxygen atoms: 1 (Carbonyl O)[4]

  • Lipinski HBA Count: 3 [1][7]

B. Functional/Mechanistic Count (Scientific Reality)

For docking simulations and binding affinity prediction, we assess the availability of the lone pairs.

  • Amide Carbonyl Oxygen:

    • Has two lone pairs.[1][2]

    • Highly accessible and strongly polarized.[1]

    • Status: Strong Acceptor (1).

  • Amide Nitrogen (Azetidine N):

    • The lone pair is delocalized into the carbonyl

      
      -system (resonance).[1]
      
    • This resonance restricts the lone pair's ability to accept a hydrogen bond.[1]

    • Status: Not an Acceptor (0).

  • Aniline Nitrogen:

    • The lone pair is conjugated with the phenyl ring, but less strictly than an amide.

    • It retains partial basicity (pKa ~4-5) and can accept H-bonds, though it is a weaker acceptor than an aliphatic amine.[1]

    • Status: Weak Acceptor (1).[1]

Functional HBA Count: 2

Visualizing the Logic

The following diagram illustrates the decision matrix for assigning H-bond properties to this specific molecule.

HBondAnalysis Mol 5-(Azetidine-1-carbonyl) -2-methylaniline Aniline Aniline (-NH2) Mol->Aniline Amide Tertiary Amide (-C=O-N<) Mol->Amide Ani_N Aniline N Aniline->Ani_N Ani_H Aniline H (x2) Aniline->Ani_H Amide_O Carbonyl O Amide->Amide_O Amide_N Amide N Amide->Amide_N Dec_Res Lone pair in resonance? Ani_N->Dec_Res Dec_HBD H attached to heteroatom? Ani_H->Dec_HBD HBA_Strong Strong Acceptor Amide_O->HBA_Strong Available LPs Amide_N->Dec_Res HBD_Yes H-Bond Donor Dec_HBD->HBD_Yes Yes (x2) HBA_Weak Weak Acceptor Dec_Res->HBA_Weak Partial (Aniline) Non_HBA Not an Acceptor Dec_Res->Non_HBA Strong (Amide)

Caption: Decision tree for categorizing heteroatoms in 5-(Azetidine-1-carbonyl)-2-methylaniline as donors or acceptors.

Physicochemical Implications

Solubility & Permeability (Lipinski Context)

With an HBD count of 2 and an HBA count of 3 (Lipinski), this molecule sits comfortably within the "Rule of 5" limits (HBD < 5, HBA < 10).[8]

  • Oral Bioavailability: High probability.[1] The low H-bond count suggests good membrane permeability.[1]

  • Azetidine Influence: The 4-membered ring reduces the number of rotatable bonds compared to a diethylamide analog, potentially improving metabolic stability and lowering the entropic penalty for binding to a protein target.[1]

Electronic Effects (Hammett Equation Insight)

The carbonyl group at position 5 is meta to the aniline nitrogen (position 1).

  • The carbonyl is an Electron Withdrawing Group (EWG).

  • Effect: It pulls electron density from the phenyl ring, further reducing the basicity of the aniline nitrogen compared to unsubstituted aniline.

  • Result: The aniline nitrogen becomes an even weaker H-bond acceptor.[1] In acidic environments (e.g., stomach pH), it is less likely to protonate than standard anilines, maintaining its neutral, permeable form.

Experimental Validation Protocols

To empirically verify these theoretical counts, the following self-validating protocols are recommended.

Infrared (IR) Spectroscopy Validation

This method confirms the presence of H-bond donors by observing N-H stretch shifts.[1]

  • Preparation: Dissolve compound in non-polar solvent (CCl₄) at varying concentrations.

  • Measurement: Scan the 3200–3500 cm⁻¹ region.[1]

  • Analysis:

    • Free N-H: Sharp peaks indicate non-bonded hydrogens (Donors).

    • H-Bonded N-H: Broadening and redshift indicate intermolecular H-bonding.[1]

    • Self-Validation: If dilution causes a shift from broad to sharp peaks, intermolecular H-bonding is confirmed, validating the Donor count.[1]

Solvatochromic UV-Vis Shift

To assess the H-bond acceptor strength of the aniline N and carbonyl O.[1]

  • Protocol: Measure

    
     in a non-H-bonding solvent (Hexane) vs. a H-bond donor solvent (Methanol).
    
  • Mechanism:

    • Solvent H-bond donors will interact with the solute's Acceptors (Carbonyl O).[1]

    • This interaction stabilizes the ground or excited state, causing a spectral shift (solvatochromism).

  • Result: A significant bathochromic or hypsochromic shift confirms the presence of accessible H-bond acceptors.[1]

Computational Prediction Workflow

For high-throughput screening, use the following diagram to integrate this logic into an automated pipeline (e.g., KNIME or Pipeline Pilot).

Workflow cluster_calc Calculation Modules Input Input Structure (SMILES) Standardize Standardize Tautomers (Canonicalize) Input->Standardize Lipinski Lipinski Count (Count Atoms N + O) Standardize->Lipinski Pharmacophore 3D Pharmacophore (Identify LPs & Polar H) Standardize->Pharmacophore Filter Filter: HBD <= 5 HBA <= 10 Lipinski->Filter Output Pass: High Oral Bioavailability Potential Filter->Output Yes

Caption: Automated computational workflow for H-bond property assessment in drug discovery pipelines.

References

  • Lipinski, C. A., et al. (1997).[8] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link

  • Gilar, M., et al. (2005). "Implications of Hydrogen Bonding on the Solubility of Amides." Journal of Chromatography A. Link

  • Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: The Hydrogen Bond." Angewandte Chemie International Edition. Link

  • PubChem Database. "Compound Summary: 2-Methylaniline derivatives."[1] National Library of Medicine.[1] Link

Sources

Exploratory

Lipophilicity (LogP) Profiling of 5-(Azetidine-1-carbonyl)-2-methylaniline: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the physicochemical profiling of functional intermediates is as critical as the final active pharmaceutical ingredient (API). 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 186...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical profiling of functional intermediates is as critical as the final active pharmaceutical ingredient (API). 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6)[1] is a highly specialized building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. This whitepaper provides an authoritative, in-depth analysis of its lipophilicity (LogP), synthesizing predictive computational models with rigorous, self-validating experimental methodologies.

Chemical Context and Structural Analysis

Also known systematically as (3-Amino-4-methylphenyl)(azetidin-1-yl)methanone[2], this compound (Molecular Weight: 190.25 g/mol [1]) presents a unique structural triad:

  • The Aniline Core : Provides a primary amine that acts as both a hydrogen bond donor and acceptor, while also introducing pH-dependent ionization (pKa ~4.5).

  • The Ortho-Methyl Group : Induces steric hindrance that dictates the dihedral angle of the adjacent amine, while contributing a standard lipophilic vector (+0.5 log units).

  • The Azetidine-1-carbonyl Moiety : A constrained, 4-membered cyclic tertiary amide. Unlike primary or secondary amides, this tertiary amide lacks a hydrogen bond donor, thereby reducing the polar surface area (PSA) and increasing membrane permeability.

Theoretical Framework: Predictive Lipophilicity

Before executing empirical protocols, a predictive framework is necessary to select the appropriate experimental assay. LogP (the base-10 logarithm of the partition coefficient between 1-octanol and un-ionized water) dictates a molecule's pharmacokinetic destiny.

By analyzing structurally analogous compounds, we can derive a highly accurate consensus estimate for 5-(Azetidine-1-carbonyl)-2-methylaniline. The parent scaffold, 3-Amino-4-methylbenzoic acid, has a highly hydrophilic computed XLogP3 of 0.3[3]. Converting the carboxylic acid to a methyl ester (Methyl 3-amino-4-methylbenzoate) increases the LogP to 1.7[4]. Replacing the methoxy group with an azetidine ring maintains the lack of hydrogen bond donors while adding the hydrophobic bulk of three methylene (


) groups. Consequently, the consensus predictive LogP for our target compound is approximately 1.45 .
Table 1: Comparative Lipophilicity Data
CompoundFunctional Group VariationExperimental/Computed LogPSource
3-Amino-4-methylbenzoic acidCarboxylic Acid0.3 (XLogP3)PubChem[3]
Methyl 3-amino-4-methylbenzoateMethyl Ester1.7 (Exp/Pred)ChemBK[4]
5-(Azetidine-1-carbonyl)-2-methylaniline Azetidine Amide ~1.45 (Consensus Est.) Theoretical

Experimental Methodologies for LogP Determination

Because the estimated LogP is < 4, both the classical Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method are technically viable. As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems to ensure absolute data integrity.

The Shake-Flask Method (OECD 107)

Based on the Nernst Partition Law, this method measures the equilibrium distribution of a pure substance between two immiscible phases[5].

Causality & Limitations : This method is strictly limited to compounds with a LogP < 4. At higher lipophilicities, the mechanical shaking generates octanol microdroplets that remain suspended in the aqueous phase, leading to a catastrophic overestimation of the aqueous concentration[6]. Furthermore, because the aniline group is ionizable, the Nernst law will fail unless the aqueous phase is buffered[5]. To measure true LogP (rather than LogD), the aqueous phase must be buffered to pH 7.4—well above the aniline's pKa—ensuring the molecule remains in its neutral state[6].

Step-by-Step Protocol :

  • Phase Pre-saturation : Stir 1-octanol and phosphate buffer (pH 7.4) together for 24 hours. Causality: This mutually saturates the phases, preventing volumetric shifts during the actual extraction[7].

  • Equilibration : Introduce a precisely weighed mass of the compound into a glass centrifuge tube containing the biphasic system. Prepare three distinct runs with varying octanol-to-water volume ratios (e.g., 1:1, 1:2, 2:1) to prove concentration independence[7].

  • Agitation & Phase Separation : Mechanically invert the tubes for 30 minutes at exactly 25°C (± 1°C). Following agitation, centrifuge the samples at 3000 RPM for 15 minutes. Causality: Centrifugation is mandatory to break microemulsions and force complete phase separation[7].

  • Sampling & Quantification : Extract the aqueous phase using a glass syringe with a removable needle, passing through the octanol layer while applying positive pressure to prevent octanol ingress[5]. Quantify both phases via UV-Vis spectroscopy or LC-MS.

  • System Validation : Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial input mass. The standard deviation across the three volume ratios must not exceed ±0.3 log units[7],[5].

The RP-HPLC Method (OECD 117)

For higher throughput and reduced sensitivity to trace impurities, the reverse-phase HPLC method is preferred[6].

Causality : This method utilizes a C18 analytical column where retention time is directly proportional to the hydrocarbon-water partition coefficient. Hydrophilic molecules elute rapidly, while lipophilic molecules are retained[8],[9].

Step-by-Step Protocol :

  • Calibration : Select at least six reference standards (e.g., aniline, toluene, chlorobenzene) with known, validated LogP values spanning 0 to 4[8].

  • Dead Time (

    
    ) : Inject an unretained marker (e.g., thiourea) to determine the column dead time.
    
  • Isocratic Elution : Inject the test compound using an isocratic mobile phase (e.g., 50:50 Methanol:Water)[8],[10]. Causality: Gradient elution alters the thermodynamic partition dynamics mid-run and invalidates the OECD 117 mathematical model.

  • Data Interpolation : Calculate the capacity factor

    
    . Plot 
    
    
    
    of the reference standards against their known
    
    
    values. Interpolate the LogP of 5-(Azetidine-1-carbonyl)-2-methylaniline from this linear regression[8],[9].

G cluster_0 OECD 107: Shake-Flask cluster_1 OECD 117: RP-HPLC start LogP Determination 5-(Azetidine-1-carbonyl)-2-methylaniline sf1 Pre-saturate Octanol & Water start->sf1 High Precision hp1 Select Reference Standards (Known LogP) start->hp1 High Throughput sf2 Equilibrate at 25°C (Buffer pH 7.4) sf1->sf2 sf3 Centrifuge to break microemulsions sf2->sf3 sf4 Quantify via UV/LC-MS sf3->sf4 end Final LogP Value sf4->end Calculate Ratio hp2 Isocratic Elution (C18 Column) hp1->hp2 hp3 Determine Capacity Factor (k') hp2->hp3 hp4 Interpolate LogP from Calibration Curve hp3->hp4 hp4->end Regression Analysis

Caption: Experimental workflows for LogP determination comparing OECD 107 and OECD 117 methodologies.

Mechanistic Causality: Pharmacokinetic Implications

The lipophilicity of a pharmaceutical intermediate directly dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final synthesized drug. A LogP of ~1.45 for the 5-(Azetidine-1-carbonyl)-2-methylaniline fragment is pharmacokinetically optimal.

It sits perfectly within Lipinski’s Rule of 5 (LogP < 5). The moderate lipophilicity ensures sufficient aqueous solubility for dissolution in the gastrointestinal tract, while the azetidine ring provides enough hydrophobic character to facilitate transcellular diffusion across the phospholipid bilayer. Furthermore, in targeted oncology, the rigid azetidine vector is highly effective at occupying specific hydrophobic pockets within kinase hinge regions without incurring the metabolic liabilities associated with highly lipophilic, flexible alkyl chains.

PK comp 5-(Azetidine-1-carbonyl) -2-methylaniline (LogP ~ 1.45) abs Intestinal Absorption (Transcellular) comp->abs Lipophilicity drives diffusion dist Systemic Circulation & Protein Binding abs->dist Portal Vein bbb Blood-Brain Barrier Permeation dist->bbb Moderate LogP allows CNS entry target Intracellular Kinase Target Binding dist->target Hydrophobic pocket interaction

Caption: Pharmacokinetic pathway demonstrating how a LogP of ~1.45 influences absorption and target binding.

References

1.[1] Matrix Scientific. "1863681-74-6 Cas No. | 5-(Azetidine-1-carbonyl)-2-methylaniline". Available at: 2.[2] BLD Pharm. "1863681-74-6|(3-Amino-4-methylphenyl)(azetidin-1-yl)methanone". Available at: 3.[4] ChemBK. "Methyl 3-amino-4-methyl benzoate". Available at: 4.[3] PubChem, National Institutes of Health. "3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568". Available at: 5.[8] OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". Available at: 6.[10] Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". Available at: 7.[7] OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". Available at: 8.[9] Università di Genova. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". Available at: 9.[6] ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)". Available at: 10.[5] Cornell Law School. "40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method". Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Optimization of Amide Bond Formation in Azetidine Synthesis

Introduction: The Azetidine Moiety and the Amide Coupling Challenge Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery. Their inherent ring strain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Moiety and the Amide Coupling Challenge

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery. Their inherent ring strain (approximately 25.4 kcal/mol) imparts unique conformational constraints and metabolic stability, making them valuable replacements for more flexible or labile groups in bioactive molecules.[1][2] The formation of an amide bond, connecting a carboxylic acid to the azetidine nitrogen, is one of the most common and critical transformations in the synthesis of these novel pharmaceutical candidates.[3]

However, the same properties that make azetidines attractive also present significant synthetic challenges. The strained ring can be susceptible to cleavage under harsh reaction conditions, and the steric hindrance around the nitrogen atom can impede the approach of an activated carboxylic acid.[1][4] Furthermore, if the carboxylic acid partner possesses a stereocenter, there is a significant risk of epimerization, which can drastically alter the biological activity of the final compound.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of azetidine amide bond formation. We will delve into the mechanistic underpinnings of reagent selection, provide robust, step-by-step protocols, and offer a systematic approach to troubleshooting and optimization.

Pillar 1: Strategic Reagent Selection - The "Why" Behind the Choice

The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent, additives, base, and solvent. This choice is not arbitrary but is dictated by the specific steric and electronic properties of the azetidine and carboxylic acid substrates. The fundamental process involves the activation of the carboxylic acid to form a reactive intermediate that is then attacked by the azetidine's nitrogen atom.[5][7]

Coupling Reagents: A Comparative Analysis

Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers distinct advantages and disadvantages when dealing with challenging substrates like azetidines.

Reagent ClassExamplesStrengthsWeaknesses & Considerations for Azetidines
Carbodiimides EDC, DIC, DCCCost-effective, readily available. Byproducts are often easily removed (e.g., EDC-HCl is water-soluble).Can be less effective for sterically hindered substrates.[5] High risk of epimerization without additives.[5][7] DCC byproduct (DCU) is poorly soluble.
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically hindered couplings.[8] Lower risk of racemization compared to carbodiimides.[8] Byproducts are generally non-reactive with amines.Higher cost. Can be sensitive to moisture.
Aminium/Uronium Salts HATU, HBTU, COMUExtremely rapid reaction kinetics and high efficiency.[9][10] Excellent at suppressing epimerization, especially HATU due to the HOAt moiety.[9][11] COMU offers enhanced solubility and a better safety profile.[12]Most expensive class. Byproduct (tetramethylurea) can be cytotoxic and requires thorough removal.[13] Can act as guanidinylating agents as a side reaction.[13]

For many azetidine couplings, particularly those involving sterically demanding partners, aminium/uronium salts like HATU are often the first choice . The formation of the highly reactive OAt-active ester accelerates the coupling and effectively minimizes the risk of epimerization, a critical concern for chiral molecules.[6][9]

The Crucial Role of Additives and Bases
  • Additives: When using carbodiimides, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential.[13] They act by trapping the highly reactive O-acylisourea intermediate to form a more stable active ester. This new intermediate is less prone to epimerization-causing side reactions like oxazolone formation.[6][13] OxymaPure® is a non-explosive and often more effective alternative to HOBt.[13]

  • Bases: A non-nucleophilic organic base is required for couplings involving phosphonium and aminium salts to deprotonate the carboxylic acid.[10] The choice of base can significantly impact epimerization.[7]

    • N,N-Diisopropylethylamine (DIPEA): A strong, sterically hindered base. It is highly effective but can increase the risk of epimerization, especially if the activated carboxylic acid is allowed to sit for extended periods before the amine is added.[7][14]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, often recommended in cases where epimerization is a major concern.[7] The reduced basicity slows the rate of proton abstraction from the α-carbon of the activated acid.

Solvent & Temperature Considerations
  • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are standard choices.[9][15] DMF is excellent for its high solvating power, but can be difficult to remove. DCM is a good alternative, especially for less polar substrates, and has been shown to suppress epimerization in some cases.[6]

  • Temperature: Most amide couplings are run at room temperature.[9] However, for particularly sluggish reactions involving hindered substrates, gentle heating may be required.[8] Conversely, to minimize side reactions like azetidine ring-opening or epimerization, performing the reaction at 0 °C can be beneficial.[1][6]

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common azetidine amide coupling scenarios.

Protocol 1: General Procedure for HATU-Mediated Coupling with Azetidine

This protocol is a robust starting point for coupling most carboxylic acids to an azetidine derivative.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Azetidine derivative (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Standard work-up and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

  • Add the azetidine derivative (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Optimized Procedure for Epimerization-Prone Couplings

This protocol is designed for substrates where the carboxylic acid has a high propensity for epimerization. It utilizes a weaker base and lower temperature.

Materials:

  • Chiral Carboxylic Acid (1.0 eq)

  • Azetidine derivative (1.1 eq)

  • HATU (1.1 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DCM

  • Standard work-up and purification reagents

Procedure:

  • Under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 eq) and the azetidine derivative (1.1 eq) in anhydrous DCM (~0.1 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add NMM (2.5 eq) to the reaction mixture.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6-8 from Protocol 1. Analyze the final product for diastereomeric purity using chiral HPLC or NMR spectroscopy.

Pillar 3: Visualization of Workflows and Logic

Visualizing the experimental process and decision-making logic can significantly enhance understanding and successful execution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent prep_amine Add Azetidine (1.1 eq) prep_acid->prep_amine prep_base Add Base (e.g., DIPEA) and stir prep_amine->prep_base add_reagent Add Coupling Reagent (e.g., HATU, 1.1 eq) prep_base->add_reagent react Stir at RT (1-4 hours) add_reagent->react monitor Monitor by TLC / LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Washes (Acid, Base, Brine) dilute->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product Isolated Amide Product purify->product

Caption: General workflow for azetidine amide bond formation.

G start Start Optimization q1 Is the reaction low-yielding or sluggish? start->q1 a1_yes Increase Reagent Reactivity (e.g., EDC -> HATU) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is epimerization a concern? a1_yes->q2 a1_no->q2 a2_yes 1. Use HATU or PyAOP 2. Switch base DIPEA -> NMM 3. Run reaction at 0°C q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Are there solubility issues? a2_yes->q3 a2_no->q3 a3_yes Switch Solvent (e.g., DCM -> DMF) q3->a3_yes Yes a3_no Standard protocol is likely suitable q3->a3_no No end_node Optimized Protocol a3_yes->end_node a3_no->end_node

Caption: Decision tree for troubleshooting amide coupling reactions.

Troubleshooting Common Issues

SymptomPotential Root Cause(s)Recommended Solution(s)
Low or No Yield Insufficient Reagent Reactivity: Azetidine or acid is sterically hindered.Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[8] Consider gentle heating (40-50 °C).
Ring Opening: Reaction conditions are too harsh (e.g., acidic or high temp).Perform the reaction at a lower temperature (0 °C to RT).[1] Avoid acyl chlorides, which can be Lewis acidic and promote ring opening.[1]
Epimerization Detected Over-activation/Strong Base: Activated ester is forming an oxazolone intermediate.Use a coupling reagent known to suppress racemization (HATU, PyAOP).[8][9] Change the base from DIPEA to a weaker one like NMM.[7] Run the reaction at 0 °C.
Prolonged Activation Time: Activated species sits too long before amine addition.Use an in situ activation method where the coupling reagent is added to the mixture of acid and amine, rather than pre-activating the acid.[6]
Unreacted Starting Material Solubility Issues: One or more components are not fully dissolved.Change to a more powerful solvent (e.g., DCM to DMF). Ensure all reagents are fully dissolved before proceeding.
Reagent Degradation: Coupling reagent or solvent has degraded due to moisture.Use freshly opened or properly stored anhydrous solvents and coupling reagents.

By systematically evaluating the coupling partners and applying the principles and protocols outlined in this guide, researchers can significantly improve the efficiency, yield, and stereochemical purity of amide bond formations in azetidine synthesis, accelerating the discovery of novel therapeutics.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Falcicchio, A., & Cativiela, C. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 141-163. Retrieved from [Link]

  • Contente, M. L., & Paradisi, F. (2021). Biocatalytic amide bond formation. ResearchGate. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(1), 115-151. Retrieved from [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 239-243. Retrieved from [Link]

  • Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), 1269. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. Retrieved from [Link]

  • An, G., & Kim, H. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(6), 8218-8228. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Moghaddam, F. M., et al. (2021). Optimization of the reaction conditions of amide synthesis. ResearchGate. Retrieved from [Link]

  • Supporting information. (n.d.). Rsc.org. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Foley, D. A., et al. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 7(14), 1834-1842. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9801-9807. Retrieved from [Link]

  • Cioci, G., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Glycoconjugate Journal, 28(3-4), 163-171. Retrieved from [Link]

  • Md Yusof, Y., & Kumar, P. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8001. Retrieved from [Link]

  • Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5934-5975. Retrieved from [Link]

Sources

Application

Application Note: Advanced Derivatization Protocols for 5-(Azetidine-1-carbonyl)-2-methylaniline

Executive Summary & Substrate Profiling 5-(Azetidine-1-carbonyl)-2-methylaniline is a highly versatile, bifunctional building block frequently utilized in the synthesis of small-molecule therapeutics, particularly kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

5-(Azetidine-1-carbonyl)-2-methylaniline is a highly versatile, bifunctional building block frequently utilized in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and GPCR modulators. While the aniline nitrogen serves as the primary nucleophile for derivatization, its reactivity is heavily modulated by its specific chemical microenvironment:

  • Steric Shielding: The ortho-methyl group creates a significant steric penalty, restricting the trajectory of incoming electrophiles and impeding the formation of bulky transition states.

  • Electronic Deactivation: The meta-azetidine-1-carbonyl moiety exerts a mild electron-withdrawing inductive effect, slightly dampening the nucleophilicity of the amine lone pair compared to an unfunctionalized aniline.

  • Chemoselectivity Constraints: The azetidine amide is generally robust but can be susceptible to ring-opening or hydrolysis under harsh aqueous extremes at elevated temperatures.

To successfully derivatize this substrate, standard protocols often fail or result in poor yields. As a Senior Application Scientist, I have designed this guide to provide field-proven, sterically-circumventing protocols for the three most critical aniline transformations: Amidation, Reductive Amination, and Buchwald-Hartwig Cross-Coupling.

Quantitative Methodology Matrix

The following table summarizes the optimized derivatization strategies, comparing their reagent systems, expected timelines, and mechanistic advantages for this specific substrate.

Derivatization TypeReagent SystemReaction TimeTypical YieldKey Mechanistic Advantage
Amidation (HATU) Carboxylic Acid, HATU, DIPEA, DMF2 - 4 hours75% - 90%Forms a highly reactive 7-aza-1-hydroxybenzotriazole ester that overcomes ortho-steric hindrance[1].
Amidation (Acyl Chloride) Acyl Chloride, Pyridine, DCM1 - 3 hours85% - 95%Direct acylation via a highly electrophilic acylpyridinium intermediate[2].
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH, DCE4 - 12 hours70% - 85%Mild acidic conditions drive hindered imine formation; selective reduction prevents aldehyde degradation[3],[4].
Buchwald-Hartwig Aryl Halide, Pd₂(dba)₃, XPhos, Cs₂CO₃8 - 16 hours65% - 80%Bulky biaryl phosphine ligand accelerates reductive elimination, a step typically hindered by ortho-substituents[5].

Mechanistic Visualizations

G Substrate 5-(Azetidine-1-carbonyl) -2-methylaniline Amidation Amidation (HATU or Acyl Chloride) Substrate->Amidation R-COOH / R-COCl RedAmin Reductive Amination (NaBH(OAc)3 + AcOH) Substrate->RedAmin R-CHO Buchwald Buchwald-Hartwig (Pd catalyst + XPhos) Substrate->Buchwald Ar-X AmideProd Amide Derivative Amidation->AmideProd AlkylProd Secondary Alkyl Aniline RedAmin->AlkylProd ArylProd Diaryl Amine Buchwald->ArylProd

Caption: Divergent derivatization workflow for 5-(Azetidine-1-carbonyl)-2-methylaniline.

Validated Protocols

Protocol A: High-Efficiency Amidation (HATU-Mediated)

Standard carbodiimide couplings (e.g., EDC/HOBt) often stall with ortho-methyl anilines due to the steric bulk of the O-acylisourea intermediate. HATU is mandated here because the adjacent nitrogen in the 7-aza-1-hydroxybenzotriazole ring provides a neighboring group effect, accelerating the acylation of electron-deficient and sterically hindered amines[1].

Mechanistic Rationale & Causality:

  • DIPEA over TEA: N,N-Diisopropylethylamine (DIPEA) is chosen because its extreme steric bulk prevents it from acting as a competing nucleophile against the active ester.

  • DMF Solvent: Ensures complete solvation of the highly polar HATU and the resulting active ester intermediate.

Step-by-Step Procedure:

  • In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Add HATU (1.2 eq) in one portion. Stir for 15 minutes. Observation: The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Add 5-(Azetidine-1-carbonyl)-2-methylaniline (1.0 eq) dissolved in a minimal amount of DMF dropwise.

  • Stir at room temperature for 2–4 hours.

In-Process Validation & Quality Control:

  • Self-Validation: Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms conversion.

  • Workup Rationale: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase, preventing solvent contamination during isolation.

Protocol B: Mild Reductive Amination

Imine formation is the rate-limiting step in reductive amination. The ortho-methyl group physically blocks the aldehyde from approaching the amine. To force this equilibrium, a Brønsted acid is required to protonate the aldehyde carbonyl, increasing its electrophilicity[4].

Mechanistic Rationale & Causality:

  • NaBH(OAc)₃ Selection: Sodium triacetoxyborohydride is stable in mildly acidic conditions and selectively reduces the protonated imine over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[3].

  • Glacial Acetic Acid: Acts as the optimal acid catalyst; it is strong enough to drive imine formation but weak enough not to degrade the azetidine amide.

Step-by-Step Procedure:

  • Dissolve 5-(Azetidine-1-carbonyl)-2-methylaniline (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Add Glacial Acetic Acid (1.5 eq). Stir at room temperature for 1–2 hours to allow imine formation.

  • Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exothermic release of hydrogen gas.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

In-Process Validation & Quality Control:

  • Self-Validation: TLC (Hexanes/EtOAc). The imine intermediate usually appears as a distinct, UV-active spot that is less polar than the starting aniline. Its disappearance correlates with product formation.

  • Workup Rationale: Quench slowly with saturated aqueous NaHCO₃ until gas evolution ceases. This step is critical as it neutralizes the acetic acid and destroys any residual borohydride, preventing the reversal of the amine to an imine during silica gel chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Cross-coupling ortho-substituted anilines with aryl halides requires a highly specialized catalytic system. The steric bulk hinders the final reductive elimination step of the catalytic cycle. We utilize XPhos, a bulky, electron-rich biaryl phosphine ligand that forces the palladium center into a highly reactive mono-ligated state, accelerating both oxidative addition and reductive elimination[5].

G Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)Ar(X)(XPhos) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amine Pd(II)Ar(N-Aniline)(XPhos) AmineCoord->PdII_Amine RedElim Reductive Elimination (Sterically Driven) PdII_Amine->RedElim RedElim->Pd0

Caption: Catalytic cycle of Buchwald-Hartwig amidation utilizing XPhos ligand.

Mechanistic Rationale & Causality:

  • Cs₂CO₃ Base: A mild, insoluble inorganic base is chosen over strong bases like NaOtBu. NaOtBu can inadvertently hydrolyze the azetidine-1-carbonyl group under thermal conditions, whereas Cs₂CO₃ is perfectly tolerated.

  • 1,4-Dioxane: Provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of the sterically hindered reductive elimination.

Step-by-Step Procedure:

  • In a Schlenk tube or heavy-walled pressure vial, combine 5-(Azetidine-1-carbonyl)-2-methylaniline (1.2 eq), the aryl halide (1.0 eq), and Cs₂CO₃ (2.0 eq).

  • Add Pd₂(dba)₃ (2.5 mol% Pd) and XPhos (5.0 mol%).

  • Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Purge the vessel with argon for 5 minutes by bubbling directly through the solvent. Seal the vessel tightly.

  • Heat the reaction mixture at 100 °C for 8–16 hours.

In-Process Validation & Quality Control:

  • Self-Validation: Visual inspection is a reliable secondary indicator here. The initial mixture is deep purple/red due to the Pd₂(dba)₃ precatalyst. Upon reaching 100 °C and activating into the Pd(0)-XPhos complex, the solution will transition to a golden yellow/orange hue. Failure to change color indicates catalyst poisoning (likely by oxygen).

  • Workup Rationale: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. This physically removes the insoluble Cs₂CO₃ and precipitated palladium black, preventing streaking during downstream column chromatography.

References

  • [3] Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [4] Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • [5] Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. URL:[Link]

  • [1] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH). URL:[Link]

Sources

Method

Solvent selection for 5-(Azetidine-1-carbonyl)-2-methylaniline reactions

Application Note: Strategic Solvent Selection for 5-(Azetidine-1-carbonyl)-2-methylaniline Functionalization Executive Summary & Molecular Profile 5-(Azetidine-1-carbonyl)-2-methylaniline is a high-value scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for 5-(Azetidine-1-carbonyl)-2-methylaniline Functionalization

Executive Summary & Molecular Profile

5-(Azetidine-1-carbonyl)-2-methylaniline is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structure presents a "dual-reactivity" challenge that dictates solvent selection:

  • The Aniline Handle (Nucleophile): The primary site for derivatization (acylation, sulfonylation, cross-coupling). It is prone to oxidation and requires solvents that stabilize the free base form.

  • The Azetidine Amide (Electrophile/Strain): While N-acyl azetidines are more stable than their N-alkyl counterparts due to resonance, the 4-membered ring possesses significant angle strain (~25 kcal/mol). This makes it susceptible to acid-catalyzed ring opening or hydrolysis under forcing conditions.

This guide provides a validated framework for selecting solvents that maximize the conversion of the aniline moiety while preserving the integrity of the strained azetidine ring.

Solvent Compatibility & Stability Logic

The selection of a solvent system must balance solubility (dissolving the polar amide) with chemical inertness (preventing ring opening).

The Stability Spectrum
  • Green/Recommended: 2-MeTHF , Ethyl Acetate (EtOAc) , Isopropyl Acetate (IPAc) .

    • Why: These solvents offer excellent solubility for the organic amide scaffold while being non-protic and chemically stable. 2-MeTHF is particularly valuable for its higher boiling point and ability to separate from water during workup.

  • Acceptable with Controls: Dichloromethane (DCM) , THF , Acetonitrile (MeCN) .

    • Why: Good solubility but have environmental (DCM) or peroxide (THF) concerns. MeCN is excellent for polar couplings but can be difficult to remove.

  • High Risk / Avoid: Alcohols (MeOH/EtOH) at High Temp , Strong Acids (TFA, HCl) , Ketones (Acetone) .

    • Why:

      • Acids: Protonation of the amide oxygen or trace hydrolysis can trigger ring opening.

      • Ketones: The primary aniline can form hemiaminals or imines (Schiff bases) with the solvent, reducing yield.

Mechanistic Visualization: Degradation Risks

The following diagram illustrates the critical decision pathways for solvent selection to avoid degradation.

SolventSelection Start Solvent Selection for 5-(Azetidine-1-carbonyl)-2-methylaniline CheckSolubility 1. Solubility Check (Polar Amide + Aniline) Start->CheckSolubility Protic Protic Solvents (MeOH, H2O) CheckSolubility->Protic High Polarity Needed? Aprotic Aprotic Solvents (EtOAc, 2-MeTHF, DCM) CheckSolubility->Aprotic Standard Org. Synthesis CheckStability 2. Stability Check (Azetidine Ring Strain) Acidic Acidic Conditions (pH < 4) CheckStability->Acidic Avoid NeutralBasic Neutral/Basic Conditions (pH 7-10) CheckStability->NeutralBasic Preferred Risk2 Risk: Nucleophilic Attack (Solvolysis) Protic->Risk2 Heat/Time Aprotic->CheckStability Risk1 Risk: Acid-Catalyzed Ring Opening / Hydrolysis Acidic->Risk1 Success Optimal Reaction System: 2-MeTHF or EtOAc + Mild Base NeutralBasic->Success

Figure 1: Decision tree for solvent selection emphasizing the avoidance of acidic and nucleophilic pathways that threaten the azetidine ring.

Experimental Protocols

Protocol A: Solubility Profiling

Objective: Determine the optimal solvent for reaction concentration (0.1 M - 0.5 M).

Materials:

  • 5-(Azetidine-1-carbonyl)-2-methylaniline (10 mg aliquots).

  • Solvent panel: 2-MeTHF, EtOAc, Toluene, DCM, MeCN, MeOH.

Procedure:

  • Place 10 mg of substrate into 6 separate HPLC vials.

  • Add solvent in 50 µL increments (up to 500 µL) at 25°C.

  • Vortex for 30 seconds after each addition.

  • Visual Check: Clear solution = Soluble. Cloudy/Precipitate = Insoluble.

  • Heat Stress: If insoluble, heat to 50°C (except DCM) to check temperature dependence.

Data Summary (Typical):

Solvent Solubility (25°C) Solubility (50°C) Suitability Rating
2-MeTHF Moderate High Excellent (Green)
EtOAc Moderate High Good
DCM High N/A Good (Non-Green)
Toluene Low Moderate Poor (unless hot)

| MeOH | High | High | Caution (Nucleophilic) |

Protocol B: General Amide Coupling (Aniline Derivatization)

Objective: React the aniline amine without degrading the azetidine amide.

Reagents:

  • Substrate: 5-(Azetidine-1-carbonyl)-2-methylaniline (1.0 eq).

  • Electrophile: Acid Chloride (1.1 eq) or Carboxylic Acid + Coupling Agent (HATU/EDC).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).

  • Solvent: 2-MeTHF (Preferred) or DCM.

Step-by-Step:

  • Dissolution: Dissolve the aniline substrate in 2-MeTHF (10 vol, e.g., 10 mL/g) at room temperature (RT).

  • Base Addition: Add DIPEA (2.0 eq). The solution should remain clear.

  • Cooling: Cool the mixture to 0°C using an ice bath. Note: Controlling exotherms protects the azetidine ring.

  • Addition: Dropwise add the acid chloride (diluted in 1 vol solvent) over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS.

    • Checkpoint: Look for M+H of product. Ensure no M+18 (hydrolysis) or ring-opened byproducts are forming.

  • Quench: Add saturated aqueous NH₄Cl (mildly acidic, pH ~5-6 is safe for short duration) or NaHCO₃ (basic).

  • Extraction: Separate phases. Wash organic layer with brine.[1]

  • Drying: Dry over Na₂SO₄ and concentrate < 40°C.

Protocol C: Workup and Purification Strategy

Objective: Isolate the product while removing impurities, avoiding silica degradation.

The "Neutral Silica" Rule: Azetidines can stick to or degrade on acidic silica gel.

  • Modification: Pre-treat silica columns with 1% Triethylamine (TEA) in the eluent (e.g., 1% TEA in Hexane/EtOAc).

  • Alternative: Use neutral alumina or Reverse Phase (C18) chromatography if the molecule is very polar.

Crystallization (Green Approach):

  • Dissolve crude oil in minimal hot Isopropyl Acetate (IPAc) or Ethanol .

  • Slowly add n-Heptane as an anti-solvent while cooling.

  • Filter solids. This avoids silica chromatography entirely.

Scientific Rationale & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Aniline oxidation (dark color).Degas solvents with N₂; Add antioxidant (e.g., BHT) if permissible.
Ring Opening Acidic impurities in solvent (e.g., HCl in DCM).Wash DCM with NaHCO₃ prior to use. Use base scavenger resins.
Imine Formation Use of Acetone/MEK as solvent.Switch to EtOAc or 2-MeTHF.
Incomplete Reaction Poor solubility of intermediate.Switch to DMF/DMAc (workup requires extensive water wash).
Diagram: Reaction Workflow

ReactionWorkflow Input Substrate + Electrophile SolventSelect Solvent: 2-MeTHF (0.2 M) Input->SolventSelect Reaction Reaction (0°C -> RT, Base) SolventSelect->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Workup Phase Sep & Dry (Avoid Acid Wash) Quench->Workup Purification Column: Silica + 1% Et3N Or Cryst: IPAc/Heptane Workup->Purification

Figure 2: Optimized workflow for functionalizing 5-(Azetidine-1-carbonyl)-2-methylaniline.

References

  • Prat, D., et al. (2016).[2][3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Diorazio, L. J., et al. (2016).[2] "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles."[4] Organic Preparations and Procedures International. Link

  • Pfizer Inc. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[2] Green Chemistry. Link

  • BenchChem. (2025).[1][5] "Azetidine Synthesis Protocols & Stability Guides." Link

Sources

Application

Application Notes &amp; Protocols: Scalable Preparation of Azetidine-Carbonyl Intermediates

Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational rigidity and serves as a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates, often improving metabolic stability, solubility, and target engagement.[3][4] Azetidine-carbonyl derivatives, such as azetidine-2-carboxylic acids, azetidin-3-ones, and β-lactams, are particularly valuable as versatile intermediates and key structural motifs in a range of therapeutics.[5][6]

However, the very strain that makes this scaffold attractive also presents significant synthetic challenges, particularly concerning scalability.[3][7] Traditional methods often suffer from low yields, competing side reactions, or the use of hazardous reagents, rendering them unsuitable for industrial production. This guide moves beyond a simple recitation of procedures to provide a strategic overview of robust, scalable synthetic paradigms. We will explore the causality behind methodological choices, from classical cyclizations to cutting-edge flow chemistry, to empower researchers and process chemists to confidently incorporate these valuable intermediates into their development pipelines.

Part 1: Foundational Strategies for Scalable Azetidine Ring Construction

The synthesis of the azetidine core on a large scale hinges on a few key strategic approaches. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and the economic and safety constraints of the project.

Intramolecular Cyclization: The Workhorse Approach

The most common and often most direct route to the azetidine ring is through the intramolecular cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon at the γ-position.

  • Causality of the Method: This strategy relies on a classic intramolecular SN2 reaction. The success of this approach on a large scale is critically dependent on three factors:

    • High Dilution Principle: To favor the desired intramolecular cyclization over competing intermolecular polymerization, reactions are typically run at low concentrations (e.g., <0.1 M).[3]

    • Leaving Group Activation: The efficiency of the ring closure is directly proportional to the quality of the leaving group. Hydroxyl groups are poor leaving groups and must be activated, typically as mesylates or tosylates, to facilitate displacement.[3][8]

    • Base Selection: A non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for their low cost and ease of removal.[9]

  • Common Precursors: The most versatile precursors are derived from 1,3-amino alcohols, which are often readily available or can be synthesized from common starting materials like epichlorohydrin or amino acids.[6][10]

Caption: Core strategies for the synthesis of azetidine intermediates.

[2+2] Cycloaddition: Direct Access to Azetidin-2-ones (β-Lactams)

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains one of the most powerful methods for the direct, stereocontrolled synthesis of the azetidin-2-one (β-lactam) core.[1][11]

  • Mechanistic Insight: Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base.[11] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis or trans) can often be controlled by the choice of solvent and the nature of the substituents. This method is highly convergent and has been scaled for the production of numerous antibiotic frameworks.[11]

Ring Expansion of Aziridines

One-carbon homologation of readily available aziridines offers an elegant entry to the azetidine scaffold. This approach leverages the strain of the three-membered ring to drive the transformation.

  • Methodology: A common and scalable method involves the reaction of N-protected aziridines with dimethylsulfoxonium methylide.[12] This ylide acts as a methylene donor, leading to the formation of the four-membered ring. Biocatalytic approaches using engineered enzymes to mediate a[1][13]-Stevens rearrangement are also emerging as highly enantioselective, albeit less mature for large-scale production, alternatives.[14]

Part 2: The Advent of Continuous Flow Chemistry for Scalability and Safety

For many azetidine syntheses, particularly those involving highly reactive or unstable intermediates like organolithiums, batch processing poses significant safety and scalability risks. Continuous flow chemistry has emerged as a transformative technology to overcome these limitations.[13][15]

  • Field-Proven Advantages:

    • Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, preventing thermal runaway of exothermic reactions like lithiation.[16]

    • Superior Process Control: Precise control over residence time, temperature, and mixing allows for the generation and immediate use of unstable intermediates at temperatures much higher than feasible in batch.[13][15]

    • Scalability: Production is scaled by running the reactor for longer periods ("scaling out") rather than using larger, more dangerous vessels, ensuring a consistent product profile from milligram to kilogram scale.[17]

Flow_Chemistry_Workflow Workflow for Continuous Flow Synthesis of 3-Substituted Azetidines PumpA Syringe Pump A (N-Boc-3-iodoazetidine in CPME) Mixer1 T-Mixer M1 PumpA->Mixer1 PumpB Syringe Pump B (n-Hexyllithium in CPME) PumpB->Mixer1 PumpC Syringe Pump C (Electrophile in CPME) Mixer2 T-Mixer M2 PumpC->Mixer2 Reactor1 Residence Time Coil R1 (e.g., 82 ms @ -50°C) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Residence Time Coil R2 (e.g., 10.4 s @ -50°C) Mixer2->Reactor2 Collector Product Collection (Quenched) Reactor2->Collector

Caption: Experimental workflow for continuous flow azetidine functionalization.

Part 3: Scalable Protocols and Application Data

The following protocols have been selected for their demonstrated scalability, robustness, and relevance to the synthesis of key azetidine-carbonyl intermediates.

Protocol 1: Gram-Scale Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This two-step protocol starts with the readily available N-Boc-3-hydroxyazetidine and employs a common oxidation method suitable for scale-up.

Step A: Synthesis of N-Boc-3-hydroxyazetidine

This procedure details the debenzylation and concurrent Boc-protection of 1-benzhydrylazetidin-3-ol hydrochloride, a common commercial starting material.

  • Reagents & Equipment:

    • 1-Benzhydrylazetidin-3-ol hydrochloride (1 equiv)

    • Sodium carbonate (Na₂CO₃)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

    • 20% Palladium on Carbon (50% wet)

    • Tetrahydrofuran (THF), Dichloromethane (DCM)

    • Hydrogenation reactor (e.g., Parr shaker)

  • Procedure:

    • A suspension of 1-benzhydrylazetidin-3-ol hydrochloride (e.g., 625 g, 2.27 mol) in 10% aqueous Na₂CO₃ (5 L) and DCM (5 L) is stirred at room temperature until all solids dissolve.

    • The layers are separated, and the aqueous layer is extracted with DCM (2 L). The combined organic extracts are dried over Na₂SO₄ and concentrated under reduced pressure.[18]

    • The resulting crude free base is dissolved in THF (6 L) and transferred to a hydrogenation vessel.

    • Boc₂O (545 g, 2.5 mol) and 20% Pd/C (125 g, 50% wet) are added.

    • The vessel is charged with hydrogen gas (e.g., 30-50 psi) and agitated at room temperature for 18-24 hours, or until hydrogen uptake ceases.[18]

    • The reaction mixture is filtered through a pad of Celite®, washing with THF.

    • The filtrate is concentrated, and the residue is purified by column chromatography (e.g., eluting with 20-50% ethyl acetate in heptane) to yield the product.

Step B: Oxidation to N-Boc-azetidin-3-one

  • Reagents & Equipment:

    • N-Boc-3-hydroxyazetidine (1 equiv)

    • Dess-Martin Periodinane (DMP, 1.2 equiv) or other suitable oxidant (e.g., SO₃•pyridine, Parikh-Doering conditions)

    • Dichloromethane (DCM)

    • Mechanical stirrer, inert atmosphere setup

  • Procedure (Dess-Martin Oxidation):

    • To a stirred solution of N-Boc-3-hydroxyazetidine in anhydrous DCM under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. Note: For large-scale operations, alternative oxidation systems like Parikh-Doering (SO₃•pyridine, Et₃N, DMSO) are often preferred for cost and safety reasons.

Protocol 2: Continuous Flow Synthesis of tert-Butyl 3-aryl-azetidine-1-carboxylate

This protocol is adapted from demonstrated flow chemistry methods and provides a robust route to C3-functionalized azetidines.[13][15][16] It utilizes N-Boc-3-iodoazetidine as a versatile precursor.

  • Reagents & Equipment:

    • N-Boc-3-iodoazetidine (0.07 M in CPME)

    • n-Hexyllithium (0.42 M in CPME)

    • Electrophile (e.g., benzophenone, 2 equiv) in Cyclopentyl methyl ether (CPME)

    • Flow chemistry system with three syringe pumps, two T-mixers (M1, M2), and two residence time coils (R1, R2) cooled to -50 °C.

  • Procedure:

    • Set up the flow reactor system as depicted in the workflow diagram above. The residence time coils should be immersed in a cooling bath at -50 °C.

    • Pump the solution of N-Boc-3-iodoazetidine (e.g., 4 mL/min) and the solution of n-hexyllithium (e.g., 1 mL/min) into the first T-mixer (M1).

    • The resulting stream passes through the first residence coil (R1) for a short duration (e.g., ~82 ms) to facilitate iodine-lithium exchange.[16]

    • This lithiated intermediate stream is then mixed with the electrophile solution in the second T-mixer (M2).

    • The final reaction mixture passes through the second residence coil (R2) for a longer duration (e.g., ~10.4 s) to ensure complete reaction.[16]

    • The output stream is collected into a flask containing a quenching agent (e.g., saturated NH₄Cl solution).

    • Standard aqueous workup and purification by column chromatography yield the desired 3-substituted azetidine. This process has an estimated productivity of several grams per hour.[13]

Protocol 3: Multi-Kilogram, Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid

This industrial-scale process leverages L-aspartic acid, an inexpensive starting material, and avoids costly and time-consuming chromatographic purification steps by using pH-controlled extractions.[19]

Aze_Synthesis_Workflow Start L-Aspartic Acid Step1 Protection & Esterification (Boc₂O, TMSCl, MeOH) (2 steps, 99%) Start->Step1 Step2 Selective Saponification & Carboxy Activation (2 steps, 92%) Step1->Step2 Step3 Reduction to Alcohol (NaBH₄, Ethyl Chloroformate) Step2->Step3 Step4 Activation of Hydroxyl (TsCl, then NaI) (2 steps, 91%) Step3->Step4 Step5 Intramolecular Cyclization (Base-mediated) Step4->Step5 Step6 Deprotection Steps (Mg/MeOH for N-Ts, TFA for O-tBu) Step5->Step6 End L-Azetidine-2-carboxylic Acid (Overall Yield: 49%) Step6->End

Caption: Scalable, chromatography-free synthesis of L-Azetidine-2-carboxylic Acid.

  • Conceptual Outline:

    • Protection/Esterification: L-aspartic acid is protected with a Boc group and selectively esterified to yield Methyl N-Boc-L-aspartate.[19]

    • Homologation: The α-carboxyl group is esterified (tert-butyl ester), and the β-methoxycarbonyl group is saponified. The resulting carboxylic acid is reduced to the primary alcohol, yielding tert-butyl N-Boc-L-homoserine.[19]

    • Cyclization Precursor Formation: The primary alcohol is converted to a superior leaving group, typically by tosylation followed by conversion to the iodide.

    • Ring Closure: Intramolecular cyclization is induced with a suitable base to form the protected azetidine-2-carboxylate ring.

    • Deprotection: The protecting groups are removed to yield the final L-azetidine-2-carboxylic acid. The overall yield for this multi-step process is reported at an impressive 49% on a multigram scale.[19]

Part 4: Comparative Data and Troubleshooting

Quantitative Data Summary
MethodKey IntermediateTypical ScaleYieldKey AdvantagesKey Challenges
Intramolecular Cyclization N-Protected AzetidinesGram to KG60-95%Versatile, common precursorsRequires high dilution, good leaving group
Staudinger Cycloaddition Azetidin-2-onesGram to KG70-90%Convergent, direct access to β-lactamsLimited to azetidin-2-ones, ketene handling
Aziridine Ring Expansion N-Protected AzetidinesGram50-80%Uses strained precursors effectivelyAvailability of substituted aziridines
Continuous Flow Lithiation 3-Substituted AzetidinesGrams/hour75-91%High safety, excellent control, scalableRequires specialized flow equipment
Chromatography-Free Aze-2-COOH L-Azetidine-2-COOHMulti-KG~49% (overall)Extremely scalable, cost-effectiveMulti-step, requires process optimization
Troubleshooting Common Issues
  • Low Yield in Cyclization:

    • Cause: Competing intermolecular polymerization.

    • Solution: Decrease the reaction concentration (<0.05 M). Ensure the leaving group is sufficiently reactive (I > OTs > OMs > Br > Cl).[3]

  • Product Decomposition during Purification:

    • Cause: The azetidine ring is sensitive to the acidic nature of standard silica gel.[4]

    • Solution: Neutralize the silica gel by preparing the slurry in an eluent containing 0.5-1% triethylamine. Alternatively, use neutral or basic alumina for chromatography.[4]

  • Flow Reactor Clogging:

    • Cause: Precipitation of lithium salts or intermediates at low temperatures.

    • Solution: Ensure all reagents are fully dissolved. Slightly increasing the temperature (e.g., from -78°C to -50°C) can improve solubility without compromising intermediate stability in a flow regime.[16]

References

  • Azetidine Synthesis. (n.d.). Elsevier. Retrieved from [Link]

  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Retrieved from [Link]

  • Colella, M., et al. (n.d.). Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Wiley Online Library. Retrieved from [Link]

  • Colella, M., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Retrieved from [Link]

  • Luisi, R., et al. (n.d.). Continuous flow synthesis of azetidine boronic esters via a telescoped cyclization/lithiation/electrophilic trapping and strain release sequence. ResearchGate. Retrieved from [Link]

  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed. Retrieved from [Link]

  • Kudo, J., et al. (1999). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Tyagi, V., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][13]-Stevens Rearrangement. PMC. Retrieved from [Link]

  • Synthesis of azetidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Cativiela, C., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved from [Link]

  • Zbieg, J. R., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Retrieved from [Link]

  • Zbieg, J. R., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved from [Link]

  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Journal of Zhejiang University. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Retrieved from [Link]

  • Zhang, J., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances. Retrieved from [Link]

  • Futamura, A., et al. (n.d.). Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. Retrieved from [Link]

  • Sugiyama, S., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Retrieved from [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]

  • Moroz, Y. S., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). Elsevier. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Augeri, D. J., et al. (1989). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Burgey, C. S., et al. (2004). Process for making azetidine-3-carboxylic acid. Google Patents.
  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017). Google Patents.

Sources

Method

Application Note: Laboratory Handling and Protocols for 5-(Azetidine-1-carbonyl)-2-methylaniline

Abstract & Compound Profile This technical guide outlines the standardized handling, storage, and experimental protocols for 5-(Azetidine-1-carbonyl)-2-methylaniline (also referred to as (3-amino-4-methylphenyl)(azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This technical guide outlines the standardized handling, storage, and experimental protocols for 5-(Azetidine-1-carbonyl)-2-methylaniline (also referred to as (3-amino-4-methylphenyl)(azetidin-1-yl)methanone). As a functionalized aniline derivative featuring a strained azetidine amide, this compound serves as a critical high-value building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active agents.

The protocols below are designed to mitigate the specific risks associated with aniline oxidation and azetidine ring strain , ensuring data integrity and personnel safety.

Chemical Identity
PropertyDetail
Systematic Name (3-amino-4-methylphenyl)(azetidin-1-yl)methanone
Functional Class Functionalized Aniline / Strained Amide
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight ~190.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Safety & Hazard Assessment (HSE)

Toxicological Profile (Inferred)

While specific toxicological data for this exact isomer may be limited, it must be handled according to the hazard profiles of its constituent pharmacophores (anilines and azetidines).

  • Acute Toxicity: Potentially toxic if swallowed or inhaled (Aniline derivative).

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Target Organ Toxicity: Potential methemoglobinemia inducer (characteristic of anilines).

  • Genotoxicity: Treat as a potential mutagen until proven otherwise.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator or powered air-purifying respirator (PAPR) if handling >100 mg outside a fume hood.

  • Dermal: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff).

  • Ocular: Chemical splash goggles.

Storage & Stability Protocol

The primary stability risk for 5-(Azetidine-1-carbonyl)-2-methylaniline is the oxidative degradation of the primary aniline moiety, which leads to the formation of colored azo/azoxy impurities (browning of the solid).

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month); 2–8°C for active use.

  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon (Ar) or Nitrogen (N₂).

  • Container: Amber glass vials with PTFE-lined septa to prevent light exposure and plasticizer leaching.

Stability Logic Diagram

The following diagram illustrates the degradation pathways and the required preventive measures.

StabilityPathways Compound 5-(Azetidine-1-carbonyl) -2-methylaniline Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Exposure Hydrolysis Acidic Hydrolysis Compound->Hydrolysis pH < 3 Stable Stable Storage (-20°C, Argon) Compound->Stable Proper Protocol Impurities Azo/Azoxy Dimers (Brown Color) Oxidation->Impurities RingOpen Ring Opening (Linear Amine) Hydrolysis->RingOpen

Caption: Stability logic detailing the primary degradation risks (oxidation and hydrolysis) and the target stable state.

Preparation of Stock Solutions[4]

Solvent Selection
  • Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Rationale: Excellent solubility; prevents rapid oxidation compared to protic solvents.

  • Alternative: Methanol/Ethanol (use immediately; prone to oxidation).

  • Avoid: Acetone (forms imines with the aniline).

Standard Protocol: 10 mM Stock in DMSO
  • Weighing: Weigh 1.90 mg of compound into a tared amber HPLC vial.

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at room temperature for <2 minutes. Avoid heating >40°C to prevent ring strain release.

  • Storage: Purge headspace with Argon. Store at -20°C.

    • Shelf Life: 3 months (check for precipitation or discoloration before use).

Experimental Protocols

General Reaction Setup (Nucleophilic Substitution)

The aniline nitrogen is the primary reactive site. The azetidine amide is relatively robust but can hydrolyze under strong acid/base conditions.

Reagents:

  • Electrophile (e.g., Acyl chloride, Isocyanate).

  • Base: Mild organic base (DIPEA or Pyridine). Avoid strong hydroxides.

Step-by-Step Workflow:

  • Inert Environment: Flame-dry all glassware and cool under N₂ flow.

  • Dissolution: Dissolve 5-(Azetidine-1-carbonyl)-2-methylaniline (1.0 equiv) in anhydrous DCM or THF.

  • Base Addition: Add DIPEA (1.2–2.0 equiv) at 0°C.

  • Reaction: Add the electrophile dropwise at 0°C. Allow to warm to RT.

    • Note: Monitor by LC-MS. The azetidine ring is stable to standard amide coupling conditions.

  • Quench: Quench with saturated NH₄Cl solution. Do not use strong acid (HCl) for quenching if the product is acid-sensitive.

Workup and Purification
  • Extraction: Ethyl Acetate / Water.

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM/MeOH or Hexane/Ethyl Acetate.

    • Modifier: Add 1% Triethylamine to the mobile phase if the product streaks (common for anilines).

Waste Disposal & Decontamination

  • Solid Waste: Dispose of contaminated gloves and weighing paper in "Hazardous Solid Waste" bins (Incineration).

  • Liquid Waste: Collect all solvent washes in "Halogenated" or "Non-Halogenated" organic waste streams.

  • Spill Cleanup:

    • Ventilate the area.[1][2][3]

    • Absorb with vermiculite or sand.

    • Clean surface with 10% bleach solution (oxidizes the aniline residues) followed by ethanol.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methylbenzanilide (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2025). Azetidine amino acid biosynthesis and chemical stability. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines. Retrieved from

  • ChemScene. (2023). Product Data: 4-(Azetidin-1-yl)-2-methylaniline (Structural Analog). Retrieved from

  • Tocris Bioscience. (2023). Handling and Solubility Guide for Amine Building Blocks. Retrieved from

Sources

Application

Application Note: Leveraging 5-(Azetidine-1-carbonyl)-2-methylaniline as a High-Value Scaffold for Library Generation

[1] Executive Summary In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists toward scaffolds with higher fraction of sp3-hybridized carbons ( ).[1] 5-(Azetidine-1-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists toward scaffolds with higher fraction of sp3-hybridized carbons (


).[1] 5-(Azetidine-1-carbonyl)-2-methylaniline  represents a premier "linker-fragment" scaffold that combines two privileged motifs: a rigid, metabolic-stabilizing azetidine amide  and a sterically constrained ortho-methyl aniline .[1]

This guide details the strategic application of this scaffold in generating DNA-encoded libraries (DEL) or high-throughput screening (HTS) decks.[1] It specifically addresses the synthetic challenges posed by the sterically hindered ortho-methyl amine and provides validated protocols for maximizing library diversity.

Scaffold Analysis & Design Logic

Structural Deconstruction

The scaffold is bipartite, consisting of a "Head" (reactive handle) and a "Tail" (physicochemical anchor).[1]

ComponentStructural FeatureMedicinal Chemistry Function
The Tail Azetidine-1-carbonyl Metabolic Stability & Solubility. The 4-membered azetidine ring lowers lipophilicity (

) compared to piperidines while maintaining high metabolic stability.[1] The amide bond connecting it to the aryl ring is generally hydrolytically stable.
The Core 2-Methyl Phenyl Conformational Lock. The ortho-methyl group at position 2 restricts the rotation of the C1-N bond.[1] This "twist" is crucial for binding kinetics in kinase hinge regions or GPCR pockets, preventing the molecule from adopting a flat, non-specific conformation.[1]
The Head Primary Amine (

)
Diversity Vector. The sole point of derivatization. Due to the ortho-methyl steric hindrance, this amine is less nucleophilic than unsubstituted anilines, requiring specialized coupling conditions.[1]
The "Ortho-Methyl" Challenge

Researchers must recognize that the methyl group at the 2-position creates significant steric hindrance.[1] Standard amide coupling protocols (e.g., EDC/HOBt) often result in low yields or incomplete conversion.[1] The protocols below are optimized to overcome this specific energy barrier.

Library Generation Workflows

The primary amine allows for three distinct library vectors. The following diagram illustrates the decision tree for library synthesis.

LibraryWorkflow Scaffold 5-(Azetidine-1-carbonyl) -2-methylaniline QC_Start QC: Purity >98% (LCMS) Scaffold->QC_Start Reaction_A Vector 1: Amides (Rev-Amide Coupling) QC_Start->Reaction_A Carboxylic Acids + HATU Reaction_B Vector 2: Ureas (Isocyanates/Triphosgene) QC_Start->Reaction_B Isocyanates or DSC Reaction_C Vector 3: Sulfonamides (Sulfonyl Chlorides) QC_Start->Reaction_C R-SO2Cl + Pyridine Product_A Library A: Kinase/Protease Inhibitors Reaction_A->Product_A Product_B Library B: GPCR Ligands Reaction_B->Product_B Product_C Library C: Ion Channel Modulators Reaction_C->Product_C

Figure 1: Divergent synthesis strategy utilizing the primary amine vector.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (The "Gold Standard")

Targeting the hindered aniline requires high-activity coupling agents.[1] HATU is preferred over carbodiimides.

Reagents:

  • Scaffold: 0.1 M stock in DMA (Dimethylacetamide).[1]

  • Carboxylic Acids (R-COOH): 0.1 M stock in DMA.[1]

  • Coupling Agent: HATU (0.1 M in DMA).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine), neat.[1]

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL of the Carboxylic Acid stock (1.0 equiv, 10 µmol).

  • Activation: Add 110 µL of HATU stock (1.1 equiv) and 5.2 µL of DIPEA (3.0 equiv).[1] Shake at 800 rpm for 5 minutes.

    • Note: Pre-activation of the acid is critical to form the active ester before introducing the hindered aniline.

  • Addition: Add 100 µL of the Scaffold stock (1.0 equiv).

  • Incubation: Seal the plate and incubate at 50°C for 16 hours.

    • Why Heat? The ortho-methyl group creates a kinetic barrier. Room temperature reactions often stall at 60% conversion. 50°C ensures >95% completion.

  • Quenching: Add 50 µL of 10% aqueous ammonia to scavenge unreacted active esters.

  • Workup: Evaporate solvent (Genevac) or perform SPE (Solid Phase Extraction) if salts interfere with screening.[1]

Protocol B: Urea Synthesis via Activated Carbamates

Ureas are excellent hydrogen bond donors/acceptors for kinase "hinge binding."

Reagents:

  • Scaffold: 0.1 M in DCM (Dichloromethane).

  • Reagent: 4-Nitrophenyl chloroformate (0.1 M in DCM).[1]

  • Amines (R-NH2): Diverse set of secondary/primary amines.[1]

Step-by-Step Procedure:

  • Activation (Step 1): To the Scaffold solution (1 equiv) at 0°C, add DIPEA (1.5 equiv) and 4-Nitrophenyl chloroformate (1.05 equiv). Stir for 1 hour.

    • Checkpoint: Verify formation of the carbamate intermediate via LCMS.

  • Coupling (Step 2): Add the diverse Amine (R-NH2, 1.2 equiv) directly to the reaction well.

  • Incubation: Shake at Room Temperature for 12 hours.

  • Purification: The byproduct is 4-nitrophenol (yellow).[1] Pass the reaction mixture through a basic alumina or carbonate scavenger cartridge to remove the phenol and excess acid.

Quality Control & Validation Criteria

To ensure library integrity, a random sampling of 5-10% of the library wells must undergo rigorous QC.[1]

ParameterAcceptance CriterionMethodRationale
Purity > 90% (UV 254 nm)UPLC-MSLower purity generates false positives in HTS.
Identity [M+H]+ ± 0.5 DaMS (ESI+)Confirms successful coupling.
Solubility > 100 µM in DMSONephelometryThe azetidine tail is designed to enhance solubility; failure here indicates aggregation.
Protodealkylation < 5%LCMSOrtho-substituted anilines can sometimes undergo degradation under harsh acidic workups.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemistry of Azetidines. Journal of Medicinal Chemistry. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving DMSO Solubility Issues for 5-(Azetidine-1-carbonyl)-2-methylaniline

Welcome to the Technical Support Center. In drug discovery and biochemical screening, the physicochemical behavior of your compounds dictates the reliability of your bioassays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug discovery and biochemical screening, the physicochemical behavior of your compounds dictates the reliability of your bioassays. A common bottleneck is the erratic solubility of structurally complex intermediates like 5-(Azetidine-1-carbonyl)-2-methylaniline in Dimethyl Sulfoxide (DMSO). This guide provides a field-proven, mechanistic approach to diagnosing and resolving precipitation issues, ensuring your high-throughput screening (HTS) and assay data remain robust and reproducible.

The Causality of Precipitation: A Mechanistic Perspective

To troubleshoot effectively, we must first understand why 5-(Azetidine-1-carbonyl)-2-methylaniline resists solvation. The compound features a primary aniline amine (-NH


) and an azetidine-1-carbonyl (amide) group. These functional groups act as potent hydrogen bond donors and acceptors, creating a strong intermolecular hydrogen-bonding network that results in high crystal lattice energy.

While anhydrous DMSO is an excellent aprotic solvent capable of disrupting these networks, its efficacy is highly vulnerable to environmental moisture. DMSO is intensely hygroscopic; when it absorbs water from the atmosphere, the water molecules competitively hydrogen-bond with the DMSO solvent[1]. This increases the structure and viscosity of the liquid phase, drastically reducing its ability to form a solvation cavity around lipophilic or heavily hydrogen-bonded compounds[2]. Consequently, the compound is forced to self-associate, leading to supersaturation and eventual precipitation[2].

Quantitative Impact of Moisture on DMSO

Understanding the physical changes in your solvent is critical. The table below illustrates how atmospheric water absorption alters DMSO properties, directly impacting compound solubility.

Table 1: Impact of Atmospheric Moisture on DMSO Properties and Solvating Power

Water Content (% w/w)Freezing Point (°C)Physical State at Room TempImpact on Compound Solubility
0% (Anhydrous) 18.5°CLiquidOptimal (Baseline Solvation)
~6% ~10.0°CLiquidModerate Reduction (Risk of micro-precipitates)[3]
33% (1 DMSO : 2 H

O)
-73.0°CHighly Structured / ViscousSevere Reduction (Immediate precipitation)[2]

Note: In a standard lab environment (~40% relative humidity), a small volume of 100% DMSO can absorb over 6% water by volume in just one hour of open-air exposure[3].

Self-Validating Troubleshooting Protocol

Do not rely on visual checks alone; micro-precipitates can cause variable data and false positives in bioassays before they become visible to the naked eye[4]. Follow this step-by-step methodology to recover precipitated stocks and validate their integrity.

Step 1: Visual and Environmental Assessment
  • Inspect the Stock: Hold the DMSO stock vial against a strong light source. Look for cloudiness, birefringence, or crystalline particles settling at the bottom.

  • Assess Solvent Age: Determine if the DMSO container was left unsealed or subjected to multiple freeze-thaw cycles. If the solvent is compromised, do not attempt to force dissolution; proceed to prepare a fresh stock.

Step 2: Thermal-Acoustic Solubilization
  • Gentle Warming: Place the sealed vial in a water bath set to 37°C for 10-15 minutes[1]. Causality: Heat increases the kinetic energy of the solvent molecules, helping to overcome the activation energy required to break the compound's crystal lattice. Avoid excessive heat (>50°C) to prevent thermal degradation.

  • Sonication: Transfer the vial to an ultrasonic bath and sonicate for 5-10 minutes[1]. Causality: Acoustic cavitation generates localized shear forces that mechanically disrupt aggregates and accelerate the dissolution rate without altering the chemical stability of the substance[5].

  • Self-Validation Check: Allow the solution to return to room temperature (20-25°C). If the compound reprecipitates upon cooling, your target concentration exceeds the thermodynamic solubility limit of the current solvent state. You must proceed to Step 3.

Step 3: Concentration Adjustment
  • Serial Dilution: If precipitation persists, the compound may be inherently insoluble at high concentrations (e.g., 10-30 mM)[6]. Perform a serial dilution using fresh, anhydrous DMSO to reach a lower working concentration (e.g., 1 mM or 5 mM)[6].

  • Vortexing: Vigorously vortex the diluted solution for 2-5 minutes to ensure homogeneity[7].

Step 4: Storage and Handling Optimization
  • Aliquot Creation: Once a clear, stable solution is achieved, immediately divide the stock into single-use aliquots.

  • Inert Atmosphere: If possible, overlay the aliquots with dry argon or nitrogen gas before sealing to displace atmospheric moisture.

  • Controlled Storage: Store the aliquots at -20°C or -80°C. Crucial: Discard any unused portion of an aliquot after thawing. Never subject the stock to repeated freeze-thaw cycles, as this promotes crystallization[2].

Troubleshooting Workflow Visualization

Workflow Start Observe Precipitation in DMSO Stock CheckWater Assess DMSO Age & Storage Conditions Start->CheckWater HeatSonicate Apply Gentle Warming (37°C) & Sonication (10-15 min) CheckWater->HeatSonicate Suspect Water Absorption Dilute Dilute Stock or Prepare Fresh at Lower Concentration CheckWater->Dilute Fresh Anhydrous DMSO Used CheckDissolve Did Compound Redissolve? HeatSonicate->CheckDissolve Aliquot Aliquot into Single-Use Vials & Store at -20°C CheckDissolve->Aliquot Yes (Stable at RT) CheckDissolve->Dilute No (Reprecipitates) QualityControl Verify Concentration via LC-MS or NMR Aliquot->QualityControl Dilute->QualityControl

Workflow for resolving 5-(Azetidine-1-carbonyl)-2-methylaniline precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q1: My 5-(Azetidine-1-carbonyl)-2-methylaniline dissolved perfectly on day one, but after a week in the -20°C freezer, it precipitated. Why? A1: This phenomenon is governed by Ostwald's Rule of Stages[2]. When you first dissolved the compound, it likely entered solution from an amorphous or metastable state, creating a supersaturated solution. Over time—and particularly when subjected to the thermal stress of a freeze-thaw cycle—the compound nucleated and transitioned into a thermodynamically stable, lower-energy crystalline polymorph[2]. This crystalline form has a much higher melting point and is inherently less soluble in DMSO. To prevent this, always use single-use aliquots.

Q2: Can I use water to rinse my acoustic dispensing cassettes or pipette tips before handling this DMSO stock? A2: Absolutely not. If you are dispensing compounds dissolved in DMSO, you must not prime or rinse the equipment with water. Because DMSO is highly hygroscopic, any residual water in the tubing or tips will immediately alter the DMSO concentration, causing rapid precipitation of the compound and subsequent clogging of your dispensing cassettes[8]. Use a dedicated cassette solely for DMSO dispensing.

Q3: I need to test this compound in an aqueous biological assay. How do I prevent it from crashing out when I transfer it from the DMSO stock to the assay buffer? A3: Mixing a DMSO drug stock with an aqueous buffer frequently causes the formation of nanometer-sized particulates that can interfere with bioassay results (causing false positives)[4]. To mitigate this, perform serial dilutions of your compound in 100% DMSO first, rather than diluting directly into the buffer[6]. Only transfer the final, lowest required concentration into the aqueous assay medium. Alternatively, consider adding a compatible surfactant or co-solvent to your assay buffer to maintain solubility upon transfer.

References

  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde (STAX) URL:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries Source: ResearchGate URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL:[Link]

  • Correlation between ligand solubility and formation of protein-ligand complexes in X-ray crystallography Source: Chalmers Publication Library URL:[Link]

Sources

Optimization

Troubleshooting amide coupling failures for sterically hindered anilines

Topic: Troubleshooting Sterically Hindered Aniline Couplings Ticket ID: #AMIDE-992 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Sterically Hindered Aniline Couplings

Ticket ID: #AMIDE-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/NHS or HBTU coupling failed to yield product with your ortho-substituted or electron-deficient aniline.

Sterically hindered anilines (e.g., 2,6-disubstituted anilines) represent a "perfect storm" of low reactivity: the ortho-substituents physically block the trajectory of the nucleophilic attack (Burgi-Dunitz angle), while the aromatic ring electronically pulls density away from the nitrogen lone pair.

This guide moves beyond standard protocols to high-energy intermediates and specific activation strategies designed for these recalcitrant substrates.[1]

Module 1: Diagnostic & Strategy

Before changing reagents, confirm the failure mode.

  • Symptom: Starting material (acid) is consumed, but aniline remains.

    • Diagnosis: The activated ester (O-acylisourea or OBt ester) formed but hydrolyzed before the weak aniline nucleophile could attack.

  • Symptom: No reaction; acid and aniline persist.

    • Diagnosis: Activation failed, or salt formation (ammonium carboxylate) is preventing reaction.

Strategic Decision Tree

Use this logic flow to select the correct protocol based on your substrate's hindrance.

AmideCouplingStrategy Start Start: Aniline Coupling Failure CheckHindrance Assess Steric/Electronic Profile Start->CheckHindrance ModHindrance Moderate Hindrance (e.g., 2-methylaniline) CheckHindrance->ModHindrance HighHindrance High Hindrance (e.g., 2,6-dimethylaniline) CheckHindrance->HighHindrance ExtremeHindrance Extreme Hindrance (e.g., 2,6-diisopropyl + e- withdrawing) CheckHindrance->ExtremeHindrance HATU Protocol A: HATU/HOAt (The Gold Standard) ModHindrance->HATU Try first T3P Protocol B: T3P + Pyridine (Low Epimerization) HighHindrance->T3P Preferred Ghosez Protocol C: Ghosez's Reagent (Acid Chloride via Enamine) ExtremeHindrance->Ghosez Nuclear Option HATU->T3P If HATU fails T3P->Ghosez If T3P fails

Figure 1: Strategic selection of coupling agents based on steric and electronic deactivation levels.

Module 2: The Modern Standard (T3P)

Propanephosphonic acid anhydride (T3P) is superior to HATU for hindered systems because it forms a highly reactive mixed anhydride intermediate. Unlike carbodiimides, T3P drives the reaction forward by releasing a water-soluble cyclic phosphonate byproduct, simplifying workup.

Why it works: The T3P-mediated mixed anhydride is less bulky than an OBt/OAt ester, allowing the hindered aniline easier access to the carbonyl carbon.

Protocol: T3P Coupling for Hindered Anilines
ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Base Pyridine or N-Methylimidazole (NMI) (Crucial: Avoid DIPEA if possible)
Solvent EtOAc (preferred) or DMF
Temperature 0 °C to 60 °C (Heat is often required)

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1–1.5 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0–5.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool to 0 °C. Add T3P solution (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 2 hours.

    • Troubleshooting: If <10% conversion, heat to 50–60 °C. T3P is thermally stable, unlike HATU which can degrade.

  • Workup: Dilute with EtOAc, wash with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

Expert Tip: If your acid is chiral, T3P + NMI/Pyridine has the lowest racemization risk among high-energy coupling agents [1].

Module 3: The "Nuclear Option" (Ghosez's Reagent)

When T3P fails, you must convert the carboxylic acid to an Acid Chloride . However, standard agents like Thionyl Chloride (


) or Oxalyl Chloride generate HCl, which is incompatible with acid-sensitive protecting groups (Boc, TBS).

The Solution: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[2] It converts acids to acid chlorides under neutral conditions .

Mechanism of Action

Ghosez's reagent reacts with the carboxylic acid to form an


-chloroenamine intermediate, which collapses to release the acid chloride and a neutral amide byproduct.

GhosezMechanism Reagent Ghosez's Reagent (Chloroenamine) Intermed Intermediate (Chloro-iminium species) Reagent->Intermed + Acid Acid Carboxylic Acid (R-COOH) Acid->Intermed AcidCl Acid Chloride (R-COCl) Intermed->AcidCl Collapse Byproduct Amide Byproduct (Neutral) Intermed->Byproduct

Figure 2: Neutral generation of acid chlorides using Ghosez's reagent.

Protocol: Ghosez's Reagent Activation

Safety Warning: Ghosez's reagent is moisture sensitive. Use oven-dried glassware and Ar/N2 atmosphere.

  • Activation (Acid Chloride Formation):

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez's Reagent (1.2–1.5 equiv) dropwise at RT.

    • Stir for 1–2 hours.

    • Verification: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester (

      
      ). If ester is present, the Acid Chloride formed successfully.
      
  • Coupling:

    • Add the Hindered Aniline (1.2–2.0 equiv).

    • Add dry Pyridine or 2,6-Lutidine (2.0–3.0 equiv).

    • Stir at RT overnight. If sluggish, reflux in DCM or switch solvent to Toluene and heat to 80 °C.

Module 4: Troubleshooting FAQ

Q: I see a new spot on TLC/LCMS, but it's not the product. It corresponds to M+ mass of the acid + 135 (approx).

  • A: You have formed the N-Acyl Urea .

    • Cause: You used a carbodiimide (EDC/DCC).[1] The aniline was too slow to attack the O-acylisourea, so the carbodiimide nitrogen attacked it instead via an intramolecular rearrangement.

    • Fix: Switch to T3P (Module 2) or HATU . Carbodiimides are poor choices for hindered anilines.

Q: My reaction stalls at 50% conversion.

  • A: Product inhibition or catalyst poisoning.

    • Fix: If using HATU, add HOAt (0.5 equiv) as an additive to regenerate the active ester. If using Acid Chloride, add DMAP (0.1 equiv), but be warned: DMAP increases racemization risk significantly.

Q: Can I use Acyl Fluorides?

  • A: Yes. Reagents like TFFH or BTFFH generate acyl fluorides in situ.[3] Acyl fluorides are more stable to water than chlorides but highly reactive toward amines. This is an excellent alternative if Ghosez's reagent is unavailable [2].

Q: My aniline is electron-deficient (e.g., Nitro-aniline) AND hindered.

  • A: You need "Force."

    • Generate the Acid Chloride (via Ghosez or Oxalyl Chloride).

    • Use NaH (Sodium Hydride) or LiHMDS to deprotonate the aniline first (forming the anilide anion).

    • Add the Acid Chloride to the anilide anion at -78 °C to 0 °C. The anion is a much stronger nucleophile than the neutral aniline.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis.[6] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Organic Syntheses, 59, 26. 
    

Sources

Troubleshooting

Purification strategies for oily 5-(Azetidine-1-carbonyl)-2-methylaniline products

Technical Support Center: Purification Strategies for 5-(Azetidine-1-carbonyl)-2-methylaniline Topic: Purification and Isolation of Oily 5-(Azetidine-1-carbonyl)-2-methylaniline Audience: Medicinal Chemists, Process Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 5-(Azetidine-1-carbonyl)-2-methylaniline

Topic: Purification and Isolation of Oily 5-(Azetidine-1-carbonyl)-2-methylaniline Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Troubleshooting Guide & FAQ Version: 1.2 (Current Engineering Standards)[1][2]

Executive Summary

The compound 5-(Azetidine-1-carbonyl)-2-methylaniline is a functionalized aniline intermediate often utilized in the synthesis of P2X3 antagonists and other kinase inhibitors.[1][2] A recurring challenge with this scaffold is its tendency to isolate as a viscous, intractable oil rather than a crystalline solid.[2] This physical state is frequently caused by the presence of rotamers (due to the amide linkage), residual high-boiling solvents (DMF/DMAc), or trace impurities that inhibit nucleation.

This guide provides a definitive, causality-driven approach to purifying this intermediate, moving beyond standard chromatography to leverage its specific acid-base properties for isolation.[1][2]

Module 1: The Diagnostic Phase (Why is it Oily?)

Before attempting purification, diagnose the root cause of the oily state. This molecule possesses two distinct nitrogen centers with vastly different chemical behaviors:

  • The Aniline Nitrogen (C-NH₂): Weakly basic (

    
    ).[1][2] This is your "handle" for purification.
    
  • The Azetidine Nitrogen (N-C=O): Part of a tertiary amide.[2] It is neutral and non-basic under standard workup conditions.

Common Culprits for "The Oil":

  • Residual DMF/DMAc: The amide coupling often requires polar aprotic solvents.[2] Even 1-2% residual DMF can prevent crystallization.[1][2]

  • Rotamers: The restricted rotation around the amide bond (Azetidine-Carbonyl) can create conformers that disrupt crystal lattice packing.[1][2]

  • Silica Leaching: Purification on standard silica gel without amine modifiers often leads to peak tailing and contamination with dissolved silica/binders.[1][2]

Module 2: Chemical Purification (The "pH Swing" Protocol)

The most robust method to purify this compound is Acid-Base Extraction .[1][2] This method exploits the aniline's basicity to separate it from neutral impurities (unreacted activated esters, non-basic byproducts) and residual solvents.

Protocol 1: The pH Swing Extraction

  • Step 1 (Solubilization): Dissolve the crude oil in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible, as it can form emulsions.

  • Step 2 (Protonation): Extract the organic layer with 1.0 M HCl (aq) (3x volumes).

    • Mechanism:[2][3][4][5] The aniline protonates (

      
      ) and moves to the aqueous phase.[1][2] Neutral impurities stay in the organic phase.[2]
      
  • Step 3 (Wash): Wash the combined aqueous acidic layers with fresh EtOAc to remove entrained non-basic organics.[2]

  • Step 4 (Basification): Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4.0 M NaOH or Saturated

    
     .[2]
    
    • Observation: The product will crash out as an oil or solid.[2]

  • Step 5 (Recovery): Extract the cloudy aqueous mixture with DCM or EtOAc .[2] Dry over

    
     and concentrate.
    

Visualizing the Workflow:

AcidBaseExtraction start Crude Oily Mixture (Product + Impurities) dissolve Dissolve in EtOAc start->dissolve extract Extract with 1M HCl dissolve->extract organic_waste Organic Layer (Neutral Impurities/Solvents) extract->organic_waste Discard aqueous_acid Aqueous Acid Layer (Protonated Product R-NH3+) extract->aqueous_acid wash Wash with fresh EtOAc aqueous_acid->wash wash->organic_waste basify Basify to pH > 10 (NaOH/Na2CO3) wash->basify final_extract Extract into DCM/EtOAc Dry & Concentrate basify->final_extract product Purified Free Base (Ready for Crystallization) final_extract->product

Figure 1: The "pH Swing" logic for isolating aniline derivatives from neutral amide byproducts.

Module 3: Physical Solidification (Breaking the Oil)

If the product remains oily after the pH swing, you must force a phase change.

Strategy A: Trituration

Oils are often super-saturated solutions containing trace solvent.[2]

  • Dissolve the oil in a minimum amount of Diethyl Ether or TBME (Methyl tert-butyl ether).[2]

  • Add n-Heptane or Pentane dropwise until the solution turns cloudy.[1][2]

  • Scratch the flask walls with a glass rod (provides nucleation sites).[2]

  • Sonicate for 10 minutes.

  • Cool to -20°C overnight.

Strategy B: Salt Formation (The "Silver Bullet")

Converting the aniline to a salt is the most reliable way to obtain a solid.[2]

  • HCl Salt: Dissolve oil in EtOAc. Add 4M HCl in Dioxane dropwise. The HCl salt often precipitates instantly.[2]

  • Tosylate (p-TSA) Salt: If HCl yields a hygroscopic solid, use p-Toluenesulfonic acid (1.0 eq) in Ethanol.[1][2] Tosylate salts of anilines generally have higher melting points and better crystallinity than HCl salts.[1][2]

Salt Screening Matrix:

Salt TypeReagentSolvent SystemOutcome Characteristics
Hydrochloride 4M HCl in DioxaneEtOAc / Et₂OHigh MP, but potential hygroscopicity.[1][2]
Tosylate p-TSA[1][2] • H₂OEtOH / HeptaneExcellent crystallinity, non-hygroscopic.
Oxalate Oxalic AcidAcetone / Et₂OGood for purification, but toxic counterion.
Fumarate Fumaric AcidIPA / MeOHPharmaceutically acceptable, moderate solubility.[2]

Module 4: Troubleshooting & FAQs

Q1: I tried the acid wash, but my product didn't extract into the aqueous layer. Why? A: The "5-(Azetidine-1-carbonyl)" group is electron-withdrawing.[1][2] This reduces the basicity of the aniline nitrogen.[2]

  • Fix: Use a stronger acid concentration (e.g., 2M or 3M HCl ) to ensure full protonation.

  • Check: Ensure you didn't use a huge volume of organic solvent, which might compete for the neutral free base.

Q2: The product precipitated as a "gum" during salt formation.[2] How do I fix this? A: "Gumming" happens when the salt precipitates too fast, trapping solvent.

  • Fix:Digestion. Heat the gum in the solvent (e.g., Ethanol) until it dissolves or becomes mobile, then let it cool very slowly (wrap the flask in a towel/foil).

  • Alternative: Add a few drops of Methanol to dissolve the gum, then slowly add Ether vapor diffusion.

Q3: Can I purify this on Silica Gel? A: Yes, but standard silica is acidic and will streak the aniline.

  • Protocol: Pre-treat the column with 1% Triethylamine (Et₃N) in Hexanes.[2]

  • Eluent: Use DCM : Methanol (95:5) with 0.1% NH₄OH .[2] The ammonia keeps the aniline deprotonated and sharpens the peak.[2]

Q4: The NMR shows double peaks. Is it impure? A: Not necessarily.[2] Amides linked to azetidines often show Rotamers (cis/trans isomers around the amide bond) in NMR at room temperature.[2]

  • Validation: Run the NMR at 50°C or 60°C . If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.

References

  • Purification of Aniline Deriv

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2]

    • Context: Standard protocols for separating basic amines from neutral organics.[1][2]

    • URL:

  • Synthesis and Handling of Azetidines

    • Source: BenchChem Technical Support - Azetidine Synthesis Protocols[1][2]

    • Context: Handling ring strain and polarity issues in azetidine purific
    • URL:

  • Salt Selection for Pharmaceutical Intermedi

    • Source: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
    • Context: Strategies for converting oily free bases into crystalline tosylate/HCl salts.[1][2]

    • URL:[1][2]

  • Amide Rotamerism in NMR

    • Source: Journal of Organic Chemistry (General Principle)
    • Context: Explanation of peak doubling in amide-containing molecules.
    • URL:[1][2]

Sources

Optimization

Minimizing side reactions in azetidine carbonyl formation

Topic: Minimizing Side Reactions in Azetidine Carbonyl Formation Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Data) Technical Support Center: Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Azetidine Carbonyl Formation Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Data)

Technical Support Center: Azetidine Carbonyl Formation

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Ring Strain-Driven Side Reactions

Executive Summary: The Strain Challenge

Azetidines possess a ring strain energy of approximately 25.4 kcal/mol , significantly higher than pyrrolidines (~5.4 kcal/mol). This thermodynamic instability drives the primary failure modes in carbonyl formation: nucleophilic ring opening (forming


-functionalized amines) and ring expansion  (forming oxazines).

Successful functionalization—whether forming amides at the nitrogen (N-acylation) or generating ketones on the ring (azetidin-3-ones)—requires a kinetic control strategy that outcompetes these thermodynamic sinks. This guide provides self-validating protocols to minimize these side reactions.

Troubleshooting Guide (Q&A)

Issue 1: Ring Opening During N-Acylation

User Question: I am trying to couple an acid chloride to an azetidine, but I am observing significant formation of a ring-opened


-chloroamide byproduct. How do I prevent this?

Diagnosis: This is a classic failure mode caused by the Lewis acidity of the reaction environment.

  • Mechanism: The acyl chloride or generated HCl protonates/activates the azetidine nitrogen.

  • Nucleophilic Attack: The chloride ion (or solvent) attacks the

    
    -carbon of the activated ring, relieving strain via C-N bond cleavage.
    

Corrective Action:

  • Scavenge Acid Immediately: Do not use standard organic bases (TEA/DIPEA) alone if the reaction is slow. Switch to Schotten-Baumann conditions (biphasic system with inorganic base) to sequester HCl in the aqueous phase immediately.

  • Temperature Control: Perform the addition at -78 °C to 0 °C . The rate of N-acylation (

    
    ) is generally faster than ring opening (
    
    
    
    ) at lower temperatures.
  • Alternative Reagents: Replace acid chlorides with mixed anhydrides or active esters (e.g., HATU/HOAt) which lack strong nucleophilic counterions like Cl⁻.

Issue 2: Divergent Reactivity (Ring Expansion vs. Acylation)

User Question: When coupling 2,2-disubstituted azetidines with carboxylic acids, I am getting a 6-membered oxazine ring instead of the desired amide. Why?

Diagnosis: You are encountering divergent reactivity . In 2,2-disubstituted systems, steric hindrance at the nitrogen retards direct N-acylation. If the conditions favor the formation of a carbocation-like transition state (or if an internal nucleophile is present), the oxygen of the amide/acid can attack the ring carbons, leading to a ring expansion to a dihydro-1,3-oxazine.

Corrective Action:

  • Solvent Selection: Switch to non-polar, non-coordinating solvents (e.g., DCM or Toluene) rather than polar aprotic solvents (DMF/DMSO) which stabilize the ionic transition states leading to rearrangement.

  • Base Choice: Use a stronger, non-nucleophilic base to ensure the azetidine is fully deprotonated and reactive as a nucleophile.

Issue 3: Instability of Azetidin-3-one

User Question: I synthesized azetidin-3-one free base, but it turned into a black tar within minutes. How do I handle this intermediate?

Diagnosis: Azetidin-3-one is kinetically unstable in its free base form due to intermolecular aldol-like polymerizations and decomposition.

Corrective Action:

  • Never isolate the free base: Always handle azetidin-3-one as a salt (HCl/TFA) or as an N-protected derivative (Boc, Cbz, Benzhydryl).

  • In situ Usage: If the free base is required for a reaction (e.g., reductive amination), generate it in situ from the salt using a stoichiometric amount of base immediately prior to addition.

Comparative Data: Oxidation Methods for Azetidin-3-one Synthesis

When generating azetidin-3-ones from azetidin-3-ols, the choice of oxidant is critical to prevent ring degradation.

Oxidation MethodReaction TempRisk of Ring OpeningScalabilityRecommendation
Swern (DMSO/Oxalyl Chloride)-78 °CLowModerateGold Standard for small scale. Low temp prevents side reactions.
Parikh-Doering (SO₃·Py/DMSO)0 °C to RTLow-MediumHigh Preferred for Process. Avoids cryogenics; mild conditions.
Jones Reagent (CrO₃/H₂SO₄)0 °CHigh LowAvoid. Strong acid promotes rapid ring opening.
Dess-Martin Periodinane RTVery LowLow (Cost)Excellent for late-stage, high-value intermediates.
TPAP / NMO RTLowModerateGood alternative, but ruthenium removal can be difficult.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway for acid-catalyzed ring opening, the most common side reaction.

RingOpening cluster_conditions Promoting Factors Azetidine N-Acyl Azetidine (Activated) TS Transition State (Strain Release) Azetidine->TS Ring Strain (~25 kcal/mol) Nu Nucleophile (Cl-, Solvent, etc.) Nu->TS Attack at C2/C4 Product Ring-Opened Product (gamma-functionalized amide) TS->Product C-N Bond Cleavage Lewis Acids Lewis Acids High Temp High Temp Strong Nucleophiles Strong Nucleophiles

Caption: Mechanism of nucleophilic ring opening driven by ring strain and Lewis acid activation.

Validated Experimental Protocols

Protocol A: Safe N-Acylation using Schotten-Baumann Conditions

Use this for robust coupling of acid chlorides without ring opening.

  • Preparation: Dissolve the azetidine salt (e.g., HCl salt, 1.0 equiv) in a biphasic mixture of DCM (0.2 M) and saturated aqueous NaHCO₃ (1:1 v/v).

  • Cooling: Cool the vigorously stirred mixture to 0 °C .

  • Addition: Add the acid chloride (1.1 equiv) dropwise over 15 minutes.

    • Why? The aqueous base neutralizes the generated HCl immediately in the water phase, preventing it from interacting with the azetidine in the organic phase.

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to RT. Monitor by TLC/LCMS.

  • Workup: Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Parikh-Doering Oxidation (Azetidin-3-ol to Azetidin-3-one)

Scalable, non-cryogenic method for ketone formation.

  • Setup: To a solution of N-Boc-azetidin-3-ol (1.0 equiv) in anhydrous DMSO/DCM (1:1 v/v, 0.3 M) at 0 °C , add TEA (3.5 equiv).

  • Activation: Add Sulfur Trioxide Pyridine complex (SO₃·Py) (2.5 equiv) portion-wise over 20 minutes.

    • Note: Exothermic reaction. Maintain internal temp < 10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Pour into ice-cold water.

  • Extraction: Extract with DCM (3x). Wash combined organics with 10% aqueous citric acid (to remove pyridine), then brine.

  • Isolation: Dry (MgSO₄) and concentrate. Store N-Boc-azetidin-3-one at -20 °C.

Decision Logic for Azetidine Functionalization

Use this workflow to select the optimal pathway and avoid side reactions.

Workflow Start Start: Azetidine Functionalization Type Reaction Type? Start->Type Acylation N-Acylation Type->Acylation Oxidation C-H / OH Oxidation Type->Oxidation Reagent Acyl Source? Acylation->Reagent Substrate Substrate Form? Oxidation->Substrate AcidCl Acid Chloride Reagent->AcidCl CarbAcid Carboxylic Acid Reagent->CarbAcid Schotten USE Schotten-Baumann (Biphasic, 0°C) AcidCl->Schotten High Risk of Ring Opening Coupling USE HATU/DIPEA (Avoid Carbodiimides if possible) CarbAcid->Coupling Standard FreeBase Free Base Substrate->FreeBase Protected N-Protected (Boc/Cbz) Substrate->Protected Stop STOP: Protect N first! FreeBase->Stop Method Select Method Protected->Method Swern Swern (-78°C) Small Scale Method->Swern Parikh Parikh-Doering (0°C) Large Scale Method->Parikh

Caption: Decision tree for selecting safe reaction conditions based on substrate and reaction type.

References

  • Ye, L., He, W., & Zhang, L. (2011).[2] A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Royal Society of Chemistry . Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers. Available at: [Link]

  • Grokipedia . Parikh–Doering oxidation: Mechanism and Procedure. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-(Azetidine-1-carbonyl)-2-methylaniline: A Comparative Bioisostere Guide

Executive Summary: The Azetidine Advantage In modern Fragment-Based Drug Discovery (FBDD), the transition from standard amide linkers to constrained heterocycles is a pivotal optimization strategy. 5-(Azetidine-1-carbony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Advantage

In modern Fragment-Based Drug Discovery (FBDD), the transition from standard amide linkers to constrained heterocycles is a pivotal optimization strategy. 5-(Azetidine-1-carbonyl)-2-methylaniline represents a critical building block where the azetidine ring acts not just as a linker, but as a physicochemical modulator.

This guide provides a technical breakdown of the 1H NMR spectral characteristics of this molecule, contrasting it with its popular alternatives (pyrrolidine and piperidine analogs). We focus on the unique rotameric behavior of azetidine amides—a frequent source of spectral misinterpretation—and provide a validated protocol for structural confirmation.

Comparative Analysis: Product vs. Alternatives

Before diving into the spectrum, it is essential to understand why this molecule is selected over alternatives. The NMR behavior is directly linked to the ring strain and steric properties described below.

Table 1: Bioisosteric Comparison of Amide Linkers

Data synthesized from physicochemical profiling of cyclic amides [1, 2].

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Lipophilicity (LogP) Lowest (Improved Solubility)IntermediateHighest
Metabolic Stability High (Reduced oxidative sites)ModerateLower (Prone to oxidation)
NMR Signature Complex: High barrier to rotation; distinct rotamers often visible at RT.Intermediate: Broadening often observed.Simple: Lower barrier; usually time-averaged signals at RT.
Conformation Puckered (Butterfly)EnvelopeChair

Key Insight: The azetidine amide bond has a higher rotational energy barrier (


 kcal/mol) compared to larger rings. This means that in 1H NMR at room temperature, you will frequently see split signals (rotamers)  or severe broadening  that is not an impurity, but a structural feature [3].

Experimental Protocol: Self-Validating Workflow

To ensure accurate assignment and distinguish rotamers from impurities, the following protocol is mandatory.

Reagents and Equipment
  • Solvent: DMSO-

    
     (Preferred for solubility and separating exchangeable protons) or 
    
    
    
    (if solubility permits, though peak broadening is worse).
  • Field Strength: Minimum 400 MHz (600 MHz recommended to resolve aromatic coupling).

  • Concentration: 5–10 mg in 0.6 mL solvent.

Step-by-Step Acquisition Strategy
  • Standard 1H (298 K): Acquire the baseline spectrum. Note any broad "humps" in the aliphatic region (3.8–4.5 ppm).

  • D2O Shake: Add 1-2 drops of

    
     and re-acquire.
    
    • Validation: The broad singlet at ~5.0 ppm (

      
      ) must disappear. If other peaks disappear, you have an impurity.
      
  • Variable Temperature (VT) Experiment (Critical):

    • If the azetidine signals are broad or split, heat the sample to 353 K (80°C) in DMSO-

      
      .
      
    • Validation: Coalescence must occur. The split multiplets should merge into simplified signals (time-averaged), confirming the rotameric nature [4].

Spectral Analysis: The "Fingerprint"

The Aromatic Region (The Anchor)

The 2-methylaniline core provides a stable 1,2,4-trisubstituted benzene pattern. This is your internal standard for integration.

  • Chemical Shift Range: 6.5 – 7.2 ppm

  • Pattern: ABX (or AMX) System

    • H-3 (Ortho to Methyl):

      
       ppm. Appears as a Doublet  (
      
      
      
      Hz).
    • H-4 (Meta to Methyl, Ortho to Carbonyl):

      
       ppm. Appears as a Doublet of Doublets  (
      
      
      
      Hz).
    • H-6 (Ortho to Amine, Ortho to Carbonyl):

      
       ppm. Appears as a Doublet  (
      
      
      
      Hz). Note: The chemical shift of H-6 is highly sensitive to the anisotropy of the carbonyl group.
  • The Methyl Handle:

    • 
      : 
      
      
      
      ppm. Sharp Singlet . Integral = 3H.
The Azetidine Region (The Variable)

This region defines the molecule. Due to the amide resonance, the N-C bond has double-bond character, making the two faces of the ring non-equivalent at room temperature.

  • 
    -Protons (
    
    
    
    ):
    • Shift:

      
       ppm.
      
    • Appearance (RT): Often appears as two distinct multiplets (integrating 2H each) or one very broad "hump" (integrating 4H).

    • Appearance (High Temp): Coalesces into a sharp Triplet (

      
       Hz).[1]
      
  • 
    -Protons (Central 
    
    
    
    ):
    • Shift:

      
       ppm.
      
    • Appearance: Quintet (

      
       Hz). This signal is less affected by rotamers but may still show broadening.
      
The Exchangeable Protons
  • Aniline

    
    : 
    
    • Shift:

      
       ppm (in DMSO-
      
      
      
      ).
    • Appearance: Broad Singlet (2H). Disappears with

      
      .
      

Visualizing the Logic

The following diagram illustrates the decision tree for assigning signals and validating the structure.

NMR_Analysis_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Check_Aromatic Check_Aliphatic Analyze Aliphatic Region (2.0 - 4.5 ppm) Start->Check_Aliphatic Aromatic_Pattern Identify 1,2,4-Subst. Pattern (d, dd, d) Check_Aromatic->Aromatic_Pattern Azetidine_Check Check Azetidine Signals (3.9-4.5 ppm) Check_Aliphatic->Azetidine_Check Broad_Peaks Are peaks broad or split? Azetidine_Check->Broad_Peaks VT_Exp Run VT NMR (80°C) Broad_Peaks->VT_Exp Yes Confirmed Confirmed: Rotamers Present (Azetidine Amide) Broad_Peaks->Confirmed No (Rare at RT) Coalescence Do peaks coalesce? VT_Exp->Coalescence Coalescence->Confirmed Yes Impurity Suspect Impurity/Degradation Coalescence->Impurity No

Figure 1: Decision tree for validating azetidine amide signals and distinguishing rotamers from impurities.

Summary Data Table

Proton GroupApprox.[2][3] Shift (

, ppm)
Multiplicity (RT)Multiplicity (High Temp)IntegrationAssignment
Ar-H6 7.10Doublet (

)
Doublet1HOrtho to Carbonyl
Ar-H3 7.00Doublet (

)
Doublet1HOrtho to Methyl
Ar-H4 6.80DD (

)
DD1HMeta to Methyl

5.00Broad SingletBroad Singlet2HAniline Amine
Azetidine

3.90 – 4.402x Multiplets (Broad) Triplet (Sharp) 4HRing

Azetidine

2.25QuintetQuintet2HRing

Ar-

2.15SingletSinglet3HMethyl Group

References

  • BenchChem. (2025).[4][5] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Retrieved from

  • ResearchGate. (2023).[6] Examples of azetidine-based bioisosteres in Medicinal Chemistry. Retrieved from

  • Nanalysis Corp. (2024).[7] Using NMR to observe the restricted rotation in amide bonds. Retrieved from

  • Royal Society of Chemistry. (2015). Conformational analysis of azetidine amides and rotamer coalescence. Retrieved from

Sources

Comparative

13C NMR chemical shifts for 5-(Azetidine-1-carbonyl)-2-methylaniline

13C NMR Chemical Shift Guide: 5-(Azetidine-1-carbonyl)-2-methylaniline[1][2] Executive Summary This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-(Azetidine-1-carbonyl)-2-methylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shift Guide: 5-(Azetidine-1-carbonyl)-2-methylaniline[1][2]

Executive Summary

This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-(Azetidine-1-carbonyl)-2-methylaniline , a critical pharmacophore in kinase inhibitor development.[1][2] Unlike standard amide coupling products, the azetidine ring introduces unique ring strain and rotameric broadening effects that complicate spectral assignment.

This document objectively compares the target molecule against structural alternatives (pyrrolidine analogs and acid precursors) to establish a self-validating characterization protocol.

Part 1: Structural Analysis & Assignment Strategy[1][2]

The molecule consists of three distinct magnetic environments:

  • The Aniline Core: A 3,4-disubstituted aromatic system (3-amino-4-methyl).[1][2]

  • The Linker: A tertiary amide carbonyl.[2]

  • The Azetidine Ring: A strained 4-membered nitrogen heterocycle.[1][2]

Critical Assignment Challenges
  • Rotameric Broadening: The

    
     bond has significant double-bond character, leading to restricted rotation.[2] In 13C NMR (especially in 
    
    
    
    ), the azetidine
    
    
    -carbons often appear as broadened or doubled peaks.[2]
  • Ring Strain Shielding: The

    
    -carbon of the azetidine ring (C3') resonates at a significantly higher field (~16 ppm) compared to 5- or 6-membered analogs, serving as a diagnostic peak for ring integrity.[1][2]
    

Part 2: Comparative Analysis (The Alternatives)

To validate the synthesis of 5-(Azetidine-1-carbonyl)-2-methylaniline, one must compare its spectral fingerprint against its most likely contaminants or structural analogs.[1][2]

Comparison 1: Target vs. Pyrrolidine Analog (Ring Size Verification)

Drug discovery often screens ring sizes (4- vs 5-membered).[1][2] 13C NMR is the definitive method to distinguish them.

Carbon EnvironmentAzetidine Analog (Target)Pyrrolidine Analog (Alternative)Diagnostic Insight

-CH2 (Ring)
~15 - 17 ppm ~24 - 26 ppmPrimary Validator. The high-field shift of the azetidine

-carbon is unique to the 4-membered ring.[1][2]

-CH2 (N-CH2)
~48 - 52 ppm ~46 - 48 ppmAzetidine

-carbons are slightly deshielded but often broader due to faster relaxation/exchange.[1][2]
Carbonyl (C=O) ~169 - 171 ppm ~168 - 170 ppmMinimal difference; not diagnostic.[1][2]
Comparison 2: Target vs. Acid Precursor (Synthesis Check)

Verifying the conversion of 3-amino-4-methylbenzoic acid to the amide.

Carbon EnvironmentAcid Precursor (COOH)Azetidine Amide (Target)Diagnostic Insight
Carbonyl (C=O) ~167 - 168 ppm~169 - 171 ppm Amide carbonyl typically shifts downfield by 2-3 ppm.[1][2]
Aliphatic Region Absent Peaks at ~16 & ~50 ppm Appearance of high-field aliphatic signals confirms coupling.[1][2]

Part 3: Experimental Data & Protocol

Predicted 13C NMR Chemical Shifts (DMSO- )

Based on substituent additivity rules and validated against azetidine-benzamide analogs [1, 2].

Carbon PositionShift (

, ppm)
MultiplicityNotes
C=O (Amide) 169.5sQuaternary.
C-NH2 (Ar-C3) 146.2sDeshielded by amino group.[1][2]
Ar-C1 (C-CO) 134.8sQuaternary.[1][2]
Ar-C4 (C-Me) 124.5sQuaternary.[1][2]
Ar-C5/C6 128.0 / 118.0dAromatic CH.[1][2]
Ar-C2 114.5dOrtho to NH2 (Shielded).[1][2]
Azetidine

-CH2
48.0 - 52.0br / dBroad/Split. Rotamers often visible.[1][2]
Ar-CH3 17.5qMethyl group.[1][2]
Azetidine

-CH2
16.2tDiagnostic Peak.
Experimental Protocol for Characterization

1. Sample Preparation:

  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    .[1][2]
    • Reasoning: The free aniline amine (

      
      ) can aggregate in chloroform, causing line broadening. DMSO disrupts these aggregates and sharpens the aromatic signals.
      
  • Concentration: 15-20 mg in 0.6 mL solvent.

2. Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).[1][2]

  • Relaxation Delay (D1): Set to

    
     2.0 seconds.
    
    • Reasoning: The quaternary carbonyl and C-NH2 carbons have long T1 relaxation times.[1][2] Short delays will suppress these diagnostic peaks.[1][2]

  • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).

3. Workflow Diagram (Synthesis & Verification):

G Start Start: 3-Amino-4-methylbenzoic Acid Step1 Activation (HATU/EDC) Start->Step1 Step2 Coupling (Azetidine HCl) Step1->Step2 Check1 13C NMR Check Step2->Check1 Decision Peak at ~16 ppm? Check1->Decision Analyze Aliphatic Region ResultA Confirmed: Azetidine Ring Intact Decision->ResultA Yes (15-17 ppm) ResultB Error: Ring Opening/Pyrrolidine Decision->ResultB No (>20 ppm or absent)

Caption: Logical workflow for validating the azetidine pharmacophore using the diagnostic beta-carbon shift.

References

  • Vertex AI Search. (2023).[2] 13C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. ResearchGate. Available at: [Link][2]

  • Royal Society of Chemistry. (2015).[2] Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. RSC Advances. Available at: [Link][2]

  • Compound Interest. (2015).[2][3][4] A Guide to 13C NMR Chemical Shift Values. CompoundChem. Available at: [Link][2]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 5-(Azetidine-1-carbonyl)-2-methylaniline: A Comparative Analysis of Characteristic Bands

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional gro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the characteristic IR absorption bands for 5-(Azetidine-1-carbonyl)-2-methylaniline, comparing and contrasting the expected spectral features of its constituent functional groups. The insights provided herein are grounded in established spectroscopic principles to aid in the accurate interpretation of experimental data.

Molecular Structure and Key Vibrational Moieties

To comprehend the IR spectrum of 5-(Azetidine-1-carbonyl)-2-methylaniline, we must first dissect its molecular architecture. The molecule is comprised of several key functional groups, each with distinct vibrational modes that give rise to characteristic absorption bands in the mid-infrared region.

The primary components are:

  • A primary aromatic amine (-NH₂)

  • A tertiary amide (the azetidine ring nitrogen bonded to the carbonyl group)

  • A substituted benzene ring

  • A methyl group (-CH₃)

  • An azetidine ring (a four-membered saturated heterocycle)

The interplay of these groups dictates the overall IR spectrum. The following diagram illustrates the molecular structure and highlights the bonds associated with the most significant IR absorptions.

Figure 1. Molecular structure of 5-(Azetidine-1-carbonyl)-2-methylaniline with key functional groups highlighted.

Comparative Analysis of Characteristic IR Absorption Bands

The following table provides a detailed comparison of the expected IR absorption bands for the distinct functional groups within 5-(Azetidine-1-carbonyl)-2-methylaniline. This serves as a predictive guide for interpreting an experimental spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes and Comparative Insights
Primary Aromatic Amine N-H Asymmetric Stretch3500 - 3420MediumPrimary amines exhibit two distinct N-H stretching bands.[1] This band appears at a higher frequency than the symmetric stretch.
N-H Symmetric Stretch3420 - 3340MediumThe presence of two bands in this region is a strong indicator of a primary amine.[2][3]
N-H Bending (Scissoring)1650 - 1580Medium to StrongThis band can sometimes overlap with the aromatic C=C stretching vibrations.[1][2]
C-N Stretch1340 - 1250StrongThe C-N bond in aromatic amines absorbs at a higher frequency compared to aliphatic amines due to resonance with the aromatic ring.[1][2]
Tertiary Amide C=O Stretch (Amide I)1690 - 1630StrongThis is one of the most intense bands in the spectrum.[4] Its position is influenced by the four-membered azetidine ring, which can introduce ring strain.
Aromatic Ring C-H Stretch3100 - 3000Weak to MediumAromatic C-H stretches appear at slightly higher wavenumbers than alkane C-H stretches.[5][6]
C=C Stretch (in-ring)1600 - 1585 & 1500 - 1400Medium, often sharpAromatic compounds typically show a pair of bands in this region, which are characteristic of the benzene ring.[5][6]
C-H Out-of-Plane (oop) Bend900 - 675Medium to StrongThe specific position of these bands can provide information about the substitution pattern on the benzene ring.[5][7]
Alkyl Groups (Methyl & Azetidine) C-H Stretch3000 - 2850MediumThese bands from the methyl and azetidine CH₂ groups will appear just below the 3000 cm⁻¹ mark, distinguishing them from the aromatic C-H stretches.[6]
C-H Bend (Scissoring/Rocking)1470 - 1350MediumThese bending vibrations are characteristic of alkyl groups.[6]

Experimental Protocol: Acquiring the IR Spectrum

For the acquisition of a high-quality IR spectrum of 5-(Azetidine-1-carbonyl)-2-methylaniline, the following protocol is recommended:

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid 5-(Azetidine-1-carbonyl)-2-methylaniline sample onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis:

  • Perform a baseline correction if necessary.

  • Identify and label the major absorption peaks.

  • Compare the peak positions with the expected values in the table above to confirm the presence of the key functional groups.

Figure 2. Workflow for acquiring an FTIR spectrum using an ATR accessory.

Synthesizing the Spectral Data: An Expert's Perspective

When analyzing the IR spectrum of 5-(Azetidine-1-carbonyl)-2-methylaniline, a senior scientist would focus on a few key regions to rapidly confirm its identity.

  • The 3500-3300 cm⁻¹ Region: The first area of interest would be the N-H stretching region. The presence of two distinct, medium-intensity peaks here is a definitive marker for the primary aromatic amine.[2][3] The absence of a broader, single N-H stretch that might be associated with a secondary amide confirms the tertiary nature of the amide group.

  • The Carbonyl Region (1700-1600 cm⁻¹): A very strong and sharp absorption band is expected between 1690 and 1630 cm⁻¹, characteristic of the amide I (C=O stretch) vibration. Its high intensity makes it a prominent feature of the spectrum. Adjacent to this, the N-H bending vibration of the primary amine will likely appear around 1650-1580 cm⁻¹.[1]

  • The "Fingerprint" Region (Below 1500 cm⁻¹): This region contains a wealth of information. The strong C-N stretch of the aromatic amine around 1340-1250 cm⁻¹ should be identifiable.[1][2] Additionally, the characteristic in-ring C=C stretching vibrations of the benzene ring will appear as a pair of bands between 1600 and 1400 cm⁻¹.[5][6] Finally, strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ range will further confirm the presence and substitution pattern of the aromatic ring.[5][7]

By systematically comparing the experimental spectrum to these expected characteristic bands, a researcher can confidently verify the molecular structure of 5-(Azetidine-1-carbonyl)-2-methylaniline. This guide provides the foundational knowledge to perform such a comparison with a high degree of scientific rigor.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • PharmaXChange. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Reference standards for 5-(Azetidine-1-carbonyl)-2-methylaniline analysis

This guide outlines the qualification, analysis, and management of reference standards for 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6), a critical intermediate in the synthesis of next-generation kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the qualification, analysis, and management of reference standards for 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6), a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., PI3K/MEK pathway modulators).

Executive Summary

5-(Azetidine-1-carbonyl)-2-methylaniline (IUPAC: (3-amino-4-methylphenyl)(azetidin-1-yl)methanone) serves as a pivotal building block in pharmaceutical synthesis. Its structural integrity—combining an oxidatively sensitive aniline moiety with a strained azetidine amide—demands rigorous analytical control. This guide compares reference standard tiers and provides a validated framework for their characterization, ensuring compliance with ICH Q7 and Q11 guidelines.

Comparative Analysis: Standard Grades

Selecting the appropriate standard grade is a balance of cost, availability, and regulatory requirement.[1]

FeaturePrimary Reference Standard (Certified)Secondary / Working Standard (In-House)
Intended Use Major regulatory filings (IND/NDA), characterization of secondary standards.Routine QC release testing, stability monitoring, process optimization.[1]
Purity Assignment Absolute Methods: Mass Balance (100% - Impurities) AND qNMR.[1]Comparative Methods: Assayed against the Primary Standard via HPLC.
Traceability Traceable to SI units (via NIST/BIPM traceable weights/NMR standards).Traceable to the Primary Standard.
Re-qualification Annual full characterization (Hygroscopicity, ROI, Residual Solvents).[1]6-month purity check (HPLC Area%) against Primary.
Cost / Vial High ($2,000 - $5,000 / 100 mg)Low (<$100 / g after initial synthesis)
Chemical Context & Synthesis Pathway

Understanding the synthesis aids in predicting impurity profiles. The compound is typically synthesized via the amide coupling of a protected benzoic acid derivative with azetidine, followed by deprotection/reduction.

SynthesisPathway Start 3-Nitro-4-methylbenzoic acid Step1 Activation (SOCl2 or HATU) Start->Step1 Inter1 Activated Acid Intermediate Step1->Inter1 Inter2 (3-Nitro-4-methylphenyl) (azetidin-1-yl)methanone Inter1->Inter2 + Reagent Reagent Azetidine (Nucleophile) Reagent->Inter2 Step2 Reduction (H2/Pd-C or Fe/HCl) Inter2->Step2 Final 5-(Azetidine-1-carbonyl) -2-methylaniline (Target) Step2->Final

Figure 1: Synthetic route highlighting the origin of potential impurities (e.g., unreduced nitro compounds or hydrolyzed acid).

Analytical Challenges & Solutions
  • Aniline Oxidation: The free amine at position 2 is prone to oxidation, leading to "browning" and the formation of azo-dimers.

    • Protocol: Store under Argon/Nitrogen at -20°C. Solutions must be prepared fresh or stabilized with 0.1% formic acid.

  • Azetidine Ring Stability: While the amide bond is stable, the strained azetidine ring can open under harsh acidic conditions (e.g., concentrated HCl digestion).[1]

    • Protocol: Avoid strong acid diluents; use Acetate or Formate buffers (pH 4-6).[1]

  • Rotamers: The amide bond connected to the azetidine ring may exhibit restricted rotation, appearing as split peaks in NMR or broad peaks in HPLC at low temperatures.

    • Protocol: Run NMR at elevated temperature (e.g., 40-50°C) to coalesce rotamers.[1]

Validated Experimental Protocols
A. Primary Characterization (Mass Balance Approach)

To assign a potency value (


) to the primary standard:


[1]
  • Water Content (

    
    ):  Karl Fischer Titration (Coulometric). Limit: < 1.0%.
    
  • Residue on Ignition (

    
    ):  USP <281>. Limit: < 0.1%.
    
  • Residual Solvents (

    
    ):  GC-Headspace (USP <467>). Common solvents: Ethyl Acetate, DCM.[1]
    
  • Chromatographic Purity: See HPLC Method below.

B. HPLC Method for Purity & Impurity Profiling

This method separates the main peak from the likely "Nitro" precursor and "Acid" hydrolysis product.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (Aniline

    
    ) and 210 nm (Amide).[1]
    
  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 40 60
    20.0 5 95

    | 25.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor:

    
    [1]
    
  • Theoretical Plates:

    
    
    
  • %RSD (n=6 injections):

    
    
    
C. qNMR Protocol (Orthogonal Validation)

Quantitative NMR is the "Gold Standard" for verifying the Mass Balance potency.[1]

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or TCNB.[1]

  • Solvent: DMSO-

    
     (prevents aniline exchange).
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (to ensure
    
    
    relaxation).
  • Integration: Compare the aromatic protons of the standard (approx. 6.5 - 7.5 ppm) against the internal standard signal.

Reference Standard Management Workflow

RefStdWorkflow Acquire 1. Synthesis / Acquisition (CAS 1863681-74-6) Charact 2. Full Characterization (NMR, MS, IR, HPLC, KF, ROI) Acquire->Charact Assign 3. Potency Assignment (Mass Balance Calculation) Charact->Assign Pack 4. Aliquot & Storage (Amber vials, Argon, -20°C) Assign->Pack Monitor 5. Stability Monitoring (Retest every 12 months) Pack->Monitor Monitor->Charact Re-qualify

Figure 2: Lifecycle management of the reference standard from acquisition to re-qualification.

References
  • Compound Registry: CAS 1863681-74-6. Chemical Name: (3-Amino-4-methylphenyl)(azetidin-1-yl)methanone.[2][3]

  • ICH Guidelines: International Council for Harmonisation (ICH).[1] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [1]

  • Analytical Validation: FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Structural Isomers of 5-(Azetidine-1-carbonyl)-2-methylaniline

Abstract In pharmaceutical research and development, the unambiguous structural characterization of a lead compound and its potential process-related impurities is a cornerstone of regulatory compliance and drug safety....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In pharmaceutical research and development, the unambiguous structural characterization of a lead compound and its potential process-related impurities is a cornerstone of regulatory compliance and drug safety. 5-(Azetidine-1-carbonyl)-2-methylaniline is a molecule of interest whose synthetic pathway can potentially yield closely related structural isomers. These regioisomers, while possessing the same molecular formula, may exhibit divergent physicochemical, pharmacological, and toxicological profiles. This guide provides an in-depth comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy—to reliably differentiate 5-(Azetidine-1-carbonyl)-2-methylaniline from its key structural isomers. We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to equip researchers with a robust analytical framework for definitive isomer identification.

The Isomeric Challenge: Identifying Potential Synthetic Impurities

The synthesis of 5-(Azetidine-1-carbonyl)-2-methylaniline typically involves the acylation of 2-methyl-5-aminoaniline, which is itself often derived from the reduction of 2-methyl-5-nitroaniline.[1] Isomeric impurities in the starting nitroaniline, such as 2-methyl-4-nitroaniline or 2-methyl-6-nitroaniline, would carry through the synthesis, leading to the formation of regioisomers. The primary challenge lies in differentiating the target molecule from these closely related structures.

Figure 1: Target Compound and Key Structural Isomers

  • Target Compound: 5-(Azetidine-1-carbonyl)-2-methylaniline

  • Isomer A: 4-(Azetidine-1-carbonyl)-2-methylaniline

  • Isomer B: 6-(Azetidine-1-carbonyl)-2-methylaniline

The subtle difference in the substitution pattern on the aniline ring necessitates the use of high-resolution analytical techniques capable of probing molecular connectivity and polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing structural isomers, as it provides detailed information about the chemical environment and connectivity of each atom in a molecule.[2][3][4][5]

The Principle of Differentiation via NMR

The key to differentiating the target compound from Isomers A and B lies in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm). The substitution pattern dictates the number of unique aromatic protons and, more importantly, their spin-spin coupling relationships. Each isomer will present a unique set of chemical shifts and splitting patterns (doublet, triplet, doublet of doublets, etc.), which serve as a definitive fingerprint of its structure.[3][6] Similarly, ¹³C NMR will show a distinct number of signals in the aromatic region based on the molecule's symmetry.[2][7]

Predicted ¹H NMR Spectral Data

For the target compound, 5-(Azetidine-1-carbonyl)-2-methylaniline, the aromatic protons at positions 3, 4, and 6 are all unique and will couple with each other, giving rise to a predictable pattern. In contrast, Isomer A (4-substituted) and Isomer B (6-substituted) will have different sets of adjacent protons, resulting in completely different splitting patterns.

CompoundAromatic ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityJ-coupling (Hz)
Target Compound H-3~6.9-7.1dJ ≈ 8.0
H-4~7.2-7.4ddJ ≈ 8.0, 2.0
H-6~7.5-7.7dJ ≈ 2.0
Isomer A H-3~6.8-7.0dJ ≈ 2.0
H-5~7.1-7.3ddJ ≈ 8.0, 2.0
H-6~7.0-7.2dJ ≈ 8.0
Isomer B H-3~7.0-7.2dJ ≈ 8.0
H-4~6.7-6.9tJ ≈ 8.0
H-5~7.1-7.3dJ ≈ 8.0

Note: These are predicted values based on general principles. Actual shifts may vary with solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C{¹H} proton-decoupled NMR spectrum.

    • (Optional but recommended for unequivocal proof): Acquire two-dimensional (2D) spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations).[4][8]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Prep Dissolve Sample in Deuterated Solvent Acq_1H 1D ¹H Spectrum Prep->Acq_1H Acq_13C 1D ¹³C Spectrum Analysis Analyze Aromatic Region: - Chemical Shifts - Multiplicity - J-Coupling Constants Acq_1H->Analysis Acq_2D 2D Spectra (COSY, HMBC) Acq_13C->Analysis Acq_2D->Analysis Compare Compare to Predicted Spectra of Isomers Analysis->Compare Result Definitive Structure Elucidation Compare->Result

Caption: Workflow for definitive isomer identification using NMR.

High-Performance Liquid Chromatography (HPLC): A Robust Separation Strategy

While NMR provides structural confirmation, HPLC is the workhorse for assessing purity and separating the isomers for individual characterization.[9][10]

The Principle of Differentiation via HPLC

Reversed-phase HPLC separates compounds based on their relative polarity.[9] The isomers of (azetidine-1-carbonyl)-2-methylaniline will have slightly different polarities due to the position of the polar amide group relative to the non-polar methyl group. This difference in interaction with the non-polar stationary phase (e.g., C18) and the polar mobile phase allows for their separation, resulting in distinct retention times.[11][12]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient might be 10-90% acetonitrile over 20 minutes.

  • Detection: Monitor at a wavelength where the aniline chromophore absorbs strongly, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample mixture in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of known standards to quantify each isomer.[9]

Expected Chromatographic Data
CompoundPredicted Retention Time (min)Rationale
Isomer A LowestThe 4-acyl group may be more exposed, leading to slightly increased polarity and less retention.
Target Compound IntermediateBalanced polarity.
Isomer B HighestThe 6-acyl group is ortho to the amine and meta to the methyl group, which may lead to slightly greater non-polar character and longer retention.

Note: Actual retention times and elution order are highly dependent on the specific method conditions and must be confirmed experimentally.

HPLC Analysis Workflow

HPLC_Workflow Start Sample Mixture MethodDev Method Development (Column, Mobile Phase, Gradient Optimization) Start->MethodDev Injection Inject Sample onto HPLC System MethodDev->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Peaks: - Retention Time - Peak Area (Purity %) - Resolution Chromatogram->Analysis End Separated & Quantified Isomers Analysis->End

Caption: Workflow for the separation and quantification of isomers via HPLC.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Clues

Mass spectrometry is essential for confirming the molecular weight of the target compound and its isomers. While standard electron ionization (EI) MS may not distinguish these specific regioisomers easily, it provides crucial confirmatory data.

The Principle of Differentiation via MS

All three isomers will have the identical molecular mass and thus the same molecular ion peak (M⁺·). Differentiation must rely on differences in their fragmentation patterns.[2] For aromatic amides, a common and often dominant fragmentation is the cleavage of the amide (N-CO) bond, which results in the formation of an aryl acylium cation.[13][14]

Predicted Fragmentation Pattern

The primary fragmentation for all isomers is expected to be the loss of the azetidine ring via cleavage of the N-CO bond.

  • [M]⁺·[M - C₄H₇N]⁺ + C₄H₇N (azetidine radical)

  • [M]⁺·[C₈H₈NO]⁺ (methyl-aminobenzoyl cation) + C₃H₆ (cyclopropane)

Because this initial fragmentation separates the constant part (azetidine) from the isomeric part (methylaniline), the resulting major fragment ions will likely be the same m/z value for all isomers. Therefore, while MS confirms the molecular formula, it is less powerful than NMR for distinguishing these specific regioisomers without more advanced techniques like tandem MS (MS/MS) with chemical ionization.[15]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure the compound elutes as a sharp peak.

  • MS Acquisition: Scan over a mass range of m/z 50-500. The ionization energy is typically set to 70 eV.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Primary Fragmentation Pathway

MS_Fragmentation Parent Molecular Ion (M⁺·) m/z = 204.26 Acylium Methyl-aminobenzoyl Cation [C₈H₈NO]⁺ m/z = 134.06 Parent->Acylium  N-CO Cleavage Azetidine Azetidine Radical [C₃H₇N]· m/z = 57.10

Caption: Dominant fragmentation pathway for the isomeric series.

Infrared (IR) Spectroscopy: A Confirmatory Fingerprint

IR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present. While not as definitive as NMR for this specific problem, it can serve as a valuable confirmatory tool.

The Principle of Differentiation via IR

All isomers will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band).[16][17] The key differentiating feature lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending (wagging) bands between 900-650 cm⁻¹. The positions of these bands are highly characteristic of the substitution pattern on the aromatic ring.[18][19]

VibrationExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (Amine)3350 - 3450Sharp, single peak.[17]
C-H Stretch (Aromatic)3000 - 3100Weak to medium intensity.
C-H Stretch (Aliphatic)2850 - 2960Methyl and azetidine groups.
C=O Stretch (Amide I)1640 - 1680Strong, sharp peak.[16]
N-H Bend (Amine)1580 - 1650Medium intensity.[17]
C-H Out-of-Plane Bend800 - 900Diagnostic Region. Position depends on the number of adjacent free hydrogens on the ring.

Integrated Analytical Workflow and Conclusion

For the robust and unambiguous differentiation of 5-(Azetidine-1-carbonyl)-2-methylaniline from its structural isomers, a multi-technique, orthogonal approach is essential. No single technique provides a complete picture of purity, identity, and structure.

  • Initial Screening & Separation (HPLC): Begin with HPLC to separate the components of the sample mixture. This establishes the purity profile and allows for the isolation of each isomer if necessary.

  • Molecular Weight Confirmation (MS): Subject each separated peak (or the mixture) to MS analysis to confirm that the components are indeed isomers with the expected molecular weight of 204.26 g/mol .

  • Definitive Structural Elucidation (NMR): Analyze each isolated isomer (or the mixture, if peaks are well-resolved) by ¹H and ¹³C NMR. This is the only technique that can definitively confirm the substitution pattern and unequivocally identify the target compound.

  • Confirmatory Check (IR): Use IR spectroscopy as a quick quality control check to confirm the presence of the correct functional groups and to provide supporting evidence for the substitution pattern.

This integrated workflow provides a self-validating system, ensuring the highest level of confidence in the structural assignment and purity assessment of 5-(Azetidine-1-carbonyl)-2-methylaniline, a critical requirement for researchers, scientists, and drug development professionals.

Integrated_Workflow Start Unknown Sample Mixture HPLC HPLC Analysis (Separation & Purity) Start->HPLC MS MS Analysis (Molecular Weight) Start->MS Pure Isomers Separated (Known Purity) HPLC->Pure Isomers Confirmed Isomers (Same MW) MS->Isomers NMR NMR Analysis (Definitive Structure) Identified Structures Identified NMR->Identified Pure->NMR Isomers->NMR

Caption: Recommended integrated workflow for isomer analysis.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • A Spectroscopic Guide to Differenti
  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences.
  • Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers. Benchchem.
  • An In-depth Technical Guide to 2-Methyl-5-nitroaniline. Benchchem.
  • Differentiation of Volatile Aromatic Isomers and Structural Elucidation of Volatile Compounds in Essential Oils by Combination of HPLC Separation and Crystalline Sponge Method. PubMed.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES.
  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar.
  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline.
  • Isocratic Separation of Anilines on HALO C18.
  • TLC and HPLC Analysis of Nitroanilines. Scribd.
  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ioniz
  • Differentiating 2C-C from its Isomers: An Analytical Guide for Researchers. Benchchem.
  • The Infrared Spectra of Aromatic Amines (Anilines).
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • Spectroscopic Properties of Amines. Chemistry LibreTexts.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum. ChemicalBook.
  • High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com.
  • NMR Spectra of Anilines.
  • Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • How to differentiate any kind of isomers by mass & nmr spectrometry?.
  • 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.
  • IR: amines. University of Calgary.
  • The 2-methyl-5-nitroaniline molecule (experimental geometry) with....

Sources

Comparative

Technical Guide: LC-MS Identification of Degradation Products in 5-(Azetidine-1-carbonyl)-2-methylaniline

Executive Summary & Analytical Challenge The characterization of 5-(Azetidine-1-carbonyl)-2-methylaniline presents a unique duality in impurity profiling. While the 2-methylaniline moiety provides a stable UV chromophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The characterization of 5-(Azetidine-1-carbonyl)-2-methylaniline presents a unique duality in impurity profiling. While the 2-methylaniline moiety provides a stable UV chromophore, the azetidine ring introduces significant ring strain (~25.4 kcal/mol), making the molecule highly susceptible to acid-mediated ring-opening and hydrolysis.

This guide compares two analytical approaches for identifying degradation products (DPs) in this NCE (New Chemical Entity): High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF-MS) versus the traditional HPLC-PDA (Photodiode Array) .[1]

Key Finding: While HPLC-PDA is sufficient for quantifying the parent peak, it fails to reliably detect azetidine ring-opening degradants which often lack significant chromophoric shifts.[1] LC-Q-TOF-MS is the superior and required methodology for structural elucidation of these isobaric or non-chromophoric impurities.[1]

Comparative Analysis: LC-Q-TOF-MS vs. HPLC-PDA[1]

The following table objectively compares the performance of High-Resolution MS against standard UV detection for this specific azetidine-benzamide derivative.

FeatureMethod A: LC-Q-TOF-MS (Recommended) Method B: HPLC-PDA (Alternative) Scientific Rationale
Detection of Ring Opening High (Detects mass shift or specific fragments)Low (Chromophore remains on aniline)Azetidine ring opening often preserves the aromatic system, resulting in negligible UV spectral change.[1]
Isobaric Resolution Excellent (Resolves <5 ppm mass error)Poor (Relies solely on retention time)Hydrolytic degradants may co-elute with the parent on standard C18 columns.
Sensitivity (LOQ) High (pg/mL range)Moderate (ng/mL range)Critical for identifying trace genotoxic impurities (aniline derivatives).[1]
Structural Insight Definitive (MS/MS fragmentation)None (Requires isolation + NMR)MS/MS can pinpoint if oxidation occurred on the nitrogen or the ring carbon.
Throughput Medium (Complex data processing)High (Simple integration)UV is faster for routine QC but blind to structural nuance.

Degradation Pathways & Structural Elucidation[2][3][4]

Understanding the chemistry of the molecule is a prerequisite for interpreting MS data.[2] The degradation profile of 5-(Azetidine-1-carbonyl)-2-methylaniline is governed by three primary stress pathways.

The Pathways[3]
  • Acidic Hydrolysis (Ring Opening): The strained azetidine nitrogen is protonated, activating the ring carbon for nucleophilic attack (by water or chloride), leading to ring-opened amino-propanol derivatives.

  • Amide Hydrolysis: Cleavage of the carbonyl linker yields 2-methyl-5-aminobenzoic acid and free azetidine .[1]

  • Oxidative Stress: The primary aniline nitrogen is susceptible to N-oxidation (hydroxylamine/nitro formation).

Visualization of Degradation Logic

DegradationPathways Parent Parent: 5-(Azetidine-1-carbonyl)-2-methylaniline [M+H]+ = 191.118 AcidPath Acidic Stress (0.1N HCl) Parent->AcidPath BasePath Basic Stress (0.1N NaOH) Parent->BasePath OxPath Oxidative Stress (3% H2O2) Parent->OxPath DP1 DP-1: Ring Opening (Hydrolysis) +18 Da shift [M+H]+ = 209.129 AcidPath->DP1 Nucleophilic Attack on Azetidine C2/C4 DP2 DP-2: Amide Hydrolysis Product: 3-amino-4-methylbenzoic acid [M+H]+ = 152.071 BasePath->DP2 Amide Bond Cleavage DP3 DP-3: N-Oxide / Hydroxylamine +16 Da shift [M+H]+ = 207.113 OxPath->DP3 Aniline Oxidation

Figure 1: Predicted degradation pathways for 5-(Azetidine-1-carbonyl)-2-methylaniline under ICH stress conditions.

Validated Experimental Protocols

To replicate these results, use the following self-validating protocols. These are designed to capture both polar (ring-opened) and non-polar (oxidized) degradants.[1]

Sample Preparation (Forced Degradation)[1]
  • Stock Solution: Prepare 1.0 mg/mL of the analyte in Acetonitrile:Water (50:50).

  • Acid Stress: Mix 1 mL Stock + 1 mL 1.0 N HCl. Incubate at 60°C for 4 hours. Neutralize with 1.0 N NaOH before injection.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at ambient temp for 2 hours. (Azetidine amides are base-labile; high heat may degrade the aniline).[1]

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    . Incubate at ambient temp for 4 hours.
    
LC-Q-TOF-MS Methodology

Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.

Chromatography (LC):

  • Column: Waters XSelect CSH C18 (150 mm x 2.1 mm, 2.5 µm). Why? The "Charged Surface Hybrid" (CSH) particle provides superior peak shape for basic anilines and azetidines under low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar ring-opened DPs)[1]

    • 2-15 min: 5%

      
       90% B[1]
      
    • 15-18 min: 90% B[1]

    • 18.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode. Why? The aniline nitrogen and azetidine nitrogen protonate readily.

  • Mass Range: m/z 50 – 1000.

  • Collision Energy: Ramp 10–40 eV. Why? Low energy preserves the molecular ion; high energy fragments the amide bond for structural confirmation.

Data Interpretation Guide

When analyzing the Q-TOF data, look for these specific diagnostic ions.

  • Parent Ion: m/z ~191.118 (

    
    ).
    
  • Diagnostic Fragment (Aniline): m/z 134.06 (

    
    ). This is the acylium ion formed after the loss of the azetidine ring. If this fragment is present, the aniline core is intact.
    
  • Ring Opening Marker (DP-1): Look for m/z 209.129.[1]

    • Differentiation: If the retention time is significantly earlier than the parent, it is the ring-opened product (more polar).

    • Mechanism:[3][4][5] The azetidine ring opens to form a linear chain (e.g., 3-chloropropylamine derivative in HCl or 3-hydroxypropylamine derivative in water).[1]

  • Oxidation Marker (DP-3): Look for m/z 207.113 (+16 Da).[1]

    • Location: MS/MS is required.[2] If the fragment at m/z 134 shifts to m/z 150, the oxidation is on the aniline ring/nitrogen. If the fragment remains 134 but the neutral loss changes, the oxidation is on the azetidine ring.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] ACS Medicinal Chemistry Letters.[3] (Demonstrates the acid-mediated instability of azetidine rings). [1]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway.[6] Journal of Pharmaceutical and Biomedical Analysis.[6] (Detailed LC-MS fragmentation of azetidine derivatives).

  • Prasad, K., et al. (2015). LC–MS/MS characterization of the forced degradation products of ezetemibe.[7] Journal of Pharmaceutical and Biomedical Analysis.[6] (Methodology for azetidine-containing drug degradation).

Sources

Safety & Regulatory Compliance

Safety

5-(Azetidine-1-carbonyl)-2-methylaniline proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams pushing the boundaries of medicinal chemistry and drug development. When working with highly functionalized intermediates like 5-(Azetidine-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams pushing the boundaries of medicinal chemistry and drug development. When working with highly functionalized intermediates like 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6), laboratory safety cannot rely on generalized waste protocols. This compound features a reactive azetidine-1-carbonyl moiety attached to an aniline core[1]. While this structural motif is highly valuable for synthesizing novel pharmacophores, its aniline backbone dictates stringent, specialized safety and disposal logistics.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill management, and proper disposal of this compound. By understanding the mechanistic causality behind these hazards, your laboratory can build a resilient safety culture that ensures both personnel security and regulatory compliance.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. Aniline derivatives are notoriously insidious; they are readily absorbed through the skin, respiratory tract, and gastrointestinal tract[2].

Systemic absorption of aniline compounds leads to methemoglobinemia —a dangerous physiological condition where the ferrous iron (Fe²⁺) in the blood's hemoglobin is oxidized to ferric iron (Fe³⁺)[2]. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis, fatigue, and potentially fatal hypoxia[2]. Furthermore, aniline compounds are combustible and can react violently with strong oxidizing agents and strong acids, necessitating strict segregation during waste accumulation to prevent exothermic runaway reactions[2][3][4].

Quantitative Data & Operational Parameters

The following table summarizes the critical quantitative parameters and their direct operational implications for handling and disposing of 5-(Azetidine-1-carbonyl)-2-methylaniline.

ParameterValue / SpecificationOperational Implication
CAS Number 1863681-74-6Essential for accurate Environmental Health & Safety (EHS) waste manifesting and tracking[1].
Molecular Weight 190.25 g/mol Required for calculating stoichiometric neutralization or resin saturation limits[1].
OSHA PEL (Aniline base) 5 ppm (TWA, 8-hour)Dictates the mandatory use of certified chemical fume hoods for all handling and waste transfers[2].
ACGIH TLV (Aniline base) 2 ppm (TWA, 8-hour)Stricter exposure threshold reinforcing the need for rigorous engineering controls[2].
Approved Glove Materials Butyl Rubber, PVA, or VitonStandard nitrile gloves are highly permeable to anilines and must NOT be used[3][5].
Spill Absorbents Vermiculite, Dry Sand, EarthCombustible absorbents (e.g., sawdust) pose a fire risk and are strictly prohibited[2][3].

Step-by-Step Disposal Methodologies

Every action in the laboratory must be a self-validating step toward safety. The following protocols ensure that waste is managed securely from the benchtop to final destruction.

Protocol A: Routine Waste Segregation and Collection

Routine disposal requires proactive segregation to prevent unintended reactions.

  • Primary Segregation: Isolate 5-(Azetidine-1-carbonyl)-2-methylaniline waste streams from incompatible chemicals. Never mix aniline waste with strong oxidizers (e.g., peroxides, nitrates, perchlorates) or strong acids, as this can trigger violent exothermic reactions and the release of toxic nitrogen oxides[2][4].

  • Containment: Collect liquid and solid waste in chemically compatible, leak-proof containers, such as high-density polyethylene (HDPE) or glass[3][6]. Ensure the container has a secure, tight-fitting lid.

  • Mandatory Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state the full chemical name ("5-(Azetidine-1-carbonyl)-2-methylaniline") and highlight the specific hazard (e.g., "Toxic Aniline Derivative - Methemoglobinemia Risk")[5][6].

  • Secure Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste cabinet. Utilize secondary containment (e.g., a polypropylene tub) and ensure the containers are stored below eye level[3][6].

  • EHS Manifesting: Under no circumstances should this compound be disposed of down the drain or in regular trash[3][5]. Coordinate with your institution's EHS department for scheduled pickup and final destruction, typically via high-temperature incineration[5][6].

Protocol B: Spill Management and Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuation and Assessment: For significant spills (>50 mL), immediately evacuate personnel from the immediate area, secure the perimeter, and eliminate all potential ignition sources[2].

  • PPE Verification (Critical Step): Before approaching the spill, verify your Personal Protective Equipment. You must wear chemical splash goggles, a fully-buttoned lab coat, and chemical-resistant gloves such as butyl rubber or Polyvinyl alcohol (PVA)[3][5]. Standard nitrile gloves will fail to protect against dermal absorption and must be discarded.[3]

  • Containment and Absorption: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[2][5]. Work from the outside edges toward the center to prevent spreading.

  • Collection: Using non-sparking tools, scoop the saturated absorbent material and place it into a heavy-duty, sealable hazardous waste bag or a compatible rigid container[2][3].

  • Surface Decontamination: Decontaminate the affected surfaces using an appropriate solvent (e.g., ethanol or methanol) to dissolve residual organic films, followed by a thorough wash with soap and water[6]. All cleaning materials (wipes, gloves) must be treated as hazardous waste[6].

Protocol C: Chemical Recovery via Resin Elution (Advanced Operations)

For large-scale aqueous waste streams containing aniline derivatives, direct incineration may be logistically inefficient. In these cases, extraction is preferred:

  • Column Packing: Pack a chromatography column with a suitable macroporous resin (e.g., D151)[5].

  • pH Adjustment: Adjust the aniline-containing wastewater to a pH range of 8-10. This ensures the aniline derivative is in its free-base form, maximizing its affinity for the resin[5].

  • Elution: Once the resin is saturated, elute with a 4% HCl solution to desorb the aniline[5]. This concentrates the hazardous waste into a highly manageable acidic solution, which must then be neutralized and manifested for EHS disposal[5].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for managing 5-(Azetidine-1-carbonyl)-2-methylaniline waste, ensuring all pathways lead to safe, compliant EHS disposal.

G Start Hazardous Waste Generation: 5-(Azetidine-1-carbonyl)-2-methylaniline Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Release Routine Routine Lab Waste Decision->Routine Protocol Completion Absorb Absorb with Vermiculite (No Sawdust) Spill->Absorb Segregate Segregate in HDPE Away from Oxidizers Routine->Segregate Label Label: Toxic Aniline Derivative (Methemoglobinemia Risk) Absorb->Label Segregate->Label EHS EHS Manifesting & High-Temp Incineration Label->EHS

Workflow for the identification, containment, and disposal of aniline derivative hazardous waste.

References

  • Matrix Scientific. "1863681-74-6 Cas No. | 5-(Azetidine-1-carbonyl)-2-methylaniline". Available at: 1

  • BenchChem. "Proper Disposal of N-(2-Heptyl)aniline: A Guide for Laboratory Professionals". Available at: 5

  • BenchChem. "Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline". Available at: 6

  • Washington State University (WSU). "Aniline Standard Operating Procedure". Available at: 3

  • Rutgers University. "Hazardous Material Use and Management: Aniline". Available at: 4

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet". Available at: 2

Sources

Handling

Personal protective equipment for handling 5-(Azetidine-1-carbonyl)-2-methylaniline

As a Senior Application Scientist, I frequently observe laboratories underestimating the insidious nature of functionalized anilines. The fundamental error in handling compounds like 5-(Azetidine-1-carbonyl)-2-methylanil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the insidious nature of functionalized anilines. The fundamental error in handling compounds like 5-(Azetidine-1-carbonyl)-2-methylaniline (CAS: 1863681-74-6) is treating them as generic organic irritants.

While the azetidine-1-carbonyl moiety acts as a severe localized irritant, the true danger lies in the aniline core. Anilines are highly lipophilic, allowing them to rapidly permeate the stratum corneum and enter systemic circulation without causing immediate tissue damage[1]. Once absorbed, they undergo hepatic N-hydroxylation, producing metabolites that oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This destroys the blood's oxygen-carrying capacity, leading to a potentially fatal condition known as methemoglobinemia[1],[2].

To build a self-validating safety culture in your laboratory, you must move beyond generic safety data sheets and understand the mechanistic causality behind your personal protective equipment (PPE) choices.

Chemical & Hazard Profile

Before initiating any workflow, it is critical to quantify the physical and toxicological parameters of the target compound.

Table 1: Chemical & Hazard Profile of 5-(Azetidine-1-carbonyl)-2-methylaniline

Property / Hazard Detail
Chemical Name 5-(Azetidine-1-carbonyl)-2-methylaniline
CAS Number 1863681-74-6
Molecular Weight 190.24 g/mol
Primary Structural Hazards Aniline moiety (Systemic toxicity), Azetidine-1-carbonyl (Irritant)
Acute Health Effects Skin sensitization, severe eye/skin irritation, methemoglobinemia[1]

| Environmental Hazard | Toxic to aquatic life; do not flush down drains[3] |

ToxicityPathway Skin Dermal Contact (Lipophilic Permeation) Blood Systemic Circulation (Hepatic N-hydroxylation) Skin->Blood Rapid Absorption MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Blood->MetHb Toxic Metabolites Hypoxia Tissue Hypoxia (Methemoglobinemia) MetHb->Hypoxia Impaired O2 Transport Symptoms Cyanosis, Fatigue, Dizziness Hypoxia->Symptoms

Fig 1: Pathophysiological mechanism of aniline derivative toxicity via dermal exposure.

The PPE Matrix: Why Standard Nitrile Fails

The most common point of failure in handling aniline derivatives is the over-reliance on standard disposable nitrile gloves. Pure anilines can permeate standard nitrile in under 10 to 30 minutes[4]. Because the compound is lipophilic, a contaminated nitrile glove essentially acts as an occlusive dressing, trapping the chemical against the skin and accelerating systemic absorption[1].

Table 2: Glove Material Permeation Data (Aniline Derivatives)

Glove Material Breakthrough Time (ASTM F739) Protection Rating Operational Recommendation
Butyl Rubber > 480 minutes Excellent Primary choice for prolonged handling or spill cleanup[4].
Laminate (Silver Shield) > 480 minutes Excellent Ideal as an inner barrier glove under nitrile[5].
Neoprene ~ 60 minutes Fair Acceptable for short-duration tasks; monitor closely[6].

| Nitrile (Disposable) | < 10 - 30 minutes | Poor | Splash protection only. Doff immediately if contaminated[4]. |

Mandatory PPE Setup
  • Hands: Double-gloving is mandatory. Wear an inner layer of Laminate (Silver Shield) or Butyl rubber for chemical resistance, and an outer layer of Nitrile for tactile dexterity. If the outer glove is contaminated, doff it immediately.

  • Body: A flame-resistant, non-porous lab coat with knit wrists to prevent exposed skin.

  • Eyes/Face: ANSI Z87.1+ chemical splash goggles. A full-face shield is required if handling large volumes or pressurized systems[3].

  • Respiratory: All handling must occur in a certified chemical fume hood (face velocity >100 fpm). If ventilation fails, a NIOSH-approved respirator with organic vapor (OV) cartridges or a positive-pressure SCBA is required[7].

Operational Workflows & Methodologies

To ensure a self-validating safety system, every protocol must include built-in verification steps. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Methodology A: Safe Weighing and Solution Preparation
  • Preparation & Verification: Verify the fume hood flow rate monitor reads >100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers (e.g., peroxides, nitric acid), which can cause violent reactions with anilines[2].

  • PPE Donning: Don the prescribed double-glove system, lab coat, and splash goggles.

  • Weighing: Place an analytical balance inside the fume hood. Use anti-static weigh boats to prevent the aerosolization of the powder.

  • Solvation: Transfer the weighed 5-(Azetidine-1-carbonyl)-2-methylaniline directly into the target reaction vessel and dissolve it in your chosen organic solvent (e.g., DMSO, ethanol) before removing the vessel from the hood. Seal the vessel tightly.

  • Doffing & Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe, followed by soap and water. Remove the outer nitrile gloves inside the hood and dispose of them in a solid hazardous waste container. Wash hands thoroughly.

Methodology B: Spill Containment and Decontamination
  • Isolation: Evacuate personnel from the immediate area. Lower the fume hood sash if the spill is contained inside.

  • PPE Upgrade: If the spill exceeds 50 mL/g or occurs outside the hood, upgrade to Butyl rubber gloves and a NIOSH-approved respirator[7].

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite[3]. Causality note: Never use combustible absorbents like sawdust, as anilines can react exothermically with certain organic materials.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Because anilines are poorly soluble in water, flush the contaminated surface with plain water for 2 to 3 minutes, then scrub thoroughly with copious amounts of mild soap and water to break down the lipophilic residue[1].

  • Disposal: Label the container as "Hazardous Waste - Toxic Aniline Derivative (CAS 1863681-74-6)". Store in secondary containment away from light and heat until incineration by a certified waste management facility.

Workflow Prep 1. Preparation Verify Hood & PPE Handle 2. Handling Weigh & Solvate Prep->Handle Decon 3. Decontamination Soap & Water Wash Handle->Decon Dispose 4. Disposal Hazardous Waste Decon->Dispose

Fig 2: Standard operational workflow for handling and neutralizing aniline derivatives.

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Chemical Handling Glove Guide Source: Health, Safety and Environment Office, HKUST URL:[Link]

  • Aniline Safety Data & Handling Guidelines Source: Lanxess URL:[Link]

  • Aniline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health (NJDOH) URL:[Link]

Sources

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